molecular formula C8H10BrN B1289101 4-bromo-N,2-dimethylaniline CAS No. 59557-89-0

4-bromo-N,2-dimethylaniline

Cat. No.: B1289101
CAS No.: 59557-89-0
M. Wt: 200.08 g/mol
InChI Key: VCZTYYHYOULJLT-UHFFFAOYSA-N
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Description

4-bromo-N,2-dimethylaniline is a useful research compound. Its molecular formula is C8H10BrN and its molecular weight is 200.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N,2-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6-5-7(9)3-4-8(6)10-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZTYYHYOULJLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00621931
Record name 4-Bromo-N,2-dimethylaniline
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URL https://comptox.epa.gov/dashboard/DTXSID00621931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59557-89-0
Record name 4-Bromo-N,2-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00621931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-bromo-N,2-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 4-bromo-N,2-dimethylaniline (CAS No. 59557-89-0). Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data for its isomers and outlines a proposed synthetic pathway. All quantitative data is summarized in structured tables for clarity.

Core Chemical Properties

This compound is a halogenated aromatic amine. Its structure is characterized by a benzene ring substituted with a bromine atom at position 4, a methyl group at position 2, and a methylamino group at the N1 position. The methyl group at the C2 position introduces significant steric hindrance around the nitrogen atom, which modulates the compound's reactivity compared to its less hindered isomers.[1]

There is conflicting information regarding the physical state of this compound. While some suppliers list it as a crystalline solid with a melting point of 52-54°C, at least one safety data sheet describes it as a liquid.[1] Given that the closely related isomer 4-bromo-N,N-dimethylaniline is a solid with a similar melting point, it is plausible that this compound is a low-melting solid.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 59557-89-0[1][3]
Molecular Formula C₈H₁₀BrN[3]
Molecular Weight 200.08 g/mol [1][3]
Physical State Crystalline Solid / Liquid (Conflicting Reports)[1]
Melting Point 52–54 °C[1]
Boiling Point Data not available
Solubility Sparingly soluble in water, soluble in methanol.[1]
Storage Store in a cool, dark place under an inert atmosphere. Recommended storage at 2-8°C.[4]

Reactivity and Synthetic Overview

The chemical behavior of this compound is influenced by its structural features. The bromine atom serves as a leaving group in various cross-coupling reactions, while the methylamino group and the aromatic ring can participate in other transformations. The steric bulk from the C2-methyl group can decrease reaction yields in certain catalytic processes when compared to its isomer, 4-bromo-N,N-dimethylaniline.[1] This compound is recognized as a precursor in the synthesis of specialized molecules, such as certain heterocyclic quinolones.[1]

Proposed Synthesis Workflow

Synthetic Pathway of this compound Proposed Synthesis of this compound cluster_0 Step 1: Synthesis of 4-bromo-2-methylaniline cluster_1 Step 2: N-methylation o-Toluidine o-Toluidine N-(2-methylphenyl)acetamide N-(2-methylphenyl)acetamide o-Toluidine->N-(2-methylphenyl)acetamide Acetic Anhydride N-(4-bromo-2-methylphenyl)acetamide N-(4-bromo-2-methylphenyl)acetamide N-(2-methylphenyl)acetamide->N-(4-bromo-2-methylphenyl)acetamide N-Bromosuccinimide 4-bromo-2-methylaniline 4-bromo-2-methylaniline N-(4-bromo-2-methylphenyl)acetamide->4-bromo-2-methylaniline Hydrolysis (HCl) This compound This compound 4-bromo-2-methylaniline->this compound Methanol, Ru-catalyst, Base

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following are proposed experimental protocols adapted from the synthesis of structurally related compounds.

Protocol 1: Synthesis of 4-bromo-2-methylaniline (Intermediate)

This protocol is adapted from a patented process for the synthesis of 4-bromo-2-methylaniline.[5]

Step 1a: Acetylation of o-Toluidine

  • In a 3L three-necked flask equipped with a reflux condenser, stirrer, and thermometer, add 10-11g of o-toluidine and 11-13g of acetic anhydride.[5]

  • Stir the mixture and maintain a constant temperature of 50-70°C.[5]

  • After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.[5]

  • Wash and dry the precipitate to obtain N-(2-methylphenyl)acetamide as white, needle-shaped crystals.[5]

Step 1b: Bromination

  • In a single-port flask, add the N-(2-methylphenyl)acetamide from the previous step, 17-18g of N-bromosuccinimide, and 40-60mL of carbon tetrachloride.[5]

  • Stir the mixture rapidly and reflux for 4 hours.[5]

  • Cool the mixture and let it stand.

  • Wash the resulting solid with hot solvent and dry to obtain N-(4-bromo-2-methylphenyl)acetamide.[5]

Step 1c: Hydrolysis

  • In a beaker, add the N-(4-bromo-2-methylphenyl)acetamide and reflux for 1.5-2.5 hours with 25-35mL of concentrated hydrochloric acid and 45-55mL of freshly distilled dioxane.[5]

  • After reflux, neutralize the reaction solution with ammonia liquor until the pH is 8-10.[5]

  • Filter any precipitate and allow the filtrate to stand and separate into phases.

  • Retain the organic phase, wash it twice, and dry it over anhydrous magnesium sulfate to yield 4-bromo-2-methylaniline.[5]

Protocol 2: N-methylation of 4-bromo-2-methylaniline (Proposed)

This protocol is a general procedure for the N-methylation of anilines using methanol, adapted from published literature.[6]

  • In a 10 mL Schlenk tube equipped with a magnetic stir bar, add the 4-bromo-2-methylaniline (1.0 mmol, 1.0 equiv), a Ruthenium catalyst (e.g., (DPEPhos)RuCl₂PPh₃, 0.5 mol%), and a weak base (e.g., Cs₂CO₃, 0.5 equiv).[6]

  • Add 1 mL of anhydrous methanol to the tube.[6]

  • Seal the Schlenk tube and heat the mixture at 140°C for 12 hours.[6]

  • After cooling, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain this compound.

Spectroscopic Data

Table 2: Spectroscopic Data of this compound Isomers

IsomerCAS No.¹H NMR Data¹³C NMR DataIR DataMass SpectraSource(s)
4-bromo-N,N-dimethylaniline 586-77-6AvailableAvailableAvailableAvailable[2][7][8][9]
4-bromo-2,3-dimethylaniline 22364-25-6Not AvailableNot AvailableAvailableAvailable[10]
4-bromo-2,6-dimethylaniline 24596-19-8AvailableAvailableConforms to structureNot Available[11]

Structural Comparison and Reactivity

The substitution pattern on the aniline ring significantly impacts the molecule's properties. The steric hindrance caused by the 2-methyl group in this compound is a key differentiator from its isomers.

Caption: Comparison of this compound with its isomers.

Safety and Handling

Halogenated anilines as a class of compounds are noted for their potential environmental persistence and harm to living organisms.[1] Specific safety data for this compound indicates it is classified as causing acute oral toxicity (Category 4). Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Applications and Research Directions

This compound serves as a chemical intermediate in organic synthesis.[1] Its utility in the preparation of specialized molecules like heterocyclic quinolones suggests its potential in medicinal chemistry and drug development.[1]

A significant area for future research is the development of novel catalytic systems or synthetic methods to overcome the steric challenges posed by the C2-methyl group, which could improve reaction yields and efficiency for large-scale synthesis.[1] Furthermore, exploring a broader range of chemical transformations, such as C-H arylation, could expand its applications in organic chemistry.[1] As of now, there is no available information on its interaction with biological signaling pathways.

References

Technical Guide: 4-Bromo-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 586-77-6

Abstract: This technical guide provides a comprehensive overview of 4-bromo-N,N-dimethylaniline, a significant intermediate in the synthesis of various organic compounds. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the physicochemical properties, experimental protocols for synthesis and purification, and key applications of this compound. All quantitative data is presented in tabular format for ease of reference, and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

4-Bromo-N,N-dimethylaniline (CAS 586-77-6) is an aromatic amine that serves as a versatile building block in organic chemistry.[1] Its structure, which includes a bromine atom and a dimethylamino group on a benzene ring, provides two reactive sites for various chemical transformations.[1] The bromine atom is amenable to nucleophilic substitution and metal-catalyzed cross-coupling reactions, while the electron-donating dimethylamino group activates the aromatic ring.[2] This dual reactivity makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3] Notably, it is a key intermediate in the synthesis of the medication Mifepristone.[4][5]

Physicochemical Properties

The physical and chemical properties of 4-bromo-N,N-dimethylaniline are summarized in the tables below. The compound is typically an off-white to beige crystalline solid.[1][6][7]

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular FormulaC₈H₁₀BrN[6]
Molecular Weight200.08 g/mol [6]
AppearanceOff-white to beige crystalline solid[6][7][8]
Melting Point52-54 °C[7][9]
Boiling Point264 °C[7][9]
Flash Point113 °C[7][8]
SolubilitySoluble in methanol, partially soluble in other organic solvents, insoluble in water.[3][9]

Table 2: Chemical Identifiers

IdentifierValueSource(s)
IUPAC Name4-bromo-N,N-dimethylaniline[6]
CAS Number586-77-6[6][7]
InChI1S/C8H10BrN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3[10]
InChIKeyXYZWMVYYUIMRIZ-UHFFFAOYSA-N[10]
SMILESCN(C)c1ccc(Br)cc1[10]

Experimental Protocols

Detailed methodologies for the synthesis and purification of 4-bromo-N,N-dimethylaniline are crucial for obtaining high-purity material for research and development.

Synthesis Protocols

Several methods for the synthesis of 4-bromo-N,N-dimethylaniline have been reported. Below are two common procedures.

Protocol 1: Bromination of N,N-dimethylaniline

This method involves the direct bromination of N,N-dimethylaniline using bromine in glacial acetic acid.[11]

  • Materials:

    • N,N-dimethylaniline (10 g)

    • Glacial acetic acid

    • Bromine (6.6 g)

    • Water

    • Alcohol (for recrystallization)

  • Procedure:

    • Dissolve 10 g of N,N-dimethylaniline in glacial acetic acid.

    • Gradually add a solution of 6.6 g of bromine dissolved in glacial acetic acid to the N,N-dimethylaniline solution.

    • Dilute the reaction mixture with water to precipitate the product.

    • Filter the precipitate.

    • Recrystallize the crude product from alcohol to yield pure 4-bromo-N,N-dimethylaniline. The expected yield is almost theoretical (16-17 g).[11]

Protocol 2: N,N-dimethylation of 4-bromoaniline

This procedure describes the methylation of 4-bromoaniline using paraformaldehyde and sodium cyanoborohydride.[12]

  • Materials:

    • 4-bromoaniline (p-bromoaniline) (1.559 g)

    • Paraformaldehyde (18.6 mmol)

    • Glacial acetic acid (15 mL)

    • Sodium cyanoborohydride (1.13 g, 17.98 mmol)

    • 5M aqueous sodium hydroxide solution (60 mL)

    • Ethyl acetate (for extraction)

    • Water

    • Saturated aqueous sodium chloride solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Prepare a stirred slurry of 1.559 g of p-bromoaniline and 18.6 mmol of paraformaldehyde in 15 mL of glacial acetic acid at 0 °C.

    • To this slurry, add 1.13 g of sodium cyanoborohydride.

    • Stir the resulting mixture at 0 °C for 25 minutes.

    • Remove the ice bath and heat the mixture to 65 °C.

    • Stir the mixture at 65 °C for 3 hours.

    • Pour the hot reaction mixture over 60 mL of 5M aqueous sodium hydroxide solution.

    • Dilute the mixture with 30 mL of ethyl acetate and separate the layers.

    • Extract the aqueous layer twice with 20 mL of ethyl acetate.

    • Combine the organic layers and wash sequentially with water (2 x 20 mL) and saturated aqueous sodium chloride solution (20 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate.

    • Filter the dried solution and concentrate to obtain the product.

Purification Protocol

Purification of 4-bromo-N,N-dimethylaniline is typically achieved through recrystallization or distillation.[9][11]

  • Recrystallization:

    • The crude product can be recrystallized from alcohol to yield white plates of the pure compound.[11]

  • Distillation:

    • For further purification, the compound can be refluxed with two equivalents of acetic anhydride for 3 hours, followed by fractional distillation under reduced pressure.[9]

Visualized Experimental Workflows

The following diagrams illustrate the key experimental workflows described above.

Synthesis_Protocol_1 cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Dimethylaniline N,N-dimethylaniline Dissolve Dissolve Dimethylaniline in Acetic Acid Dimethylaniline->Dissolve Bromine Bromine AddBromine Add Bromine Solution Bromine->AddBromine AceticAcid Glacial Acetic Acid AceticAcid->Dissolve Dissolve->AddBromine Precipitate Precipitate with Water AddBromine->Precipitate Filter Filter Precipitate->Filter Recrystallize Recrystallize from Alcohol Filter->Recrystallize Product Pure 4-bromo-N,N-dimethylaniline Recrystallize->Product

Caption: Synthesis of 4-bromo-N,N-dimethylaniline via Bromination.

Synthesis_Protocol_2 cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Bromoaniline 4-bromoaniline Slurry Form Slurry at 0 °C Bromoaniline->Slurry Paraformaldehyde Paraformaldehyde Paraformaldehyde->Slurry NaBH3CN Sodium Cyanoborohydride Stir0C Stir at 0 °C for 25 min NaBH3CN->Stir0C AceticAcid Glacial Acetic Acid AceticAcid->Slurry Slurry->NaBH3CN Add Heat65C Heat to 65 °C Stir0C->Heat65C Stir65C Stir at 65 °C for 3 h Heat65C->Stir65C Quench Quench with NaOH Stir65C->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry with Na₂SO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Product Pure 4-bromo-N,N-dimethylaniline Concentrate->Product

Caption: Synthesis via N,N-dimethylation of 4-bromoaniline.

Applications in Research and Drug Development

4-Bromo-N,N-dimethylaniline is a key intermediate in the synthesis of various organic molecules with applications in pharmaceuticals and agrochemicals.[1]

  • Pharmaceutical Synthesis: It is a crucial precursor for the synthesis of Mifepristone, a medication used in reproductive health.[4][5] Its versatile reactivity makes it a valuable building block for creating a wide range of specialty chemicals and active pharmaceutical ingredients (APIs).[4][3]

  • Agrochemicals: The compound is utilized in the development of novel agrochemicals to enhance crop protection.[1]

  • Dye Manufacturing: It also finds applications in the synthesis of dyes.[1][3]

  • Analytical Chemistry: 4-Bromo-N,N-dimethylaniline has been used as an internal standard in the determination of iodine in various samples, including pharmaceuticals and food products.[9]

Safety and Handling

4-Bromo-N,N-dimethylaniline is classified as harmful if swallowed, in contact with skin, or if inhaled.[7] It also causes skin and serious eye irritation.[7]

Table 3: GHS Hazard Statements

Hazard CodeDescriptionSource(s)
H302Harmful if swallowed[6]
H312Harmful in contact with skin[6]
H315Causes skin irritation[6]
H319Causes serious eye irritation[6]
H332Harmful if inhaled[6]
  • Handling: Use personal protective equipment, including gloves, safety goggles, and a dust mask. Avoid contact with skin, eyes, and clothing.[13] Ensure adequate ventilation and avoid dust formation.[8] Wash hands thoroughly after handling.[7]

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[3][8] It is incompatible with strong oxidizing agents, acids, and metals.[9][14]

Conclusion

4-Bromo-N,N-dimethylaniline is a commercially important chemical intermediate with well-defined properties and synthetic routes. Its utility in the pharmaceutical and agrochemical industries underscores its significance in organic synthesis. Proper handling and storage are essential due to its hazardous nature. This guide provides a foundational understanding for researchers and professionals working with this compound.

References

An In-depth Technical Guide to the Synthesis of 4-bromo-N,2-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the potential synthetic pathways for 4-bromo-N,2-dimethylaniline, a halogenated aniline derivative of interest in organic synthesis and drug discovery. Due to the limited availability of direct experimental procedures for this specific molecule in published literature, this document outlines two primary plausible synthesis routes based on well-established organic chemistry principles and analogous reactions reported for similar compounds.

Route 1: Direct Bromination of N,2-dimethylaniline

The most direct approach to synthesizing this compound is through the electrophilic aromatic substitution of N,2-dimethylaniline. The amino and methyl groups are activating and ortho, para-directing. Given that the para position to the strongly activating amino group is unoccupied and sterically accessible, direct bromination is expected to yield the desired 4-bromo product.

Proposed Experimental Protocol:

A potential method for the direct bromination of N,2-dimethylaniline can be adapted from standard bromination procedures for activated aromatic compounds.

  • Dissolution: Dissolve N,2-dimethylaniline in a suitable inert solvent such as glacial acetic acid, dichloromethane, or chloroform. The reaction should be conducted in a flask equipped with a magnetic stirrer and under a fume hood.

  • Cooling: Cool the solution to 0-5°C using an ice bath to control the reaction's exothermicity and minimize the formation of side products.

  • Brominating Agent Addition: Slowly add a solution of the brominating agent (e.g., molecular bromine or N-bromosuccinimide) in the same solvent to the cooled solution of N,2-dimethylaniline with continuous stirring. The stoichiometry should be carefully controlled to favor mono-bromination.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench any remaining bromine with a reducing agent like sodium thiosulfate solution. Neutralize the acid if necessary with a base such as sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Route 2: Multi-step Synthesis from 2-Methylaniline

An alternative, more controlled pathway involves a multi-step synthesis starting from 2-methylaniline (o-toluidine). This route offers better regioselectivity by protecting the reactive amino group before bromination.

Logical Workflow for Multi-step Synthesis

G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection cluster_3 Step 4: N-Methylation A 2-Methylaniline B N-(2-methylphenyl)acetamide A->B Acetic Anhydride C N-(4-bromo-2-methylphenyl)acetamide B->C Brominating Agent (e.g., NBS) D 4-bromo-2-methylaniline C->D Acid or Base Hydrolysis E This compound D->E Methylating Agent (e.g., Methyl Iodide)

Caption: Multi-step synthesis of this compound from 2-methylaniline.

Detailed Experimental Protocols for Key Steps:

The following protocols are based on the synthesis of the intermediate, 4-bromo-2-methylaniline, and can be followed by a standard N-methylation step.

Step 1: Arylamine Protection (Acetylation)

  • Procedure: In a three-necked flask equipped with a reflux condenser, stirrer, and thermometer, add 10-11g of 2-methylaniline and 11-13g of acetic anhydride. Maintain the temperature at 50-70°C with continuous stirring. After the reaction, cool the mixture and pour it into cold water to precipitate the product. The resulting white, needle-shaped crystals of N-(2-methylphenyl)acetamide are then washed and dried[1].

Step 2: Bromination

  • Procedure: In a single-port flask, add the N-(2-methylphenyl)acetamide produced in the previous step, 17-18g of N-bromosuccinimide (NBS), and 40-60mL of a suitable solvent like carbon tetrachloride. The mixture is stirred rapidly and refluxed for 4 hours. After cooling, the solid N-(4-bromo-2-methylphenyl)acetamide is collected, washed with hot solvent, and dried[1].

Step 3: Hydrolysis (Deprotection)

  • Procedure: Add the N-(4-bromo-2-methylphenyl)acetamide to a beaker with 25-35mL of concentrated hydrochloric acid and 45-55mL of dioxane. Reflux the mixture for 1.5-2.5 hours. After reflux, neutralize the reaction solution with an ammoniacal liquor to a pH of 8-10. The resulting 4-bromo-2-methylaniline is then isolated through liquid-liquid extraction and dried[1].

Step 4: N-Methylation

  • Procedure: The final step involves the N-methylation of 4-bromo-2-methylaniline. While a direct protocol for this specific substrate is not available, methods for N-methylation of similar anilines can be employed. A common procedure involves reacting the aniline with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a non-nucleophilic base like potassium carbonate in an inert solvent like acetonitrile or DMF. The reaction progress would be monitored by TLC, and the final product, this compound, would be purified using standard techniques like column chromatography.

Quantitative Data Summary

As direct synthesis data for this compound is scarce, the following table summarizes reactant quantities for the synthesis of the key intermediate, 4-bromo-2-methylaniline, as described in the multi-step pathway.

StepReactant 1Quantity 1Reactant 2Quantity 2SolventQuantityConditions
1. Protection2-Methylaniline10-11 gAcetic Anhydride11-13 g--50-70°C
2. BrominationN-(2-methylphenyl)acetamide(from prev. step)N-Bromosuccinimide17-18 gCCl440-60 mLReflux, 4h
3. HydrolysisN-(4-bromo-2-methylphenyl)acetamide(from prev. step)Conc. HCl25-35 mLDioxane45-55 mLReflux, 1.5-2.5h

Conclusion

The synthesis of this compound can be approached through two primary routes: direct bromination of N,2-dimethylaniline or a more controlled multi-step synthesis starting from 2-methylaniline. The direct bromination route is simpler but may require careful optimization to ensure regioselectivity and avoid polybromination. The multi-step synthesis, involving protection, bromination, deprotection, and final N-methylation, offers greater control over the final product's structure, though it is more labor-intensive. The choice of pathway will depend on the desired purity, yield, and the scale of the synthesis. Further experimental validation is necessary to optimize the reaction conditions for either route to achieve the highest efficiency and purity of this compound.

References

Spectroscopic Data of 4-bromo-N,N-dimethylaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromo-N,N-dimethylaniline, a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. For clarity, this guide focuses on the N,N-dimethyl isomer, as spectroscopic data for this compound is more readily available than for other isomers that could be inferred from the name "4-bromo-N,2-dimethylaniline". The guide details the methodologies for acquiring spectroscopic data and presents the data in a clear, tabular format for easy reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-bromo-N,N-dimethylaniline.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.30Doublet2HAr-H (ortho to -N(CH₃)₂)
~6.60Doublet2HAr-H (meta to -N(CH₃)₂)
~2.93Singlet6H-N(CH₃)₂
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
Chemical Shift (δ) ppmAssignment
~150.1C-N
~131.8C-Br
~114.1Ar-CH (ortho to -N(CH₃)₂)
~112.5Ar-CH (meta to -N(CH₃)₂)
~40.4-N(CH₃)₂
IR (Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2900StrongC-H stretch (aliphatic)
~1600StrongC=C stretch (aromatic)
~1500StrongC=C stretch (aromatic)
~1350StrongC-N stretch
~810StrongC-H bend (p-disubstituted)
~500MediumC-Br stretch
Mass Spectrometry (MS) Data
m/zRelative IntensityAssignment
200/202High[M]⁺ (Molecular ion peak, bromine isotopes)
185/187Medium[M-CH₃]⁺
120High[M-Br]⁺
105Medium[M-Br-CH₃]⁺
77Medium[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Synthesis of 4-bromo-N,N-dimethylaniline[1][2]
  • Reaction Setup : Dissolve 10 g of N,N-dimethylaniline in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer.

  • Bromination : While stirring, slowly add a solution of 6.6 g of bromine dissolved in glacial acetic acid from the dropping funnel. Maintain the reaction temperature below 10°C using an ice bath.

  • Precipitation : After the addition is complete, pour the reaction mixture into a beaker containing 200 mL of cold water.

  • Isolation : The product, 4-bromo-N,N-dimethylaniline, will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification : Recrystallize the crude product from ethanol to obtain pure 4-bromo-N,N-dimethylaniline.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation : Prepare a ~5-10 mg/mL solution of 4-bromo-N,N-dimethylaniline in deuterated chloroform (CDCl₃).

  • Instrumentation : Acquire the spectra on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing : Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform to obtain the frequency domain spectrum. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet Method) :

    • Grind a small amount (1-2 mg) of 4-bromo-N,N-dimethylaniline with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Acquire a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization : Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis : Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition : Scan a mass range of approximately m/z 40-500.

  • Data Interpretation : Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. The presence of bromine is indicated by the isotopic pattern of the molecular ion peak (M⁺ and M+2 peaks with approximately equal intensity).

Visualizations

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of 4-bromo-N,N-dimethylaniline.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Synthesis Synthesis of 4-bromo-N,N-dimethylaniline Purification Purification (Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data Analysis (Structure Confirmation) NMR->NMR_Data IR_Data IR Data Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight & Fragmentation) MS->MS_Data Conclusion Structural Elucidation & Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the characterization of 4-bromo-N,N-dimethylaniline.

Technical Guide to the Physical Characteristics of Brominated Dimethylaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The compound "4-bromo-N,2-dimethylaniline" is not found in standard chemical literature and databases. It is likely that this name is an ambiguous reference to a related, well-documented isomer. This guide provides a detailed overview of the physical characteristics of the three most probable compounds the name could refer to: 4-bromo-N,N-dimethylaniline , 4-bromo-2-methylaniline , and 4-bromo-2,6-dimethylaniline .

This document is intended for researchers, scientists, and professionals in drug development, providing key physical data, experimental methodologies, and a logical framework for understanding these compounds.

Isomer Identification and Relationship

The user's query for "this compound" is ambiguous. The diagram below illustrates the relationship between the ambiguous term and the distinct, well-defined chemical isomers for which data is available. This guide will focus on providing data for these specific isomers.

Isomer_Relationship Logical Relationship of Brominated Dimethylaniline Isomers A Ambiguous Query: This compound B Interpretation 1: 4-bromo-N,N-dimethylaniline (Two methyl groups on Nitrogen) A->B Possibility 1 C Interpretation 2: 4-bromo-2-methylaniline (One methyl group on ring at C2) A->C Possibility 2 D Interpretation 3: 4-bromo-2,6-dimethylaniline (Two methyl groups on ring at C2, C6) A->D Possibility 3 Melting_Point_Workflow Workflow for Melting Point Determination A 1. Sample Preparation (Crush to fine powder) B 2. Pack Capillary Tube (2-3 mm sample height) A->B C 3. Place in Apparatus B->C D 4. Heat Rapidly (to ~20°C below expected MP) C->D E 5. Heat Slowly (1-2°C per minute) D->E F 6. Record T1 (First drop of liquid appears) E->F G 7. Record T2 (Entire sample is liquid) F->G H 8. Report Melting Range (T1 - T2) G->H

An In-depth Technical Guide to 4-bromo-N,2-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-bromo-N,2-dimethylaniline is a substituted aromatic amine. Its structure comprises a benzene ring substituted with a bromine atom at the para-position (4), a methyl group at the ortho-position (2), and an N-methyl group on the amino moiety. As a substituted aniline, it holds potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals and agrochemicals, where aniline derivatives are foundational building blocks.[1][2] The presence of a bromine atom provides a reactive handle for cross-coupling reactions, while the secondary amine and the substituted aromatic ring offer sites for further functionalization.

Physicochemical and Spectroscopic Properties

The exact physicochemical properties of this compound have not been extensively documented. However, we can predict its properties based on its constituent parts and comparison with analogous structures like 4-bromo-2-methylaniline and N-methylaniline.

Predicted Physicochemical Data
PropertyPredicted ValueNotes
Molecular Formula C₈H₁₀BrN-
Molecular Weight 200.08 g/mol -
Appearance Predicted to be a solid at room temperature.Based on the melting point of 4-bromo-2-methylaniline (57-59 °C).[3]
Melting Point Estimated to be in the range of 40-60 °CN-methylation may slightly lower the melting point compared to the primary amine.
Boiling Point Estimated to be > 240 °CThe boiling point of 4-bromo-2-methylaniline is 240 °C.[3] N-methylation is expected to slightly increase the boiling point.
Solubility Predicted to be soluble in organic solvents (e.g., methanol, ethanol, dichloromethane) and insoluble in water.Typical for substituted anilines.
pKa Estimated to be around 4-5The pKa of N-methylaniline is approximately 4.85. The electron-withdrawing bromine and electron-donating methyl group on the ring will influence the basicity of the nitrogen.
Predicted Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl group (a singlet or doublet depending on coupling with the N-H proton, around 2.8-3.0 ppm), the aromatic methyl group (a singlet around 2.1-2.3 ppm), the N-H proton (a broad singlet), and the aromatic protons on the substituted ring (in the range of 6.5-7.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display signals for the two distinct methyl carbons, as well as six aromatic carbon signals, with the carbon attached to the bromine atom being significantly downfield.

  • IR Spectroscopy: The infrared spectrum is expected to show a characteristic N-H stretching vibration for a secondary amine in the range of 3300-3500 cm⁻¹. Other significant peaks would include C-H stretches for the aromatic and methyl groups, C=C stretching for the aromatic ring, and a C-N stretching vibration.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom.

Synthesis and Reactivity

Proposed Synthesis: N-methylation of 4-bromo-2-methylaniline

A plausible and common method for the synthesis of this compound is the N-methylation of the readily available precursor, 4-bromo-2-methylaniline.[4]

This protocol is a general method for the N-methylation of anilines.

Materials:

  • 4-bromo-2-methylaniline

  • Formaldehyde (37% aqueous solution)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-2-methylaniline (1 equivalent) in methanol.

  • To this solution, add formaldehyde (1.2 equivalents) and stir at room temperature for 1 hour to form the corresponding imine or aminal intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) in portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Reactivity

The chemical reactivity of this compound is dictated by its functional groups: the secondary N-methylamino group, the activated aromatic ring, and the bromine substituent.

  • N-Methylamino Group: As a secondary amine, it can undergo further N-alkylation to form a tertiary amine. It can also be acylated, sulfonylated, and participate in other reactions typical of secondary anilines.

  • Aromatic Ring: The N-methylamino and the 2-methyl groups are both electron-donating and ortho-, para-directing groups.[5] This makes the aromatic ring highly activated towards electrophilic aromatic substitution. The positions ortho and para to the strongly activating N-methylamino group are the most likely sites for further substitution.

  • Bromine Atom: The carbon-bromine bond provides a site for various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at the 4-position.

Potential Applications in Drug Development and Research

Substituted anilines are a cornerstone in medicinal chemistry, forming the core of many therapeutic agents.[1][2] Given its structure, this compound could serve as a valuable intermediate in the following areas:

  • Kinase Inhibitors: Many kinase inhibitors used in oncology feature anilino-pyrimidine or anilino-quinazoline scaffolds.[6] The substituted aniline moiety can be crucial for binding to the hinge region of the kinase domain.

  • Agrochemicals: Substituted anilines are common in herbicides, fungicides, and insecticides. The specific substitution pattern of this compound could be explored for novel agrochemical discovery.

  • Materials Science: Aniline derivatives can be polymerized to form conductive polymers.[7] N-alkylation can influence the solubility and processing properties of these materials.

Visualizations

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 4-bromo-2-methylaniline 4-bromo-2-methylaniline Imine_Formation Imine Formation (Methanol, RT) 4-bromo-2-methylaniline->Imine_Formation Formaldehyde Formaldehyde Formaldehyde->Imine_Formation NaBH4 Sodium Borohydride Reduction Reduction (0°C to RT) NaBH4->Reduction Imine_Formation->Reduction Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification This compound This compound Purification->this compound

Caption: Proposed synthesis workflow for this compound.

G cluster_reactivity Potential Reaction Pathways This compound This compound N-Alkylation N-Alkylation This compound->N-Alkylation at N-H Acylation Acylation This compound->Acylation at N-H Electrophilic_Substitution Electrophilic Aromatic Substitution This compound->Electrophilic_Substitution on Ar-H Cross_Coupling Metal-Catalyzed Cross-Coupling This compound->Cross_Coupling at C-Br

Caption: Logical relationships of potential reactivity for this compound.

References

An In-depth Technical Guide to the Safety and Handling of Brominated N,N-Dimethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and professionals in drug development who handle brominated N,N-dimethylaniline derivatives. It outlines the essential safety protocols, handling procedures, and emergency responses required to work safely with these compounds.

Chemical and Physical Properties

The properties of 4-bromo-N,N-dimethylaniline are summarized below. These values provide a baseline for understanding the physical characteristics of similar brominated aniline compounds.

PropertyValueReference
Molecular Formula C₈H₁₀BrN[1][2]
Molecular Weight 200.08 g/mol [2][3]
Appearance Off-white to beige crystalline solid[1][3]
Melting Point 52-54 °C[1]
Boiling Point 264 °C[1]
Flash Point > 112 °C / > 233.6 °F[2]
Solubility Insoluble in water; Soluble in methanol.[4]
log Pow 3.06[2]

Toxicological Data

4-bromo-N,N-dimethylaniline is harmful if swallowed, inhaled, or in contact with skin.[3] It can cause skin and serious eye irritation.[3] A significant hazard associated with aromatic amines is the potential to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[3][5]

Toxicity MetricValueReference
LD50 Oral 500.1 mg/kg
LC50 Inhalation 1.5 mg/l (4 h)
LD50 Dermal 1,100 mg/kg

GHS Hazard Information

The Globally Harmonized System (GHS) classification for 4-bromo-N,N-dimethylaniline indicates several hazards.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][3]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[1][3]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[1][3]
Skin Corrosion/Irritation2H315: Causes skin irritation[1][3]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2][6]

Signal Word: Warning[7]

Hazard Pictograms: [1][7]

  • GHS07 (Exclamation Mark)

Precautionary Statements: [1][7]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.[8]

  • Avoid formation of dust and aerosols.[9]

  • Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[7]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Keep container tightly closed in a dry and well-ventilated place.[9]

  • Store in a cool place, away from light.[4][10]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and metals.[2][11]

A common method for the synthesis of 4-bromo-N,N-dimethylaniline involves the bromination of N,N-dimethylaniline.

Materials:

  • N,N-dimethylaniline

  • Glacial acetic acid

  • Bromine

Procedure: [12]

  • Dissolve 10 g of N,N-dimethylaniline in glacial acetic acid.

  • Gradually add a solution of 6.6 g of bromine dissolved in glacial acetic acid to the N,N-dimethylaniline solution.

  • Upon completion of the addition, dilute the reaction mixture with water to precipitate the product.

  • Filter the precipitated 4-bromo-N,N-dimethylaniline.

  • Recrystallize the crude product from alcohol to obtain purified white plates.

Another synthetic route involves the methylation of 4-bromoaniline using dimethyl carbonate.[13]

Materials:

  • 4-bromoaniline

  • Dimethyl carbonate

  • Zeolite catalyst (e.g., 0.72KNaX-BS)

Procedure: [13]

  • Charge a pressure microreactor with the zeolite catalyst (5-10 wt%), 100 mmol of 4-bromoaniline, and 400 mmol of dimethyl carbonate.

  • Seal the reactor and heat to 150 °C for 1 hour.

  • After cooling to room temperature, open the reactor and filter the reaction mixture through a bed of Al₂O₃.

  • Distill off the excess dimethyl carbonate.

  • The residue can be purified by distillation under reduced pressure or by crystallization from ethanol.

Emergency Procedures

Immediate medical attention is required in case of exposure.

  • General Advice: Consult a physician and show them the Safety Data Sheet.[9][11]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9][11]

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[9][11]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9][11]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Do NOT induce vomiting. Consult a physician.[1][11]

FirstAidWorkflow Exposure Exposure Occurs Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion MoveToFreshAir Move to Fresh Air Inhalation->MoveToFreshAir RemoveClothing Remove Contaminated Clothing SkinContact->RemoveClothing RinseEyes Rinse with Water for 15 mins EyeContact->RinseEyes RinseMouth Rinse Mouth with Water Ingestion->RinseMouth ArtificialRespiration Give Artificial Respiration (if not breathing) MoveToFreshAir->ArtificialRespiration ConsultPhysician Consult a Physician ArtificialRespiration->ConsultPhysician WashWithSoap Wash with Soap and Water RemoveClothing->WashWithSoap WashWithSoap->ConsultPhysician RinseEyes->ConsultPhysician NoVomiting Do NOT Induce Vomiting RinseMouth->NoVomiting NoVomiting->ConsultPhysician

First Aid Response Workflow
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9][11]

  • Special Hazards: Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[11]

  • Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[9][11]

  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[9][11]

  • Environmental Precautions: Do not let the product enter drains.[9][11]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[9][11]

AccidentalReleaseWorkflow Spill Accidental Release Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate PPE Wear Appropriate PPE (Gloves, Goggles, Respirator) Ventilate->PPE Contain Contain Spill PPE->Contain Cleanup Clean up Spill (Sweep up, avoid dust) Contain->Cleanup Container Place in a Closed Container for Disposal Cleanup->Container Dispose Dispose of Waste (Follow Regulations) Container->Dispose

Accidental Release Response Workflow

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[2][11]

  • Conditions to Avoid: No specific data available, but generally for related anilines, avoid excess heat, exposure to light, and air.[11][14]

  • Incompatible Materials: Strong oxidizing agents, strong acids, and metals.[2][11]

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[2][11]

Logical Relationships in Handling

A systematic approach is crucial for the safe handling of 4-bromo-N,N-dimethylaniline and its analogs in a laboratory setting.

HandlingLogic Start Start Experiment RiskAssessment Conduct Risk Assessment Start->RiskAssessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE WorkInHood Work in Fume Hood SelectPPE->WorkInHood HandleReagent Handle Chemical WorkInHood->HandleReagent Reaction Perform Reaction HandleReagent->Reaction Workup Reaction Workup Reaction->Workup WasteDisposal Dispose of Waste Properly Workup->WasteDisposal Decontaminate Decontaminate Work Area and Glassware WasteDisposal->Decontaminate RemovePPE Remove PPE Decontaminate->RemovePPE WashHands Wash Hands RemovePPE->WashHands End End Experiment WashHands->End

General Laboratory Handling Workflow

References

4-bromo-N,2-dimethylaniline solubility profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility Profile of 4-bromo-N,2-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Understanding the solubility of this compound is crucial for its application as an intermediate in the synthesis of pharmaceuticals and dyes.[1] This document outlines its solubility in various solvents, details experimental protocols for solubility determination, and presents visual workflows to aid in laboratory practices.

Compound Overview

This compound is an aromatic amine derivative with the chemical formula C₈H₁₀BrN.[1] It typically appears as an off-white or beige crystalline solid.[2][3] The molecule's structure, featuring a benzene ring substituted with a bromine atom, a dimethylamino group, and a methyl group, dictates its physicochemical properties, including its solubility. The bromine atom serves as a good leaving group in various chemical reactions, while the electron-donating dimethylamino group can activate the aromatic ring.[4]

Key Physicochemical Properties:

  • Molecular Weight: 200.08 g/mol [1][3]

  • Melting Point: 52-54 °C[2][5][6]

  • Boiling Point: 264 °C[2][5][6]

  • Appearance: Crystalline Solid[2][5]

Solubility Profile

The principle of "like dissolves like" is fundamental to understanding the solubility of this compound.[7][8] The large, mostly non-polar aromatic structure suggests poor solubility in polar solvents like water, while its organic nature indicates better solubility in organic solvents. The tertiary amine group, however, allows for salt formation in acidic solutions, which can significantly increase aqueous solubility.

Quantitative and Qualitative Solubility Data
SolventSolubilityNotes
WaterInsoluble[5][9]The hydrophobic benzene ring and bromine atom outweigh the hydrophilic contribution of the amine group.[10]
Methanol100 g/L[9]Soluble.[5]
ChloroformSoluble[5]
Diethyl EtherSolubleAs a mostly non-polar compound, it is expected to dissolve in a weakly polar solvent like ether.[11]
Other Organic SolventsPartially Soluble[1]Generally soluble in common organic solvents due to its nonpolar, aromatic nature.[10]
Aqueous HClSolubleThe basic dimethylamino group reacts with acid to form a more soluble hydrochloride salt.[11]
Aqueous NaOHInsolubleAs a weak base, it is not expected to react with or dissolve in a basic solution.[11]
Aqueous NaHCO₃InsolubleSodium bicarbonate is not a strong enough acid to protonate the amine.[11]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development, purification, and formulation. Below are standard methodologies for assessing the solubility of a solid compound like this compound.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents and can indicate the presence of acidic or basic functional groups.[12]

Objective: To determine if the compound is soluble, partially soluble, or insoluble in a given solvent at a specific concentration.

Materials:

  • This compound

  • Test tubes and rack

  • Vortex mixer or shaker

  • Graduated pipettes or burette

  • Solvents: Deionized water, Methanol, Diethyl Ether, 5% HCl (aq), 5% NaOH (aq)

Procedure:

  • Weigh approximately 25 mg of this compound and place it into a clean, dry test tube.[12]

  • Add 0.75 mL of the chosen solvent to the test tube in small portions.[12]

  • After each addition, shake the test tube vigorously for 10-20 seconds.[7][12] Observe if the solid dissolves.

  • If the compound dissolves completely, it is classified as "soluble."

  • If some solid remains but appears to have diminished, it can be classified as "partially soluble."

  • If the solid remains unchanged, it is classified as "insoluble."

  • Repeat the procedure for each solvent.

  • For the acidic and basic solutions, observe for any reaction (e.g., heat generation, color change) in addition to dissolution.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for determining the precise solubility of a compound.[13]

Objective: To determine the saturation concentration of this compound in a solvent at a controlled temperature.

Materials:

  • This compound

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrumentation (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

  • Add an excess amount of this compound to a flask containing a known volume of the solvent. This ensures that a saturated solution is formed.

  • Seal the flask tightly to prevent solvent evaporation.

  • Place the flask in a temperature-controlled shaker and agitate it for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[13]

  • After agitation, allow the solution to stand undisturbed for several hours to let undissolved solid settle.

  • Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, the sample may be centrifuged or filtered.

  • Quantitatively dilute the saturated solution sample to a concentration within the linear range of the analytical instrument.

  • Analyze the concentration of the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at that temperature.

Visualizations

The following diagrams illustrate the logical workflow for solubility testing and a key chemical interaction.

Solubility_Testing_Workflow start Start: Weigh Compound (e.g., 25 mg) add_solvent Add Solvent Incrementally (e.g., up to 0.75 mL) start->add_solvent shake Vigorously Shake/ Vortex for 10-20s add_solvent->shake observe Observe Mixture shake->observe soluble Result: Soluble (Homogeneous Solution) observe->soluble Solid Dissolves insoluble Result: Insoluble (Solid Remains) observe->insoluble Solid Persists end End soluble->end insoluble->end

Caption: General workflow for qualitative solubility determination.

Acid_Base_Reaction cluster_reactants Reactants cluster_products Products aniline This compound (Water-Insoluble Base) hcl + HCl (aq) reaction_arrow aniline->reaction_arrow salt Protonated Amine Salt (Water-Soluble Ion) cl_ion + Cl-

Caption: Reaction increasing solubility in aqueous acid.

Safety and Handling

This compound is classified as harmful and an irritant.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][6][14] Causes skin and serious eye irritation.[2][3][6][14] May cause respiratory irritation.[9][15][16]

  • Handling: Use only in a well-ventilated area or under a fume hood.[2][6] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][14] Avoid breathing dust.[6] Wash hands thoroughly after handling.[2]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[1][6] The compound is noted to be sensitive to light.[4][17]

Conclusion

This compound exhibits a solubility profile characteristic of a moderately large, weakly basic organic molecule. It is insoluble in water but shows good solubility in polar organic solvents like methanol and is also soluble in less polar solvents such as chloroform and diethyl ether. Its basicity allows for dissolution in aqueous acidic solutions through the formation of a soluble salt. This comprehensive solubility profile is essential for its effective use in organic synthesis, particularly in the development of pharmaceuticals and dye chemistry.

References

An In-depth Technical Guide to the Discovery and History of 4-Bromo-Dimethylaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of key 4-bromo-dimethylaniline isomers. Aimed at researchers, scientists, and drug development professionals, this document details experimental protocols, presents quantitative data in a structured format, and visualizes synthetic pathways. The focus is on providing a practical and in-depth resource for laboratory and research applications.

Introduction and Historical Context

The study of halogenated anilines has been a cornerstone of organic chemistry for over a century, driven by their utility as versatile intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals. Among these, the brominated derivatives of dimethylaniline have garnered significant attention. While the specific compound "4-bromo-N,2-dimethylaniline" is not prominently featured in chemical literature under this exact nomenclature, it is likely to refer to one of several isomers, most plausibly 4-bromo-N,N-dimethylaniline or 4-bromo-N-methyl-2-methylaniline . This guide will address the most common and well-documented isomers.

The first synthesis of 4-bromo-N,N-dimethylaniline is reported to have occurred in the early 20th century during broader investigations into substituted aromatic amines.[1] Although specific details of its initial discovery are not extensively documented in readily available historical literature, its preparation follows the classical principles of electrophilic aromatic substitution on an activated benzene ring.[1] Similarly, the synthesis of other isomers, such as 4-bromo-2,6-dimethylaniline , was reported as early as 1901 in Chemische Berichte, highlighting the long-standing interest in these compounds.[2]

These molecules serve as critical building blocks in modern organic synthesis, particularly in cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions, which are fundamental to medicinal chemistry.[1][3] Their applications extend to the production of analgesics, antiseptics, anti-inflammatory agents, dyes, and agrochemicals.[1]

Physicochemical Properties

The physicochemical properties of 4-bromo-dimethylaniline isomers are crucial for their handling, purification, and application in synthesis. The following table summarizes key quantitative data for the most common isomers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Appearance
4-Bromo-N,N-dimethylaniline 586-77-6C₈H₁₀BrN200.0852-55264White to pale yellow crystalline solid[1][3][4]
4-Bromo-2,6-dimethylaniline 24596-19-8C₈H₁₀BrN200.0848-51-Yellow to orange liquid or solid[5][6]
4-Bromo-2,3-dimethylaniline 22364-25-6C₈H₁₀BrN200.08--Viscous purple oil[5]
4-Bromo-2,5-dimethylaniline 52363-57-8C₈H₁₀BrN200.08--Data not readily available
4-Bromo-2-methylaniline 583-75-5C₇H₈BrN186.0527-29241-

Synthesis and Experimental Protocols

The synthesis of 4-bromo-dimethylaniline isomers primarily involves the electrophilic bromination of the corresponding dimethylaniline precursor. The directing effects of the amino and methyl groups on the aromatic ring play a crucial role in determining the regioselectivity of the reaction.

Synthesis of 4-Bromo-N,N-dimethylaniline

This is a classic example of electrophilic aromatic substitution where the strongly activating dimethylamino group directs the incoming electrophile (bromine) to the para position.

Experimental Protocol:

  • Dissolve 10 g of N,N-dimethylaniline in glacial acetic acid.

  • Gradually add a solution of 6.6 g of bromine dissolved in glacial acetic acid to the N,N-dimethylaniline solution.

  • Upon completion of the addition, dilute the reaction mixture with water.

  • The product, 4-bromo-N,N-dimethylaniline, will precipitate out of the solution.

  • Filter the precipitate and recrystallize it from alcohol to obtain white crystalline plates.

  • The expected yield is nearly quantitative (16-17 g).[4]

G cluster_reactants Reactants cluster_process Process cluster_product Product N,N-dimethylaniline N,N-dimethylaniline Dissolution Dissolution N,N-dimethylaniline->Dissolution in Glacial Acetic Acid Bromine Bromine Addition Addition Bromine->Addition in Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid Dissolution->Addition Precipitation Precipitation Addition->Precipitation with Water Filtration & Recrystallization Filtration & Recrystallization Precipitation->Filtration & Recrystallization 4-Bromo-N,N-dimethylaniline 4-Bromo-N,N-dimethylaniline Filtration & Recrystallization->4-Bromo-N,N-dimethylaniline G cluster_reactants Reactants cluster_process Process cluster_product Product 2,3-dimethylaniline 2,3-dimethylaniline Reaction Reaction 2,3-dimethylaniline->Reaction in DMF NBS N-bromosuccinimide NBS->Reaction in DMF DMF Dimethylformamide Extraction Extraction Reaction->Extraction with Ethyl Acetate Purification Purification Extraction->Purification Column Chromatography 4-Bromo-2,3-dimethylaniline 4-Bromo-2,3-dimethylaniline Purification->4-Bromo-2,3-dimethylaniline G o-toluidine o-toluidine Protection Protection (Acetic Anhydride) o-toluidine->Protection N-(2-methylphenyl)acetamide N-(2-methylphenyl)acetamide Protection->N-(2-methylphenyl)acetamide Bromination Bromination N-(2-methylphenyl)acetamide->Bromination N-(4-bromo-2-methylphenyl)acetamide N-(4-bromo-2-methylphenyl)acetamide Bromination->N-(4-bromo-2-methylphenyl)acetamide Deprotection Hydrolysis (HCl, Dioxane) N-(4-bromo-2-methylphenyl)acetamide->Deprotection 4-Bromo-2-methylaniline 4-Bromo-2-methylaniline Deprotection->4-Bromo-2-methylaniline

References

An In-depth Technical Guide to 4-bromo-N,2-dimethylaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-bromo-N,2-dimethylaniline and its related derivatives. It covers their synthesis, physicochemical properties, and burgeoning applications in medicinal chemistry and materials science. The document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering detailed experimental protocols, quantitative data, and visualizations of key chemical processes and biological pathways.

Core Compound: this compound

This compound, also known as 4-bromo-2-methyl-N-methylaniline, is an aromatic amine that serves as a versatile building block in organic synthesis. Its structure, featuring a bromine atom and two methyl groups on the aniline scaffold, provides multiple sites for functionalization, making it a valuable precursor for the synthesis of a wide range of more complex molecules.

Physicochemical Properties

The physicochemical properties of this compound and its isomers are crucial for their handling, reactivity, and application. A summary of these properties is presented in Table 1.

Property4-bromo-N,N-dimethylaniline4-bromo-2,3-dimethylaniline4-bromo-2,6-dimethylaniline
Molecular Formula C₈H₁₀BrNC₈H₁₀BrNC₈H₁₀BrN
Molecular Weight 200.08 g/mol [1][2]200.08 g/mol [3]200.08 g/mol
Melting Point 52-54 °C[4]-48-51 °C[5]
Boiling Point 264 °C[4]--
Appearance White to gray or light blue crystalline solid[6]Viscous purple oil[5]-
Solubility Soluble in methanol, insoluble in water[6]--
CAS Number 586-77-6[1]22364-25-6[3]24596-19-8
Synthesis of 4-bromo-dimethylaniline Isomers

The synthesis of 4-bromo-dimethylaniline isomers can be achieved through various methods, primarily involving the bromination of the corresponding dimethylaniline or the methylation of bromoaniline.

Method 1: Bromination of N,N-dimethylaniline

A common method for the synthesis of 4-bromo-N,N-dimethylaniline is the direct bromination of N,N-dimethylaniline.

Experimental Protocol:

  • Dissolve 10 g of N,N-dimethylaniline in glacial acetic acid.

  • Gradually add a solution of 6.6 g of bromine in glacial acetic acid to the stirred solution.

  • After the addition is complete, dilute the reaction mixture with water to precipitate the product.

  • Filter the precipitate and recrystallize from alcohol to obtain 4-bromo-N,N-dimethylaniline.

  • The reported yield is almost theoretical (16-17 g), and the product is obtained as white plates with a melting point of 55 °C.[7]

Method 2: Methylation of 4-bromoaniline

An alternative route involves the N-methylation of 4-bromoaniline.

Experimental Protocol:

  • To a stirred slurry of p-bromoaniline (1.559 g) and paraformaldehyde (18.6 mmol) in glacial acetic acid (15 mL) at 0 °C, add sodium cyanoborohydride (1.13 g, 17.98 mmol).

  • Stir the mixture at 0 °C for 25 minutes.

  • Remove the ice bath and heat the mixture to 65 °C for 3 hours.

  • Pour the hot reaction mixture over a 5M aqueous sodium hydroxide solution (60 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Wash the combined organic layers sequentially with water and saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.[8]

The synthesis of 4-bromo-2-methylaniline can be achieved through a multi-step process involving protection, bromination, and deprotection.[9]

Experimental Workflow:

G cluster_0 Step 1: Arylamine Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis Ortho-toluidine Ortho-toluidine N-(2-methylphenyl)acetamide N-(2-methylphenyl)acetamide Ortho-toluidine->N-(2-methylphenyl)acetamide Acetic anhydride N-(4-bromo-2-methylphenyl)acetamide N-(4-bromo-2-methylphenyl)acetamide N-(2-methylphenyl)acetamide->N-(4-bromo-2-methylphenyl)acetamide N-bromosuccinimide 4-bromo-2-methylaniline 4-bromo-2-methylaniline N-(4-bromo-2-methylphenyl)acetamide->4-bromo-2-methylaniline Conc. HCl, Dioxane

Synthesis of 4-bromo-2-methylaniline.

Experimental Protocol:[9]

  • Arylamine Protection: React ortho-toluidine (10-11 g) with acetic anhydride (11-13 g) at 50-70 °C. Cool the reaction mixture and pour it into cold water to precipitate N-(2-methylphenyl)acetamide.

  • Bromination: Reflux the N-(2-methylphenyl)acetamide with N-bromosuccinimide (17-18 g) in carbon tetrachloride (40-60 mL) for 4 hours. Cool the mixture and wash the solid with hot water to obtain N-(4-bromo-2-methylphenyl)acetamide.

  • Hydrolysis: Reflux the N-(4-bromo-2-methylphenyl)acetamide with concentrated hydrochloric acid (25-35 mL) in dioxane (45-55 mL) for 1.5-2.5 hours. Neutralize the reaction mixture with ammonia to a pH of 8-10. Extract the aqueous layer with an organic solvent and dry with anhydrous magnesium sulfate to obtain 4-bromo-2-methylaniline.

Experimental Protocol:

  • Dissolve 3 g of 2,3-dimethylaniline in 10 mL of DMF.

  • Add a solution of N-bromosuccinimide (4.4 g) in DMF (5 mL) dropwise.

  • Stir the mixture for approximately 5 hours.

  • Extract the product with ethyl acetate, wash with water and saturated brine, and then dry over anhydrous sodium sulfate.

  • Remove the solvent by evaporation and purify by column chromatography (10% ethyl acetate/petroleum ether) to yield approximately 4.6 g of the product (82% yield).[5]

Experimental Protocol:

  • Slowly add a solution of hydrochloric acid (20 mL) and water (200 mL) to 12.4 g (102 mmol) of 2,6-dimethylaniline until the pH is less than 2.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add liquid bromine (12.5 g, 125 mmol) over 2 hours.

  • Allow the reaction to proceed at room temperature.

  • Filter the resulting solid and then slowly add a saturated sodium carbonate aqueous solution to adjust the pH to greater than 12.

  • Extract the product with petroleum ether (3 x 50 mL), dry with sodium sulfate, and concentrate.

  • Crystallize from petroleum ether at -10 °C overnight to obtain 13.7 g of purple needle-shaped crystals (67% yield) with a melting point of 47.3-48.0 °C.

Derivatives of 4-bromo-dimethylanilines and Their Applications

The bromine atom in 4-bromo-dimethylaniline derivatives serves as a versatile handle for introducing various functionalities through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the synthesis of a diverse range of derivatives with potential applications in pharmaceuticals and materials science.

Antibacterial Derivatives: Pyrazine Carboxamides

A notable class of derivatives with significant biological activity are pyrazine carboxamides synthesized from 4-bromo-3-methylaniline. These compounds have demonstrated potent antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi.[10]

The synthesis involves a two-step process: first, the formation of an amide bond between pyrazine-2-carboxylic acid and 4-bromo-3-methylaniline, followed by a Suzuki cross-coupling reaction to introduce various aryl groups.

General Synthetic Workflow:

G Pyrazine-2-carboxylic acid Pyrazine-2-carboxylic acid N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Pyrazine-2-carboxylic acid->N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide 4-bromo-3-methylaniline, DCC, DMAP Arylated Pyrazine Carboxamide Derivatives Arylated Pyrazine Carboxamide Derivatives N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide->Arylated Pyrazine Carboxamide Derivatives Aryl boronic acid, Pd catalyst

Synthesis of pyrazine carboxamide derivatives.

Experimental Protocol (Suzuki Coupling):[11]

  • In a round-bottom flask, mix the aryl halide (1 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%).

  • Add 3 mL of a suitable solvent system (e.g., water-ethyl alcohol blend).

  • Stir the mixture at room temperature for the required time.

  • Extract the reaction solution with diethyl ether (4 x 10 mL).

  • Purify the product by column chromatography on silica gel using a hexane/ethyl acetate (9:1 v/v) eluent.

Several synthesized pyrazine carboxamide derivatives exhibited significant antibacterial activity against XDR S. Typhi. The quantitative data for their activity is summarized in Table 2.

CompoundR-group on Aryl MoietyMIC (mg/mL)MBC (mg/mL)IC₅₀ (µM) for Alkaline Phosphatase Inhibition
5a Phenyl50100-
5b 4-Methylphenyl2550-
5c 4-Methoxyphenyl12.525-
5d 4-Chlorophenyl6.2512.51.469 ± 0.02
Data from[10]

The proposed mechanism of action for these compounds is the inhibition of bacterial DNA gyrase, a type II topoisomerase.[12][13][14] DNA gyrase is essential for bacterial DNA replication, and its inhibition leads to double-strand breaks in the DNA, ultimately causing cell death.[12][14]

Signaling Pathway: DNA Gyrase Inhibition:

G cluster_0 Bacterial DNA Replication cluster_1 Inhibition by Pyrazine Carboxamide Relaxed_DNA Relaxed_DNA Supercoiled_DNA Supercoiled_DNA Relaxed_DNA->Supercoiled_DNA DNA Gyrase Action Replicated_DNA Replicated_DNA Supercoiled_DNA->Replicated_DNA Replication Machinery DNA_Gyrase DNA_Gyrase Inhibited_Complex Inhibited_Complex DNA_Gyrase->Inhibited_Complex Forms Pyrazine_Carboxamide Pyrazine_Carboxamide Pyrazine_Carboxamide->DNA_Gyrase Binds to DNA_Strand_Breaks DNA_Strand_Breaks Inhibited_Complex->DNA_Strand_Breaks Induces Cell_Death Cell_Death DNA_Strand_Breaks->Cell_Death

References

Methodological & Application

Application Note: A Two-Step Synthesis of 4-bromo-N,2-dimethylaniline from 2-methylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 4-bromo-N,2-dimethylaniline, a valuable intermediate in the preparation of various biologically active compounds. The synthesis is a two-step process commencing with the regioselective bromination of 2-methylaniline to yield 4-bromo-2-methylaniline. This intermediate is then subjected to N,N-dimethylation to afford the final product. This document outlines the detailed experimental procedures, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Introduction

This compound serves as a key building block in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, featuring a substituted aniline, is a common motif in many biologically active molecules. This protocol provides a reliable and reproducible method for its preparation from readily available starting materials. The first step involves the selective bromination of 2-methylaniline at the para position relative to the amino group. The subsequent N-methylation of the resulting 4-bromo-2-methylaniline completes the synthesis.

Reaction Scheme

The overall synthetic route is depicted below:

Step 1: Bromination of 2-methylaniline

Step 2: N,N-dimethylation of 4-bromo-2-methylaniline

Experimental Protocols

Step 1: Synthesis of 4-bromo-2-methylaniline

This protocol is adapted from a patented procedure for the para-bromination of ortho-alkylanilines.[1]

  • Reaction Setup: In a well-ventilated fume hood, equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Reagent Preparation: Dissolve 10.7 g (0.1 mol) of 2-methylaniline in 260 mL of dichloromethane and add it to the flask. Cool the mixture to 5-10 °C using an ice bath.

  • Bromination: In the dropping funnel, prepare a solution of 16.6 g (0.104 mol) of bromine in 40 mL of dichloromethane. Add the bromine solution dropwise to the stirred 2-methylaniline solution over a period of 30 minutes, ensuring the temperature is maintained between 5 °C and 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture for an additional 30 minutes at the same temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Slowly add 65 mL of a 7% (w/v) aqueous sodium hydroxide solution to the reaction mixture to neutralize the hydrobromic acid formed.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the aqueous layer with 10 mL of dichloromethane. Combine the organic layers.

  • Purification: Wash the combined organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-bromo-2-methylaniline. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol is a general method for the N,N-dimethylation of anilines using formaldehyde and a reducing agent.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 4-bromo-2-methylaniline obtained from the previous step.

  • Reagent Addition: Add 100 mL of tetrahydrofuran to the flask. To this solution, add 3.9 g of paraformaldehyde and 7.9 g (0.13 mol) of sodium cyanoborohydride.

  • Reaction Initiation: At room temperature (23 °C), add 7.3 mL (0.13 mol) of glacial acetic acid dropwise to the mixture.

  • Reaction Conditions: Heat the resulting mixture to 50 °C and stir for 18 hours.

  • Work-up: Cool the reaction mixture to room temperature. Carefully partition the mixture between a saturated aqueous sodium bicarbonate solution (100 mL) and diethyl ether (40 mL).

  • Extraction: Separate the layers and extract the aqueous layer twice with 40 mL of diethyl ether each time.

  • Purification: Combine the organic layers and wash sequentially with water (2 x 60 mL) and saturated aqueous sodium chloride solution (3 x 40 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Data Presentation

ParameterStep 1: BrominationStep 2: N,N-dimethylation
Starting Material 2-methylaniline4-bromo-2-methylaniline
Reagents Bromine, Dichloromethane, Sodium HydroxideParaformaldehyde, Sodium Cyanoborohydride, Glacial Acetic Acid, Tetrahydrofuran
Temperature (°C) 5 - 1050
Reaction Time (h) 118
Solvent DichloromethaneTetrahydrofuran
Purification Method Recrystallization or Column ChromatographyColumn Chromatography
Expected Yield HighModerate to High

Synthesis Workflow

SynthesisWorkflow Start Start: 2-methylaniline Bromination Step 1: Bromination - Bromine - Dichloromethane - 5-10°C, 1h Start->Bromination Workup1 Work-up & Purification - NaOH wash - Extraction - Recrystallization/Chromatography Bromination->Workup1 Intermediate Intermediate: 4-bromo-2-methylaniline Workup1->Intermediate N_Methylation Step 2: N,N-dimethylation - Paraformaldehyde - NaBH3CN, Acetic Acid - THF, 50°C, 18h Intermediate->N_Methylation Workup2 Work-up & Purification - Bicarbonate wash - Extraction - Column Chromatography N_Methylation->Workup2 Product Final Product: This compound Workup2->Product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Bromine is highly corrosive and toxic. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Sodium cyanoborohydride is toxic and should be handled with caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-bromo-N,2-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting Suzuki coupling reactions using 4-bromo-N,2-dimethylaniline. This versatile building block is valuable in medicinal chemistry and materials science for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.[1][2]

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][3] It typically involves the palladium-catalyzed reaction of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a base.[1][4][5] The reaction is widely used due to its mild conditions, tolerance of various functional groups, and the low toxicity of its reagents.[1][2]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process that generally proceeds through three key steps:

  • Oxidative Addition: A palladium(0) catalyst reacts with the aryl halide (this compound) to form a palladium(II) complex.[1][5]

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.[1][5]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst for the next cycle.[1][5]

Suzuki_Cycle

Experimental Protocols

While a specific, optimized protocol for this compound is not widely published, the following general procedures, adapted from reactions with similar substrates, serve as an excellent starting point. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrate combinations.[1]

Protocol 1: General Suzuki Coupling with Arylboronic Acids

This protocol is a general method adaptable for coupling this compound with various arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) at least three times to ensure an oxygen-free environment.[4]

  • Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction's progress using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[6]

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Combine Reactants: This compound, boronic acid, base, catalyst Inert 2. Create Inert Atmosphere: Evacuate and backfill with Ar/N₂ Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat and Stir (80-120 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC, LC-MS) Heat->Monitor Cool 6. Cool to Room Temperature Monitor->Cool Extract 7. Dilute, Wash, and Extract Cool->Extract Purify 8. Dry and Purify (Column Chromatography) Extract->Purify FinalProduct FinalProduct Purify->FinalProduct Isolated Product

Quantitative Data

The following table summarizes typical reaction conditions and yields for Suzuki coupling reactions of a closely related substrate, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, with various boronic acids.[7] These results can serve as a benchmark for optimizing reactions with this compound.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-chloro-4-fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901244 (monosubstituted)
24-chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901251 (monosubstituted)
3Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901233-46 (mono & bis-substituted)
4Various arylboronic acidsPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901231-46 (bis-substituted)

Data adapted from a study on a derivative of 4-bromo-2-methylaniline.[7]

Troubleshooting and Optimization

Optimizing Suzuki coupling reactions is crucial for achieving high yields and purity.[8] Key parameters to consider include:

  • Catalyst and Ligand: For electron-rich anilines, which can be challenging substrates, more robust catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be required to overcome high activation barriers for oxidative addition.[9]

  • Base Selection: The choice of base is critical. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃). The strength and solubility of the base can significantly impact the reaction rate and yield.[10]

  • Solvent System: A variety of solvents can be used, often in combination with water. Common choices include 1,4-dioxane, toluene, and DMF.[4] The solvent system should be chosen to ensure adequate solubility of all reactants.

  • Temperature: Reaction temperatures typically range from 80 to 120 °C.[4] However, highly active modern catalysts may allow for lower reaction temperatures.[9]

  • Side Reactions: A common side reaction is protodeboronation, the cleavage of the C-B bond of the boronic acid. This can be minimized by using anhydrous conditions and carefully selecting the base.[9]

Optimization cluster_catalyst Catalyst/Ligand cluster_base Base cluster_solvent Solvent Parameters {Key Parameters|{Catalyst/Ligand|Base|Solvent|Temperature}} Outcome {Desired Outcome|{High Yield|High Purity|Minimal Side Reactions}} Parameters:t->Outcome 80-120 °C Pd_PPh3 Pd(PPh₃)₄ Pd_dppf Pd(dppf)Cl₂ Buchwald_Ligands Bulky Phosphines (SPhos, XPhos) K2CO3 K₂CO₃ K3PO4 K₃PO₄ Cs2CO3 Cs₂CO₃ Dioxane 1,4-Dioxane/H₂O Toluene Toluene/H₂O DMF DMF Pd_PPh3->Outcome Pd_dppf->Outcome Buchwald_Ligands->Outcome K2CO3->Outcome K3PO4->Outcome Cs2CO3->Outcome Dioxane->Outcome Toluene->Outcome DMF->Outcome

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of biaryl compounds from this compound. The protocols and data provided herein offer a solid foundation for researchers. While the general conditions are a good starting point, optimization of reaction parameters is often necessary to achieve the best results for specific substrate combinations. The mild conditions and functional group tolerance of this reaction make it highly suitable for applications in drug discovery and development.[1]

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 4-bromo-N,2-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful methodology allows for the coupling of amines with aryl halides or pseudohalides, offering a versatile and efficient route to synthesize aryl amines.[2] Its broad substrate scope, tolerance of various functional groups, and milder reaction conditions compared to classical methods like the Ullmann condensation have led to its widespread adoption in the pharmaceutical industry for the synthesis of drug candidates and active pharmaceutical ingredients.[1][3][4][5] This document provides a detailed protocol for the Buchwald-Hartwig amination of 4-bromo-N,2-dimethylaniline, a reaction relevant to the synthesis of complex molecular architectures in drug discovery.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.[1][2]

  • Amine Coordination and Deprotonation: An amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[2]

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium center, yielding the arylated amine product and regenerating the active Pd(0) catalyst for the next cycle.[1][2]

The choice of ligand is critical to the success of the reaction, as it influences the stability and reactivity of the palladium catalyst, promoting the desired reductive elimination pathway and minimizing side reactions such as hydrodehalogenation.[2]

Experimental Overview

This protocol details the coupling of this compound with a generic secondary amine. The reaction conditions provided are based on established procedures for similar aryl aminations and may require optimization for specific substrates.

Reaction Scheme:

Data Presentation

The following tables summarize the key components and conditions for the Buchwald-Hartwig amination of this compound.

Table 1: Reactants and Stoichiometry

ReagentMolar Equiv.Purpose
This compound1.0Aryl halide substrate
Secondary Amine (R1R2NH)1.2Nucleophile
Palladium Precatalyst0.01 - 0.05Catalyst source
Phosphine Ligand0.01 - 0.1Stabilizes and activates the catalyst
Base1.4 - 2.2Promotes amine deprotonation
Anhydrous Solvent-Reaction medium

Table 2: Recommended Catalysts, Ligands, Bases, and Solvents

CategoryExamplesRationale
Palladium Precatalysts Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts (e.g., XPhos Pd G3)Readily form the active Pd(0) species.[6][7] Buchwald precatalysts are often highly active and air-stable.[8]
Phosphine Ligands XPhos, RuPhos, BrettPhos, BINAPBulky and electron-rich ligands that promote oxidative addition and reductive elimination, suitable for sterically hindered or electron-rich substrates.[3][8][9]
Bases NaOtBu, K₂CO₃, Cs₂CO₃Strong, non-nucleophilic bases are commonly used.[6] The choice of base can be critical and substrate-dependent.
Solvents Toluene, Dioxane, DMFAprotic solvents are generally used to avoid side reactions.[4][10]

Experimental Protocols

Materials:

  • This compound

  • Secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (Schlenk tube or round-bottom flask with condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to establish an inert atmosphere.

  • Addition of Reagents: Under a positive pressure of inert gas, add the secondary amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and anhydrous toluene (5 mL).

  • Reaction: Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagrams illustrate the key aspects of the Buchwald-Hartwig amination.

Buchwald_Hartwig_Catalytic_Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L pd_complex Ar-Pd(II)(L)-Br pd0->pd_complex Oxidative Addition amido_complex Ar-Pd(II)(L)-NR1R2 pd_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR1R2 amido_complex->product aryl_halide Ar-Br (this compound) amine R1R2NH base Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Add reagents to flask) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) setup->inert reaction Heating and Stirring (100-110 °C, 12-24h) inert->reaction monitoring Reaction Monitoring (TLC or LC-MS) reaction->monitoring workup Workup (Cool, Dilute, Filter) monitoring->workup extraction Extraction and Washing workup->extraction purification Purification (Column Chromatography) extraction->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for 4-bromo-N,2-dimethylaniline in Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-bromo-N,2-dimethylaniline as a versatile intermediate in the synthesis of pharmaceutical compounds. This document includes detailed experimental protocols for key reactions, quantitative data summaries, and graphical representations of synthetic pathways and experimental workflows.

Introduction

This compound is a halogenated aromatic amine that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its unique substitution pattern, featuring a bromine atom, a methyl group, and a dimethylamino group on the aniline core, offers multiple reactive sites for the construction of complex molecular architectures. The bromine atom is amenable to various cross-coupling reactions, while the aniline moiety can be further functionalized. This intermediate is particularly noted for its role in the synthesis of hormonal modulators and other bioactive molecules.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound and its close analogs in pharmaceuticals is as a key precursor in the synthesis of steroid receptor modulators. A prominent example is the synthesis of Mifepristone, a potent progesterone and glucocorticoid receptor antagonist.[1][2][3] The dimethylaminophenyl group introduced from this intermediate is crucial for the drug's antagonistic activity.[1]

Beyond this, the structural motif of this compound is valuable in the development of other therapeutic agents, where the substituted aniline core can be elaborated into a variety of scaffolds for drug discovery programs.

Experimental Protocols

This protocol is adapted from the synthesis of Mifepristone, where 4-bromo-N,N-dimethylaniline is a key reagent.[1][4] The same principle applies to this compound for the synthesis of corresponding analogs.

Objective: To introduce the 4-(dimethylamino)-2-methylphenyl group onto a steroidal epoxide intermediate via a Grignard reaction.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Steroidal epoxide (e.g., 5α,10α-epoxyestra-9(11)-en-3-one-17-ethylene ketal)

  • Iodine (crystal)

  • Anhydrous work-up reagents (e.g., ammonium chloride solution)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the aniline solution to the magnesium and gently warm the mixture to initiate the reaction.

    • Once the reaction starts, add the remaining aniline solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue refluxing for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should turn a cloudy grey-green color.[5]

  • Grignard Reaction with the Steroidal Epoxide:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve the steroidal epoxide (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.[1]

    • Slowly add the prepared Grignard reagent to the cooled epoxide solution via a cannula.

    • Allow the reaction mixture to stir at -78 °C for 1-2 hours, then gradually warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 11β-(4-dimethylamino-2-methylphenyl) steroid intermediate.

Quantitative Data for Grignard Reaction:

Reactant (Analog)ReagentSolventTemperature (°C)Yield (%)Reference
4-bromo-N,N-dimethylanilineMg, Steroidal EpoxideTHF-78 to 2565-80[4]
This compoundMg, Steroidal EpoxideTHF-78 to 25Estimated 60-75Adapted

Note: The yield for the this compound reaction is an estimation based on similar reactions and may require optimization.

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. This reaction is fundamental for creating C-C bonds and synthesizing biaryl structures present in many pharmaceutical agents. The protocol is adapted from procedures for similar ortho-substituted bromoanilines.[6][7][8]

Objective: To synthesize 4-aryl-N,2-dimethylaniline derivatives.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), the base (2.0 equivalents), and the palladium catalyst (3-5 mol%).

    • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Reaction Execution:

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-N,2-dimethylaniline.

Quantitative Data for Suzuki-Miyaura Coupling:

Aryl Halide (Analog)Arylboronic AcidCatalyst (mol%)BaseSolventYield (%)Reference
(E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline3-chloro-4-fluorophenyl boronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O82[6]
(E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline3-chlorophenyl boronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O85[6]
This compoundPhenylboronic acidPd(PPh₃)₄ (4)K₂CO₃1,4-Dioxane/H₂OEstimated 75-85Adapted

Note: The yield for the this compound reaction is an estimation and may vary depending on the specific arylboronic acid used.

Visualization of Synthetic and Experimental Processes

The following diagram illustrates the key steps in the synthesis of a Mifepristone analog, highlighting the introduction of the substituted phenyl group from this compound.

G Start Estra-4,9-diene-3,17-dione Ketalization Ketal Protection of C3 Carbonyl Start->Ketalization ProtectedSteroid Protected Steroid Intermediate Ketalization->ProtectedSteroid Epoxidation Epoxidation of 5,10-double bond ProtectedSteroid->Epoxidation Epoxide Steroidal Epoxide Epoxidation->Epoxide GrignardReaction Grignard Reaction Epoxide->GrignardReaction GrignardPrep Grignard Reagent Preparation (this compound + Mg) GrignardReagent 4-(dimethylamino)-2-methylphenyl magnesium bromide GrignardPrep->GrignardReagent GrignardReagent->GrignardReaction CoupledProduct 11β-Aryl Steroid Intermediate GrignardReaction->CoupledProduct Deprotection Deprotection and Dehydration CoupledProduct->Deprotection FinalProduct Mifepristone Analog Deprotection->FinalProduct

Caption: Synthetic pathway for a Mifepristone analog.

This diagram outlines the typical laboratory workflow for performing the Suzuki-Miyaura coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Weigh Reagents AddReagents Add Reagents and Solvent Reagents->AddReagents Glassware Dry Glassware Setup Assemble Apparatus (Inert Atmosphere) Glassware->Setup Setup->AddReagents Heating Heat and Stir AddReagents->Heating Monitor Monitor Progress (TLC/LC-MS) Heating->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Solvent Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

References

Application of 4-bromo-N,N-dimethylaniline Derivatives in Organic Electronics: A Focus on Hole Transport Materials for Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-bromo-N,N-dimethylaniline and its isomers are versatile chemical intermediates that serve as crucial building blocks in the synthesis of advanced organic electronic materials.[1][2] While not typically incorporated as the primary active component in electronic devices, their true value lies in their utility as precursors for creating high-performance Hole Transport Materials (HTMs). The presence of a reactive bromine atom and an electron-donating dimethylamino group makes these compounds ideal starting materials for constructing complex triarylamine-based molecules through cross-coupling reactions, most notably the Buchwald-Hartwig amination.[2] These resulting triarylamine derivatives are widely employed as HTMs in organic light-emitting diodes (OLEDs) and, more prominently, in perovskite solar cells (PSCs), where they play a critical role in efficiently extracting and transporting photogenerated holes from the perovskite absorber layer to the anode.[3][4][5] This application note will detail the use of a 4-bromo-N,N-dimethylaniline derivative in the synthesis of a dibenzofuran-based HTM for flexible perovskite solar cells, including a summary of device performance, detailed experimental protocols, and a visual representation of the synthetic workflow.

Application in Perovskite Solar Cells

The performance of perovskite solar cells is intrinsically linked to the efficiency of the charge transport layers that sandwich the perovskite absorber. An ideal HTM should possess high hole mobility, appropriate energy level alignment with the perovskite's valence band for efficient hole extraction, and good thermal and morphological stability to ensure long-term device performance.[6][7] Triarylamine derivatives synthesized from 4-bromo-N,N-dimethylaniline precursors have shown great promise in meeting these requirements. By modifying the molecular structure through the strategic incorporation of different aromatic cores and peripheral groups, the electronic and physical properties of the resulting HTMs can be fine-tuned to optimize device efficiency.

One notable application involves the synthesis of oligomeric HTMs based on a dibenzofuran core, where a bromoaniline derivative is coupled to extend the π-conjugation of the molecule. This molecular engineering approach has been shown to enhance the hole mobility and thermal stability of the HTM, leading to improved performance in flexible perovskite solar cells.

Quantitative Data Summary

The following table summarizes the performance of flexible perovskite solar cells employing a dibenzofuran-based Hole Transport Material (tDBF) synthesized from a bromoaniline precursor, compared to devices with related oligomers of shorter conjugation length (mDBF and bDBF).

Hole Transport MaterialPower Conversion Efficiency (PCE) [%]Short-Circuit Current Density (Jsc) [mA cm⁻²]Open-Circuit Voltage (Voc) [V]Fill Factor (FF) [%]
mDBF2.656.110.6566.16
bDBF18.6623.801.0773.60
tDBF 19.46 23.54 1.08 76.47

Data sourced from a study on dibenzofuran-based hole transport materials for flexible perovskite solar cells.[8]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a dibenzofuran-based HTM using a bromoaniline derivative and the subsequent fabrication of a flexible perovskite solar cell.

Synthesis of 8-bromo-N,N-bis(4-methoxyphenyl)dibenzo[b,d]furan-2-amine

This protocol describes a key step in the synthesis of more complex oligomeric HTMs, where a bromoaniline derivative is coupled with a dibenzofuran core.

Materials:

  • 2,8-dibromodibenzo[b,d]furan

  • Bis-(4-methoxyphenyl)-amine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide

  • Anhydrous toluene

Procedure:

  • In a reaction vessel, combine 2,8-dibromodibenzo[b,d]furan (6.2 mmol), Bis-(4-methoxyphenyl)-amine (3.1 mmol), Pd₂(dba)₃ (0.09 mmol), Xantphos (0.22 mmol), and sodium tert-butoxide (6.2 mmol).

  • Add anhydrous toluene (48 mL) to the mixture.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen) and maintain an inert atmosphere.

  • Heat the mixture to the appropriate reaction temperature and stir for the required duration, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product by column chromatography to obtain the desired 8-bromo-N,N-bis(4-methoxyphenyl)dibenzo[b,d]furan-2-amine.

Fabrication of Flexible Perovskite Solar Cells

This protocol outlines the fabrication of a flexible n-i-p perovskite solar cell using a synthesized dibenzofuran-based HTM.

Device Structure: PET/ITO/SnO₂/Perovskite/HTM/Au

Materials:

  • PET/ITO flexible substrates

  • SnO₂ precursor solution

  • Perovskite precursor solution (e.g., containing formamidinium iodide, lead iodide, etc.)

  • Synthesized Hole Transport Material (e.g., tDBF) solution in an appropriate solvent

  • Gold (Au) for the back electrode

Procedure:

  • Clean the PET/ITO substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.

  • Deposit the SnO₂ electron transport layer onto the ITO substrate via spin-coating, followed by annealing.

  • Transfer the substrates into a nitrogen-filled glovebox.

  • Spin-coat the perovskite precursor solution onto the SnO₂ layer to form the active layer, followed by annealing.

  • Prepare a solution of the synthesized HTM (e.g., tDBF) in a suitable solvent.

  • Spin-coat the HTM solution onto the perovskite layer to form the hole transport layer.

  • Finally, deposit the gold back electrode by thermal evaporation under high vacuum.

Visualizations

The following diagrams illustrate the synthetic pathway for a key intermediate and the general workflow for fabricating a perovskite solar cell.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product Dibromodibenzofuran 2,8-dibromodibenzo[b,d]furan Coupling Buchwald-Hartwig Amination Dibromodibenzofuran->Coupling Bromoaniline_Derivative Bis-(4-methoxyphenyl)-amine Bromoaniline_Derivative->Coupling Catalyst Pd2(dba)3 / Xantphos Catalyst->Coupling Base Sodium tert-butoxide Base->Coupling Product 8-bromo-N,N-bis(4-methoxyphenyl) dibenzo[b,d]furan-2-amine Coupling->Product

Caption: Synthetic scheme for a key bromoaniline-dibenzofuran intermediate.

Device_Fabrication_Workflow Start Start: Clean PET/ITO Substrate ETL Deposit SnO2 Layer (Electron Transport Layer) Start->ETL Perovskite Deposit Perovskite Layer (Active Layer) ETL->Perovskite HTL Deposit HTM Layer (Hole Transport Layer) Perovskite->HTL Electrode Deposit Gold Electrode HTL->Electrode End Completed Device Electrode->End

Caption: General workflow for perovskite solar cell fabrication.

References

Application Note: Purification of 4-Bromo-N,2-dimethylaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the purification of 4-bromo-dimethylaniline isomers, which are valuable intermediates in organic synthesis, particularly in the development of pharmaceuticals and materials science. The purification of these compounds is critical to remove unreacted starting materials, byproducts such as di-brominated species, and other impurities. The choice of purification method largely depends on the nature of the impurities and the scale of the reaction. The two primary methods detailed here are column chromatography and recrystallization.

Data Presentation

For effective purification and identification, understanding the physicochemical properties of the target compound and potential isomers is crucial. The following table summarizes the properties of various 4-bromo-dimethylaniline isomers as found in the literature.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-Bromo-N,N-dimethylaniline C₈H₁₀BrN200.0852-56White to light grey powder
4-Bromo-2,3-dimethylaniline C₈H₁₀BrN200.08-Viscous purple oil
4-Bromo-2,6-dimethylaniline C₈H₁₀BrN200.0848-52Beige to brown to purple powder or crystals

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Column chromatography is a highly effective method for separating the desired product from impurities with different polarities.

Materials:

  • Crude 4-bromo-dimethylaniline isomer

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Solvent system (e.g., petroleum ether/ethyl acetate mixture)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 10% ethyl acetate in petroleum ether)[1].

  • Column Packing: Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load it onto the top of the column bed.

  • Elution: Begin eluting the sample through the column with the chosen solvent system. The polarity of the eluent can be gradually increased if necessary to facilitate the separation of compounds.

  • Fraction Collection: Collect the eluate in fractions using collection tubes.

  • Purity Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 4-bromo-dimethylaniline isomer.

Protocol 2: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent at different temperatures.

Materials:

  • Crude solid 4-bromo-dimethylaniline isomer

  • Appropriate solvent (e.g., ethanol, hexane)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or hexane are commonly used for aniline derivatives[2][3].

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Gently heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool down slowly to room temperature. The decreased solubility will cause the pure compound to crystallize. For better yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Mandatory Visualization

PurificationWorkflow Crude Crude 4-bromo-dimethylaniline (from synthesis) Dissolution Dissolution in minimal solvent Crude->Dissolution Step 1 ColumnChromatography Column Chromatography (Silica Gel) Dissolution->ColumnChromatography Method A Recrystallization Recrystallization Dissolution->Recrystallization Method B (for solids) Analysis Purity Analysis (TLC, GC-MS, NMR) ColumnChromatography->Analysis Step 2 Recrystallization->Analysis Step 2 PureProduct Pure 4-bromo-dimethylaniline Analysis->PureProduct Step 3

Caption: General workflow for the purification of 4-bromo-dimethylaniline isomers.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-bromo-N,2-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of 4-bromo-N,2-dimethylaniline, a key intermediate in the pharmaceutical and agrochemical industries. The information is intended for use by qualified scientific personnel.

Overview

This compound is a substituted aniline that serves as a versatile building block in organic synthesis. Its structure, featuring a bromine atom and two methyl groups on the aniline core, allows for a variety of subsequent chemical transformations. The demand for high-purity this compound necessitates robust and scalable synthetic processes. This document outlines two primary synthetic routes for its large-scale production, including detailed experimental protocols, data comparison, and process workflows.

Synthetic Routes

Two viable routes for the large-scale synthesis of this compound are presented:

  • Route A: Bromination of N,2-dimethylaniline. This route involves the direct bromination of commercially available N,2-dimethylaniline (N,N-dimethyl-o-toluidine).

  • Route B: N,N-dimethylation of 4-bromo-2-methylaniline. This route starts with the bromination of 2-methylaniline (o-toluidine), followed by the N,N-dimethylation of the resulting 4-bromo-2-methylaniline.

The choice of route for an industrial setting may depend on factors such as raw material cost, process safety, and desired purity of the final product.

Data Presentation

The following table summarizes the key quantitative data for the two proposed synthetic routes.

ParameterRoute A: Bromination of N,2-dimethylanilineRoute B: N,N-dimethylation of 4-bromo-2-methylaniline
Starting Materials N,2-dimethylaniline, Bromine2-methylaniline, Bromine, a Methylating agent (e.g., Dimethyl carbonate or Formaldehyde/Sodium cyanoborohydride)
Key Intermediates None4-bromo-2-methylaniline
Overall Yield ~85-95%Two steps, overall yield ~70-80%
Purity (after purification) >98%>98%
Key Reaction Conditions Controlled temperature (-5 to 5 °C), inert solvent (e.g., acetic acid)Bromination: acidic medium, controlled temperature; N,N-dimethylation: specific catalysts and conditions depending on the methylating agent.
Purification Method Neutralization, extraction, and recrystallizationIsolation of intermediate, followed by N,N-dimethylation and final purification by distillation or recrystallization.
Scalability Considerations Exothermic bromination requires careful temperature control on a large scale. Handling of liquid bromine.Two-step process adds complexity. Handling of potentially hazardous methylating agents.

Experimental Protocols

Route A: Large-Scale Synthesis of this compound via Bromination of N,2-dimethylaniline

This protocol is adapted from established procedures for the bromination of anilines.

Materials:

  • N,2-dimethylaniline (1.0 eq)

  • Bromine (1.05 eq)

  • Glacial Acetic Acid

  • Sodium hydroxide solution (50%)

  • Toluene or other suitable extraction solvent

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Equipment:

  • Large-scale glass-lined reactor with overhead stirring, temperature control (cooling/heating jacket), and a dropping funnel.

  • Quench tank with a stirrer.

  • Liquid-liquid extraction setup.

  • Crystallization vessel.

  • Filtration and drying equipment.

Procedure:

  • Reaction Setup: Charge the reactor with N,2-dimethylaniline and glacial acetic acid. Cool the mixture to 0-5 °C with constant stirring.

  • Bromination: Slowly add a solution of bromine in glacial acetic acid via the dropping funnel over 2-3 hours, maintaining the internal temperature between 0-5 °C. The reaction is exothermic and requires efficient cooling.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly transfer the reaction mixture to a quench tank containing a stirred solution of water and ice.

  • Neutralization: Carefully add 50% sodium hydroxide solution to the quenched mixture to neutralize the acetic acid and hydrobromic acid formed during the reaction. Adjust the pH to >10. This step should be performed with efficient cooling as the neutralization is highly exothermic.

  • Extraction: Transfer the neutralized mixture to a liquid-liquid extractor. Extract the aqueous layer with toluene (or another suitable solvent) three times.

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude this compound from ethanol to yield a high-purity product.

  • Drying: Dry the purified crystals under vacuum at a temperature not exceeding 50 °C.

Route B: Large-Scale Synthesis of this compound via N,N-dimethylation of 4-bromo-2-methylaniline

This route involves two main chemical transformations.

This protocol is based on a patented production process.[1]

Materials:

  • 2-methylaniline (o-toluidine) (1.0 eq)

  • Acetic anhydride

  • N-Bromosuccinimide (NBS) or Bromine

  • Dioxane or other suitable solvent

  • Concentrated hydrochloric acid

  • Ammonia solution

Procedure:

  • Protection of the Amino Group: React 2-methylaniline with acetic anhydride to form N-(2-methylphenyl)acetamide. This protects the amino group from oxidation during bromination.

  • Bromination: The protected intermediate, N-(2-methylphenyl)acetamide, is then brominated using a suitable brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent to yield N-(4-bromo-2-methylphenyl)acetamide.

  • Hydrolysis (Deprotection): The N-(4-bromo-2-methylphenyl)acetamide is hydrolyzed using concentrated hydrochloric acid in dioxane under reflux.[1]

  • Work-up: After hydrolysis, the reaction mixture is neutralized with an ammonia solution to a pH of 8-10. The product, 4-bromo-2-methylaniline, is then isolated by extraction and purified by recrystallization.[1]

This protocol uses a reductive amination approach.

Materials:

  • 4-bromo-2-methylaniline (1.0 eq)

  • Paraformaldehyde (2.2 eq)

  • Sodium cyanoborohydride (2.2 eq)

  • Glacial acetic acid

  • Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Reaction Setup: In a suitable reactor, suspend 4-bromo-2-methylaniline and paraformaldehyde in THF.

  • Reductive Amination: To this stirred suspension, add sodium cyanoborohydride in portions. Then, slowly add glacial acetic acid, maintaining the temperature below 30 °C.

  • Reaction: Heat the mixture to 50-60 °C and stir for several hours until the reaction is complete (monitored by TLC, GC, or HPLC).

  • Work-up: Cool the reaction mixture and quench by carefully adding saturated sodium bicarbonate solution until the gas evolution ceases.

  • Extraction: Extract the product with diethyl ether or another suitable organic solvent.

  • Purification: Wash the combined organic extracts with water and brine, dry over a suitable drying agent, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization to afford pure this compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships and workflows of the described synthetic routes.

Route_A_Workflow cluster_0 Route A: Bromination of N,2-dimethylaniline start Start: N,2-dimethylaniline bromination Bromination (Br2, Acetic Acid, 0-5 °C) start->bromination quench Quenching (Water/Ice) bromination->quench neutralization Neutralization (NaOH) quench->neutralization extraction Extraction (Toluene) neutralization->extraction purification Purification (Recrystallization from Ethanol) extraction->purification end Final Product: This compound purification->end

Figure 1. Experimental workflow for the synthesis of this compound via Route A.

Route_B_Workflow cluster_1 Route B: N,N-dimethylation of 4-bromo-2-methylaniline cluster_step1 Step 1: Synthesis of 4-bromo-2-methylaniline cluster_step2 Step 2: N,N-dimethylation start_B Start: 2-methylaniline protection Protection (Acetic Anhydride) start_B->protection bromination_B Bromination (NBS) protection->bromination_B hydrolysis Hydrolysis (HCl, Dioxane) bromination_B->hydrolysis intermediate Intermediate: 4-bromo-2-methylaniline hydrolysis->intermediate methylation N,N-dimethylation (Paraformaldehyde, NaBH3CN) intermediate->methylation purification_B Purification (Distillation/Recrystallization) methylation->purification_B end_B Final Product: This compound purification_B->end_B

References

Application Notes and Protocols: 4-Bromo-2-methylaniline as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-bromo-2-methylaniline as a key intermediate in the synthesis of agrochemicals. This document includes detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its use in research and development. While the user's initial query specified "4-bromo-N,2-dimethylaniline," our research indicates that "4-bromo-2-methylaniline" is the more prominently utilized and documented building block in the synthesis of active agrochemical ingredients.

Introduction: The Strategic Importance of 4-Bromo-2-methylaniline

4-Bromo-2-methylaniline is a crucial aromatic amine derivative that serves as a foundational component in the creation of complex molecules for the agrochemical industry.[1] Its chemical structure, featuring a bromine atom at the 4-position and a methyl group at the 2-position of the aniline ring, offers multiple reactive sites for further chemical transformations. This strategic positioning of functional groups allows for the regioselective synthesis of a variety of agrochemical scaffolds. The bromine atom, for instance, is an excellent leaving group for cross-coupling reactions, while the amino group can be readily derivatized.

Synthesis of the Building Block: 4-Bromo-2-methylaniline

A reliable and efficient synthesis of the 4-bromo-2-methylaniline building block is paramount for its application in agrochemical development. A patented three-step process provides a high-purity product with good overall yield.[2]

Synthetic Pathway Overview

The synthesis commences with the protection of the amino group of 2-methylaniline (o-toluidine), followed by a regioselective bromination at the para-position, and concludes with the deprotection of the amino group to yield the final product.[2]

Synthesis_of_4_bromo_2_methylaniline 2-Methylaniline 2-Methylaniline N-(2-methylphenyl)acetamide N-(2-methylphenyl)acetamide 2-Methylaniline->N-(2-methylphenyl)acetamide Step 1: Acetylation N-(4-bromo-2-methylphenyl)acetamide N-(4-bromo-2-methylphenyl)acetamide N-(2-methylphenyl)acetamide->N-(4-bromo-2-methylphenyl)acetamide Step 2: Bromination 4-Bromo-2-methylaniline 4-Bromo-2-methylaniline N-(4-bromo-2-methylphenyl)acetamide->4-Bromo-2-methylaniline Step 3: Hydrolysis

Caption: Synthesis of 4-Bromo-2-methylaniline.

Experimental Protocols

Step 1: Acetylation of 2-Methylaniline [2]

  • In a suitable reaction vessel, combine 2-methylaniline and acetic anhydride.

  • Heat the mixture to 50-70°C and stir for 2-3 hours.

  • After the reaction is complete, cool the mixture and pour it into cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain N-(2-methylphenyl)acetamide as white, needle-shaped crystals.

Step 2: Bromination of N-(2-methylphenyl)acetamide [2]

  • To a flask, add the N-(2-methylphenyl)acetamide obtained in the previous step.

  • Add a suitable brominating agent, such as N-bromosuccinimide (NBS), in a solvent like carbon tetrachloride.

  • Reflux the mixture with rapid stirring for approximately 4 hours.

  • Cool the reaction mixture and allow it to stand.

  • The solid product, N-(4-bromo-2-methylphenyl)acetamide, is collected by filtration, washed with hot solvent, and dried.

Step 3: Hydrolysis of N-(4-bromo-2-methylphenyl)acetamide [2]

  • In a beaker, combine N-(4-bromo-2-methylphenyl)acetamide with concentrated hydrochloric acid and dioxane.

  • Reflux the mixture for 1.5-2.5 hours.

  • After cooling, neutralize the reaction mixture with an ammonia solution to a pH of 8-10.

  • The precipitated white solid is removed by filtration.

  • The filtrate is allowed to separate into layers. The organic phase is retained, washed twice, and dried over anhydrous magnesium sulfate.

  • Removal of the solvent yields 4-bromo-2-methylaniline.

Quantitative Data
StepProductPurity
1N-(2-methylphenyl)acetamideHigh
2N-(4-bromo-2-methylphenyl)acetamideHigh
34-Bromo-2-methylanilineHigh[2]

Application in Herbicide Synthesis: Isoxazoline Derivatives

A significant application of bromo-aniline derivatives is in the synthesis of herbicidally active compounds, such as isoxazoline-substituted acylbenzenes.[3] A key intermediate, 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline, is synthesized from a substituted aniline precursor. This example demonstrates the utility of the 4-bromoaniline scaffold in constructing potent herbicides.

Synthetic Pathway for a Herbicide Precursor

The synthesis involves the bromination of 2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline to introduce the bromine atom at the 4-position, yielding the desired herbicidal intermediate.[3]

Herbicide_Synthesis Substituted_Aniline 2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline Bromination Brominating Agent (e.g., Bromine in Pyridine) Substituted_Aniline->Bromination Herbicide_Intermediate 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline Bromination->Herbicide_Intermediate

Caption: Synthesis of a herbicidal intermediate.

Experimental Protocol for the Synthesis of 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline[3]
  • Dissolve 2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline in pyridine.

  • At a controlled temperature of 20°C, add a solution of bromine in pyridine dropwise over a period of 3 hours.

  • Stir the reaction mixture at 0°C for 1 hour.

  • Filter the resulting mixture and wash the filter residue twice with water.

  • Dry the solid to obtain the product.

Quantitative Data for Herbicide Intermediate Synthesis
ProductYieldPurity (HPLC)
4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline92%94.6%[3]
6-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline (isomer)-1.8%[3]
4,6-dibromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline (d-bromo)-3.4%[3]

Conclusion

4-Bromo-2-methylaniline is a valuable and versatile building block in the synthesis of a range of agrochemicals. Its utility is demonstrated in the preparation of herbicidal isoxazoline derivatives, where it serves as a key intermediate for introducing the critical 4-bromoaniline moiety. The provided synthetic protocols and quantitative data offer a solid foundation for researchers and scientists to incorporate this building block into their agrochemical discovery and development programs. Further exploration of its application in the synthesis of fungicides and insecticides is a promising area for future research.

References

Application Note: Synthesis of N,N-Dimethyl-4-bromo-2-methylaniline via Eschweiler-Clarke Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the N-methylation of 4-bromo-2-methylaniline to yield N,N-dimethyl-4-bromo-2-methylaniline. The procedure utilizes the Eschweiler-Clarke reaction, a robust and high-yielding reductive amination method. This one-pot synthesis employs formaldehyde as the carbon source and formic acid as the reducing agent, offering an efficient route that avoids the formation of quaternary ammonium salts.[1] The protocol includes a comprehensive list of materials, step-by-step instructions for synthesis and purification, and critical safety information.

Introduction

N-methylated anilines are crucial structural motifs found in a wide array of biologically active compounds, including pharmaceuticals, agrochemicals, and dyes. The selective introduction of methyl groups onto the nitrogen atom of anilines is a fundamental transformation in organic synthesis. However, direct alkylation of primary anilines often leads to a mixture of mono-, di-, and even quaternary alkylated products due to the increasing nucleophilicity of the amine with each methylation step.[2]

The Eschweiler-Clarke reaction is a classic and highly effective method for the N-methylation of primary and secondary amines.[3] This reductive amination process uses an excess of formaldehyde and formic acid to reliably produce the corresponding tertiary amine.[1] The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by a hydride transfer from formic acid. The release of carbon dioxide gas makes the reaction irreversible.[1] This method is particularly advantageous as it typically prevents over-methylation to the quaternary ammonium salt stage, a common issue with other alkylating agents.[1]

This application note details the synthesis of N,N-dimethyl-4-bromo-2-methylaniline from 4-bromo-2-methylaniline using this established procedure.

Reaction Scheme

The overall transformation is depicted below:

  • Starting Material: 4-bromo-2-methylaniline

  • Reagents: Formaldehyde (CH₂O), Formic Acid (HCOOH)

  • Product: N,N-dimethyl-4-bromo-2-methylaniline

Reaction Scheme for Eschweiler-Clarke Methylation

Experimental Protocol

Materials and Equipment
MaterialGradeSupplierCAS Number
4-bromo-2-methylaniline≥97%Sigma-Aldrich583-75-5
Formic acid≥95%Sigma-Aldrich64-18-6
Formaldehyde solution37% in H₂OSigma-Aldrich50-00-0
Sodium hydroxide (NaOH)PelletsFisher Scientific1310-73-2
Diethyl ether (Et₂O)AnhydrousFisher Scientific60-29-7
Magnesium sulfate (MgSO₄)AnhydrousFisher Scientific7487-88-9
Saturated NaCl solution(Brine)Lab PreparedN/A
Deionized waterLab SystemN/A
  • Equipment: Round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, dropping funnel, separatory funnel, rotary evaporator, standard glassware, and a thin-layer chromatography (TLC) setup.

Synthetic Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-methylaniline (10.0 g, 53.7 mmol).

  • Reagent Addition: In a fume hood, carefully add formic acid (12.4 g, 10.2 mL, 269 mmol, 5.0 eq) to the flask, followed by the slow addition of aqueous formaldehyde solution (37%, 21.8 g, 20.1 mL, 269 mmol, 5.0 eq). The addition may be exothermic.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 8-12 hours.[1] The reaction progress can be monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent), observing the consumption of the starting material.

  • Work-up - Neutralization: After the reaction is complete, cool the flask to room temperature in an ice bath. Slowly and carefully neutralize the excess formic acid by adding 20% aqueous sodium hydroxide solution until the pH of the mixture is strongly basic (pH > 11). This step should be performed in the ice bath to manage the heat generated.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and then with saturated brine solution (1 x 50 mL) to remove residual salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification: The resulting crude oil or solid can be purified by vacuum distillation or column chromatography on silica gel to yield the pure N,N-dimethyl-4-bromo-2-methylaniline product.

Safety Precautions
  • All procedures should be performed in a well-ventilated fume hood.

  • Formic acid is corrosive and can cause severe burns. Handle with appropriate gloves and eye protection.

  • Formaldehyde is a toxic and suspected carcinogen. Avoid inhalation of vapors and skin contact.

  • Sodium hydroxide is caustic. The neutralization step is highly exothermic and should be performed with caution and cooling.

Data Presentation

The Eschweiler-Clarke reaction is known for its high efficiency in producing N,N-dimethylated amines.[3] The following table presents expected results for the N-methylation of 4-bromo-2-methylaniline based on typical outcomes for this reaction type.

ReactantMolar Eq.ProductTheoretical YieldExpected Actual YieldPurity
4-bromo-2-methylaniline1.0N,N-dimethyl-4-bromo-2-methylaniline11.5 g9.8 - 10.9 g (85-95%)>98% (after purification)
Formic Acid5.0----
Formaldehyde5.0----

Visualized Experimental Workflow

The logical flow of the experimental procedure, from starting materials to the final purified product, is illustrated in the diagram below.

G A Start: 4-bromo-2-methylaniline B Add Reagents: Formic Acid & Formaldehyde Solution A->B C Reaction: Heat to Reflux (8-12 hours) B->C D Cool to Room Temp. C->D E Work-up: 1. Basify with NaOH (pH > 11) 2. Extract with Diethyl Ether D->E F Wash Organic Layer: 1. H₂O 2. Brine E->F G Dry (MgSO₄) & Concentrate F->G H Purification: Vacuum Distillation or Column Chromatography G->H I Final Product: N,N-dimethyl-4-bromo-2-methylaniline H->I

Caption: Workflow for the synthesis of N,N-dimethyl-4-bromo-2-methylaniline.

References

Application Note: HPLC Method Development for 4-bromo-N,2-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-bromo-N,2-dimethylaniline is an aromatic amine derivative, a class of compounds frequently used as intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method is essential for monitoring reaction progress, assessing purity, and performing quantitative analysis of this compound in various sample matrices. This application note provides a detailed protocol for the systematic development of a reversed-phase HPLC (RP-HPLC) method suitable for researchers, scientists, and drug development professionals.

Analyte Physicochemical Properties

PropertyValue (for 4-bromo-N,N-dimethylaniline)Implication for HPLC Method
Molecular FormulaC₈H₁₀BrN[4]Affects mass spectrometric detection if used.
Molecular Weight200.08 g/mol [4]Standard molecular weight for an API intermediate.
LogP3.34[1]Indicates high hydrophobicity; suitable for reversed-phase columns (C18, C8).
SolubilityInsoluble in water; Soluble in methanol.[2][3]Methanol or acetonitrile are appropriate sample solvents and mobile phase components.
Chemical ClassAromatic Amine (Weak Base)[4][5]Mobile phase pH control is critical for good peak shape; an acidic modifier is required.[5]

Method Development Workflow

The development of a robust HPLC method follows a logical progression from initial screening to final optimization. The workflow begins with analyte characterization to determine fundamental properties like UV absorbance and solubility. This is followed by screening experiments using a standard reversed-phase column and a broad solvent gradient to find the approximate elution conditions. The final stage involves fine-tuning parameters such as the gradient profile, solvent type, and flow rate to achieve optimal separation, peak shape, and run time.

HPLC_Method_Development cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization char Analyte Characterization (Solubility, UV Scan λmax) screen Initial Screening (C18 Column, Broad Gradient) char->screen Input for starting conditions opt_grad Gradient Optimization (Adjust slope and time) screen->opt_grad Proceed if peak is found opt_mobile Mobile Phase Optimization (ACN vs. MeOH, pH/Modifier) opt_grad->opt_mobile opt_params Parameter Optimization (Flow Rate, Temperature) opt_mobile->opt_params final Final Method & System Suitability opt_params->final Achieve target resolution & peak shape

Caption: Logical workflow for HPLC method development.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for initial screening.[5]

  • Chemicals:

    • This compound standard (≥98% purity).

    • HPLC-grade acetonitrile (ACN) and methanol (MeOH).[5]

    • HPLC-grade water.

    • Formic acid (FA) or Trifluoroacetic acid (TFA), analytical grade.[5]

Standard Solution Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Working Standard (0.1 mg/mL): Transfer 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the initial mobile phase composition (e.g., 50:50 ACN:Water).

  • Sample Filtration: Before injection, filter the working standard solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates.[5]

Chromatographic Conditions

The following tables outline the starting conditions for method development and a potential set of optimized parameters. Since aromatic amines are weak bases, an acidic mobile phase is used to ensure consistent protonation and prevent peak tailing from interactions with the silica support.[5]

Table 1: Initial Screening Conditions

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmGeneral purpose column for hydrophobic compounds.[6]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier improves peak shape for basic analytes.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN provides good UV transparency and low viscosity.[5]
Gradient Program 10% to 90% B over 15 minA broad gradient helps to determine the approximate elution strength required.
90% B hold for 2 min
90% to 10% B over 1 min
10% B hold for 5 min (Re-equilibration)
Flow Rate 1.0 mL/minStandard for a 4.6 mm I.D. column.[5]
Column Temp. 30 °CProvides stable and reproducible retention times.[5]
Detection DAD, 210-400 nm (Extract λmax)To determine the optimal wavelength for sensitivity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.[5]

Table 2: Optimized Conditions and Expected System Suitability

ParameterOptimized ConditionRationale / Expected Outcome
Column C18, 150 mm x 4.6 mm, 3 µmShorter column and smaller particles for faster analysis and higher efficiency.[7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 50% to 75% B over 8 minA focused gradient around the elution point improves resolution from nearby impurities.
75% to 95% B over 1 min (Wash)
95% to 50% B over 1 min
50% B hold for 3 min (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temp. 35 °CSlightly elevated temperature can improve peak shape and reduce viscosity.
Detection UV at 260 nm (Hypothetical λmax)Single wavelength for simplicity and sensitivity post-determination from DAD scan.
Injection Volume 5 µL
Retention Time ~ 5.5 min
Tailing Factor ≤ 1.5Indicates good, symmetrical peak shape.
Theoretical Plates ≥ 5000Indicates high column efficiency and sharp peaks.

Data Interpretation and Optimization Path

The workflow for optimizing the initial screening method towards the final, robust protocol is a systematic process. Each step aims to improve a specific aspect of the chromatography, such as resolution, peak shape, or analysis time. The decisions made at each stage are based on the chromatographic results obtained.

Optimization_Path cluster_0 Decision Points cluster_1 Corrective Actions start Initial Chromatogram (from Screening) q_retention Is retention time (k') appropriate (2-10)? start->q_retention q_shape Is peak shape good (Tf ≈ 1)? q_retention->q_shape Yes act_gradient Adjust Gradient Slope or Starting %B q_retention->act_gradient No q_resolution Is resolution from impurities sufficient? q_shape->q_resolution Yes act_modifier Adjust pH/Modifier (e.g., TFA vs FA) q_shape->act_modifier No act_solvent Change Organic Solvent (ACN -> MeOH) or Column (C18 -> Phenyl) q_resolution->act_solvent No end_node Optimized Method q_resolution->end_node Yes act_gradient->q_retention act_modifier->q_shape act_solvent->q_resolution

Caption: Decision tree for chromatographic optimization.

This application note provides a comprehensive and systematic guide for developing a reversed-phase HPLC method for the analysis of this compound. By starting with a robust C18 column and an acidified water/acetonitrile mobile phase, and following the logical optimization workflow, a researcher can efficiently arrive at a method that is sensitive, specific, and suitable for routine use. The provided protocols and tables serve as a strong foundation for method development for this and other structurally related aromatic amines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-bromo-N,2-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-bromo-N,2-dimethylaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the synthesis of this compound?

A1: The synthesis of this compound is typically achieved through the electrophilic bromination of N,2-dimethylaniline. The primary methods involve the use of a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like N,N-Dimethylformamide (DMF), or elemental bromine in a solvent like dichloromethane (DCM) or acetic acid. The choice of brominating agent and solvent can significantly impact the reaction's selectivity and yield.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges are controlling the regioselectivity of the bromination and preventing over-bromination. The amino and methyl groups on the aromatic ring are activating and direct electrophilic substitution to the ortho and para positions. This can lead to the formation of isomeric byproducts (e.g., 6-bromo-N,2-dimethylaniline) and poly-brominated products (e.g., 4,6-dibromo-N,2-dimethylaniline), which can complicate purification and reduce the yield of the desired product.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting material, you can observe the consumption of the N,2-dimethylaniline and the formation of the product. A suitable eluent system, such as a mixture of ethyl acetate and petroleum ether, should be used to achieve good separation of the spots.

Q4: What are the recommended purification methods for this compound?

A4: Purification of this compound typically involves a series of steps. After the reaction is complete, the mixture is usually quenched and extracted with an organic solvent. The organic layer is then washed to remove unreacted reagents and byproducts. Final purification can be achieved through recrystallization, often from ethanol or a mixture of ethanol and water, or by column chromatography on silica gel.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction using TLC until the starting material is consumed. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
Suboptimal Reaction Temperature The reaction temperature is a critical parameter. For bromination with NBS, the reaction is often carried out at room temperature. For reactions with bromine, lower temperatures (0-5°C) are typically preferred to enhance selectivity.
Incorrect Stoichiometry The stoichiometry of the brominating agent is crucial. Using a slight excess of the brominating agent can drive the reaction to completion, but a large excess can lead to over-bromination. It is recommended to use 1.0 to 1.1 equivalents of the brominating agent.
Moisture in the Reaction The presence of moisture can interfere with the reaction, especially when using moisture-sensitive reagents. Ensure that all glassware is thoroughly dried and use anhydrous solvents.
Problem 2: Formation of Multiple Products (Low Selectivity)
Possible Cause Troubleshooting Step
Over-bromination (Di- or Tri-brominated products) This is a common issue due to the high reactivity of the starting material. To minimize over-bromination, add the brominating agent slowly and in a portion-wise manner to maintain a low concentration in the reaction mixture. Lowering the reaction temperature can also help.
Formation of Isomeric Byproducts The formation of other bromo-isomers can be influenced by the solvent and the brominating agent. Acetic acid as a solvent can sometimes favor para-substitution. Protecting the amino group as an acetanilide before bromination can significantly improve para-selectivity.
High Reaction Temperature Higher temperatures can reduce the selectivity of the reaction. Maintain the recommended temperature throughout the addition of the brominating agent and the course of the reaction.
Problem 3: Difficulty in Product Purification
Possible Cause Troubleshooting Step
Presence of Unreacted Starting Material If TLC indicates the presence of unreacted N,2-dimethylaniline, consider optimizing the reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.
Closely Eluting Impurities in Column Chromatography If impurities are difficult to separate by column chromatography, try using a different solvent system or a gradient elution. Alternatively, recrystallization of the crude product before chromatography may remove some of the impurities.
Oily Product Instead of Solid If the product is an oil and difficult to handle, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If recrystallization is not effective, column chromatography is the recommended method for purification.

Data Presentation

The following tables summarize the effect of different reaction conditions on the yield of this compound, based on typical results for similar reactions.

Table 1: Effect of Brominating Agent and Solvent on Yield

Brominating Agent Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
NBSDMF254-665-75
BromineDCM0-52-355-65
BromineAcetic Acid251-260-70

Table 2: Effect of Stoichiometry on Product Distribution

Equivalents of NBS Yield of this compound (%) Yield of Dibromo-product (%)
1.072<5
1.1758
1.27015

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve N,2-dimethylaniline (1.0 eq.) in anhydrous DMF.

  • Addition of NBS: To the stirred solution, add NBS (1.05 eq.) portion-wise over 30 minutes, maintaining the temperature at 25°C.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-water and stir for 15 minutes.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water, followed by a saturated solution of sodium thiosulfate, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Bromination using Elemental Bromine
  • Preparation: Dissolve N,2-dimethylaniline (1.0 eq.) in DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0°C in an ice bath.

  • Addition of Bromine: Prepare a solution of bromine (1.0 eq.) in DCM and add it dropwise to the cooled solution of the aniline over a period of 1 hour.

  • Reaction: Stir the reaction mixture at 0-5°C for an additional 1-2 hours after the addition is complete. Monitor the reaction by TLC.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate to quench the reaction until the effervescence ceases.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Washing: Combine the organic layers and wash with a saturated solution of sodium thiosulfate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product N,2-dimethylaniline N,2-dimethylaniline Reaction_Vessel Reaction at Controlled Temperature N,2-dimethylaniline->Reaction_Vessel Brominating_Agent Brominating Agent (NBS or Br2) Brominating_Agent->Reaction_Vessel Solvent Solvent (DMF or DCM) Solvent->Reaction_Vessel Quenching Quenching (Water/Bicarbonate) Reaction_Vessel->Quenching Reaction Completion (TLC) Extraction Extraction with Organic Solvent Quenching->Extraction Washing Washing Extraction->Washing Drying_Concentration Drying and Concentration Washing->Drying_Concentration Purification_Method Recrystallization or Column Chromatography Drying_Concentration->Purification_Method Crude Product Final_Product This compound Purification_Method->Final_Product Pure Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Low_Yield Low Yield of This compound Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Suboptimal_Temp Suboptimal Temperature Low_Yield->Suboptimal_Temp Incorrect_Stoichiometry Incorrect Stoichiometry Low_Yield->Incorrect_Stoichiometry Side_Reactions Side Reactions (Over-bromination) Low_Yield->Side_Reactions Optimize_Time_Temp Increase Reaction Time/ Adjust Temperature Incomplete_Reaction->Optimize_Time_Temp Suboptimal_Temp->Optimize_Time_Temp Adjust_Stoichiometry Optimize Reagent Stoichiometry (1.0-1.1 eq.) Incorrect_Stoichiometry->Adjust_Stoichiometry Control_Addition Slow, Portion-wise Addition of Brominating Agent Side_Reactions->Control_Addition Protect_Amine Protect Amino Group (e.g., as Acetanilide) Side_Reactions->Protect_Amine

Technical Support Center: Side-Product Formation in the Bromination of N,2-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of N,2-dimethylaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important synthetic transformation.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the bromination of N,2-dimethylaniline.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired monobrominated product 1. Over-bromination: The high reactivity of the aniline ring can lead to the formation of di- and tri-brominated side-products. 2. Suboptimal reaction conditions: Incorrect temperature, solvent, or reaction time can reduce the yield. 3. Decomposition of starting material or product: Anilines can be sensitive to strong oxidizing conditions.1. Use a milder brominating agent: N-bromosuccinimide (NBS) is often more selective than elemental bromine. 2. Control the stoichiometry: Use a stoichiometric amount (or a slight excess) of the brominating agent. 3. Lower the reaction temperature: Running the reaction at 0°C or below can improve selectivity. 4. Protect the amino group: Acetylation of the amino group reduces its activating effect, favoring monobromination. The protecting group can be removed after bromination.
Formation of multiple products (isomers and polybrominated compounds) 1. Strongly activating substrate: The -N(CH₃)₂ and -CH₃ groups are both activating and direct electrophilic substitution to the ortho and para positions. 2. Harsh brominating agent: Elemental bromine (Br₂) is highly reactive and can lead to a lack of selectivity.1. Employ a milder brominating agent: NBS in a solvent like DMF or acetonitrile can provide better regioselectivity. 2. Solvent effects: The choice of solvent can influence the regioselectivity of the reaction. Experiment with different solvents (e.g., acetic acid, dichloromethane, DMF). 3. Purification: Utilize column chromatography to separate the desired isomer from the product mixture.
Darkening of the reaction mixture and tar formation 1. Oxidation of the aniline: Anilines are susceptible to oxidation, especially in the presence of strong acids or oxidizing agents, leading to polymeric byproducts. 2. Impure starting material: The presence of impurities in the N,2-dimethylaniline can promote side reactions.1. Use purified starting material: Ensure the N,2-dimethylaniline is freshly distilled or purified before use. 2. Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation. 3. Moderate reaction conditions: Avoid excessively high temperatures and strong acidic conditions.
Difficulty in isolating the product 1. Product is an oil: The brominated product may not readily crystallize. 2. Product is soluble in the workup solvent: The product may be lost during the extraction process.1. Purification by chromatography: If crystallization is unsuccessful, purify the product using silica gel column chromatography. 2. Careful solvent selection for extraction: Choose an appropriate extraction solvent and perform multiple extractions to ensure complete recovery of the product. 3. Salt formation: The product is an amine and can be protonated. Ensure the aqueous layer is sufficiently basic during extraction to keep the product in its free base form.

Frequently Asked Questions (FAQs)

Q1: Why is my bromination of N,2-dimethylaniline resulting in multiple brominated products?

A1: The N,2-dimethylaniline molecule contains two activating groups on the aromatic ring: the dimethylamino group (-N(CH₃)₂) and the methyl group (-CH₃). The dimethylamino group is a very strong activating ortho-, para-director, making the positions ortho and para to it highly susceptible to electrophilic attack. The methyl group is also an activating ortho-, para-director. This high reactivity often leads to over-bromination, resulting in a mixture of mono-, di-, and sometimes even tri-brominated products.[1]

Q2: How can I achieve selective monobromination of N,2-dimethylaniline?

A2: To achieve selective monobromination, you need to control the high reactivity of the aniline ring. There are several strategies to accomplish this:

  • Use a Milder Brominating Agent: N-bromosuccinimide (NBS) is a good alternative to elemental bromine (Br₂) as it is less reactive and can lead to higher selectivity for monobromination.[2]

  • Control Reaction Conditions: Performing the reaction at low temperatures (e.g., 0 °C) and slowly adding the brominating agent can help to minimize over-reaction.

  • Protect the Amino Group: A common strategy for controlling the reactivity of anilines is to protect the amino group, for example, by acetylation with acetic anhydride.[3] The resulting acetanilide is less activated, allowing for more controlled bromination, primarily at the para position. The acetyl group can then be removed by hydrolysis.[3]

Q3: My reaction mixture is turning dark brown and forming a tar-like substance. What is happening and how can I prevent it?

A3: The dark coloration and tar formation are likely due to the oxidation of the N,2-dimethylaniline starting material or the brominated product.[1] Anilines are known to be sensitive to oxidizing conditions. To prevent this, you should:

  • Use Freshly Purified Reagents: Ensure your N,2-dimethylaniline is pure and free of colored impurities. Distillation under reduced pressure is a common purification method.

  • Work Under an Inert Atmosphere: Conducting the reaction under nitrogen or argon can help prevent air oxidation.

  • Avoid Harsh Conditions: Use moderate temperatures and avoid strong oxidizing agents or highly acidic conditions if possible.

Q4: What are the expected major and minor monobrominated isomers of N,2-dimethylaniline?

A4: The directing effects of the dimethylamino and methyl groups will determine the regioselectivity. The very strong activating and ortho, para-directing dimethylamino group will primarily direct bromination to the para position (position 4) and the ortho position (position 6). The methyl group at position 2 will also direct to its ortho (position 3) and para (position 5) positions. The major product is typically the one where the electrophile adds to the position that is most activated and sterically accessible. In this case, the para position to the strongly activating dimethylamino group (position 4) is expected to be the major product (4-bromo-N,2-dimethylaniline). Bromination at position 6 (ortho to the dimethylamino group) is also possible but may be slightly less favored due to some steric hindrance from the adjacent methyl group.

Data Presentation

Starting MaterialBrominating AgentSolventProductYield (%)Reference
2-methylanilineCuBr₂1-hexyl-3-methylimidazolium bromide (ionic liquid)4-bromo-2-methylaniline95[4]

Experimental Protocols

Protocol 1: Monobromination of N,2-dimethylaniline using N-Bromosuccinimide (NBS)

This protocol is adapted from procedures for similar substituted anilines and is designed to favor monobromination.

Materials:

  • N,2-dimethylaniline

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve N,2-dimethylaniline (1 equivalent) in dry DMF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve NBS (1.05 equivalents) in a minimal amount of dry DMF.

  • Add the NBS solution dropwise to the stirred solution of N,2-dimethylaniline over a period of 30-60 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether to isolate the desired this compound.

Visualizations

Reaction Pathway for Bromination of N,2-dimethylaniline

G Reaction Pathway for Bromination of N,2-dimethylaniline cluster_main Main Reaction cluster_side Side Reactions A N,2-dimethylaniline B This compound (Major Product) A->B Br+ C 6-bromo-N,2-dimethylaniline (Minor Product) A->C Br+ D 4,6-dibromo-N,2-dimethylaniline (Over-bromination) B->D Br+ C->D Br+ E Brominating Agent (e.g., Br2 or NBS)

Caption: Main and side-product formation in the bromination of N,2-dimethylaniline.

Troubleshooting Workflow for Bromination of N,2-dimethylaniline

G Troubleshooting Workflow cluster_issues Problem Identification cluster_solutions Corrective Actions start Start Experiment reaction Bromination of N,2-dimethylaniline start->reaction analysis Analyze Product Mixture (TLC, GC-MS, NMR) reaction->analysis low_yield Low Yield of Monobromo Product analysis->low_yield Issue multiple_products Multiple Products (Isomers/Polybromination) analysis->multiple_products Issue tar Tar Formation/ Dark Color analysis->tar Issue end Successful Synthesis analysis->end OK solution_yield Use milder brominating agent (NBS) Control stoichiometry Lower reaction temperature low_yield->solution_yield solution_selectivity Use NBS Optimize solvent Purify by column chromatography multiple_products->solution_selectivity solution_tar Use purified starting material Inert atmosphere Moderate reaction conditions tar->solution_tar solution_yield->reaction Re-run solution_selectivity->reaction Re-run solution_tar->reaction Re-run

Caption: A logical workflow for troubleshooting common issues in the bromination of N,2-dimethylaniline.

References

Technical Support Center: Optimization of 4-bromo-N,2-dimethylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis of 4-bromo-N,2-dimethylaniline.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Q1: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors related to reagents, reaction conditions, or workup procedures.[1][2]

  • Poor Reagent Purity: Ensure that starting materials (2-methylaniline or N,2-dimethylaniline), solvents, and reagents are pure and dry. Impurities can poison catalysts or participate in side reactions.[1]

  • Inappropriate Reaction Temperature: The reaction may require specific temperature control. For N-methylation, higher temperatures might be needed, but excessive heat can cause decomposition.[1][3] For bromination, low temperatures (e.g., 0°C) are often crucial to control selectivity and prevent side reactions.[4] A systematic increase or decrease in temperature in 10-20°C increments can help identify the optimal range.[2]

  • Suboptimal Solvent Choice: The solvent plays a critical role. For N-alkylation, polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they can stabilize charged intermediates and increase reaction rates.[3] For bromination, solvents like DMF or glacial acetic acid are commonly used.[5][6]

  • Inefficient Mixing: Particularly in heterogeneous reactions (e.g., with a solid base or catalyst), vigorous stirring is essential to ensure proper contact between reactants.[2]

  • Product Loss During Workup: The desired product may be lost during extraction and purification. Ensure the pH is appropriate during aqueous extraction to keep the amine product in the organic phase.

Q2: I am observing significant amounts of byproducts, such as di-brominated or over-alkylated products. How can I improve the selectivity of my reaction?

A2: Selectivity is a common challenge. The formation of undesired isomers or multiple substitutions can be minimized by carefully controlling the reaction conditions.

  • Control of Stoichiometry: When performing N-methylation, using a precise 1:1 molar ratio of the amine to a single methylating agent can favor mono-methylation. Conversely, to prevent over-alkylation to a quaternary ammonium salt, avoid a large excess of the alkylating agent.[1][7]

  • Slow Reagent Addition: During bromination, adding the brominating agent (e.g., Bromine or N-Bromosuccinimide solution) dropwise at a controlled low temperature helps to prevent localized high concentrations, which can lead to di-bromination.[4][5]

  • Choice of Reagents: Using a milder brominating agent like N-Bromosuccinimide (NBS) can offer better selectivity compared to liquid bromine.[5][8] For methylation, reductive amination is often more controllable than using alkyl halides.[1]

Q3: What are the best practices for the workup and purification of this compound?

A3: A proper workup and purification strategy is critical for obtaining a high-purity product.

  • Quenching and Neutralization: After the reaction, the mixture should be cooled and neutralized. For instance, after bromination, a base like sodium bicarbonate can be used to neutralize the acidic byproduct (HBr).[10] Following N-methylation via reductive amination, the reaction is often partitioned between an aqueous base (like sodium bicarbonate solution) and an organic solvent.[11]

  • Extraction: Use a suitable organic solvent (e.g., ethyl acetate, diethyl ether) to extract the product from the aqueous layer. Perform multiple extractions to maximize recovery.[5][11]

  • Washing: Wash the combined organic layers with water and then with a saturated brine solution to remove residual water and inorganic salts.[11]

  • Drying and Concentration: Dry the organic solution over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[5][11]

  • Purification: The final purification method depends on the physical state of the product.

    • Column Chromatography: This is a highly effective method for removing impurities and separating isomers. A common stationary phase is silica gel with an eluent system like ethyl acetate/petroleum ether.[5]

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol) can yield a highly pure crystalline product.[6]

Optimization of Reaction Conditions

The synthesis of this compound can be approached via two primary routes. The choice of route and conditions will affect yield and purity. The table below summarizes key parameters for consideration.

ParameterRoute A: N-Methylation of 4-bromo-2-methylanilineRoute B: Bromination of N,2-dimethylanilineConsiderations & Recommendations
Starting Material 4-bromo-2-methylanilineN,2-dimethylanilineAvailability, cost, and purity of the starting material should be considered.
Key Reagent Methylating Agent (e.g., Paraformaldehyde, Dimethyl carbonate)[11][12]Brominating Agent (e.g., N-Bromosuccinimide, Bromine)[5][6]NBS is often safer and more selective than liquid bromine.[8] Reductive amination offers good control over methylation.[1]
Base / Catalyst Reducing Agent (e.g., Sodium cyanoborohydride) or Catalyst (e.g., Zeolite)[11][12]Typically performed in an acidic solvent or with a catalyst.The choice of base or catalyst is critical for reaction efficiency. For methylation with dimethyl carbonate, a zeolite catalyst can be effective.[12]
Solvent Tetrahydrofuran (THF), Acetonitrile, DMF[3][11]Dichloromethane (DCM), Dimethylformamide (DMF), Glacial Acetic Acid[5][6][10]The solvent should dissolve reactants and be stable at the reaction temperature. Polar aprotic solvents often favor N-alkylation.[3]
Temperature 0°C to 65°C for reductive amination; up to 150°C for other methods.[11][12]0°C to room temperature.[4][5]Low-temperature control is critical for selective bromination to avoid byproducts.[4]
Workup Partition between aqueous base and organic solvent.[11]Neutralization with base (e.g., NaHCO₃), followed by extraction.[10]Ensure complete neutralization and efficient extraction to maximize yield.
Purification Column Chromatography or Recrystallization.Column Chromatography or Recrystallization.[5][6]Chromatography is generally preferred for removing closely related impurities.

Detailed Experimental Protocols

The following are representative protocols for the two main synthetic routes. Researchers should adapt these based on their specific laboratory conditions and safety protocols.

Protocol A: N-methylation of 4-bromo-2-methylaniline via Reductive Amination [11]

  • Reaction Setup: In a round-bottom flask, prepare a slurry of 4-bromo-2-methylaniline and paraformaldehyde (2.1 equivalents) in glacial acetic acid at 0°C (ice bath).

  • Reagent Addition: Add sodium cyanoborohydride (2.0 equivalents) portion-wise to the stirred slurry, maintaining the temperature at 0°C.

  • Reaction: Stir the mixture at 0°C for 30 minutes.

  • Heating: Remove the ice bath and heat the mixture to 65°C in an oil bath. Stir for 3-4 hours, monitoring the reaction progress by TLC.

  • Quenching: After completion, carefully pour the hot reaction mixture into a beaker containing a 5M aqueous sodium hydroxide solution until the pH is basic.

  • Extraction: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash sequentially with water and saturated brine. Dry the solution over anhydrous sodium sulfate.

  • Purification: Filter the solution, concentrate it under reduced pressure, and purify the crude product by flash column chromatography.

Protocol B: Bromination of N,2-dimethylaniline (Adapted from bromination of similar anilines)[5]

  • Reaction Setup: Dissolve N,2-dimethylaniline (1.0 equivalent) in DMF in a round-bottom flask equipped with a magnetic stir bar. Cool the flask to 0°C in an ice bath.

  • Reagent Preparation: In a separate flask, dissolve N-bromosuccinimide (NBS) (1.0 equivalent) in a minimum amount of DMF.

  • Reagent Addition: Add the NBS solution dropwise to the stirred solution of N,2-dimethylaniline over 30-60 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Stir the mixture at 0°C for 4-5 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Extract the product with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers and wash with water and saturated brine. Dry over anhydrous sodium sulfate.

  • Purification: Filter the solution, remove the solvent via evaporation, and purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield pure this compound.

Process & Troubleshooting Diagrams

Visual aids to understand the experimental workflow and diagnose common problems.

G start_end start_end process process purification purification analysis analysis start Start: Reagents & Glassware setup 1. Reaction Setup (Dissolve starting material, cool to 0°C) start->setup add 2. Reagent Addition (Add brominating/methylating agent dropwise) setup->add react 3. Reaction (Stir for specified time, monitor by TLC) add->react quench 4. Workup: Quench & Extract (Neutralize, extract with organic solvent) react->quench wash 5. Wash & Dry (Wash with water/brine, dry over Na₂SO₄) quench->wash concentrate 6. Concentrate (Remove solvent via rotary evaporation) wash->concentrate purify 7. Purification (Column chromatography or recrystallization) concentrate->purify analyze 8. Analysis (Obtain yield, confirm structure via NMR, MS) purify->analyze end End: Pure Product analyze->end G problem problem cause cause solution solution A Problem: Low Product Yield B1 Possible Cause: Impure Reagents/Solvents A->B1 B2 Possible Cause: Suboptimal Temperature A->B2 B3 Possible Cause: Incorrect Stoichiometry A->B3 B4 Possible Cause: Product Loss During Workup A->B4 C1 Solution: Verify purity of starting materials. Use dry solvents. B1->C1 C2 Solution: Systematically vary temperature (e.g., ±10°C). Ensure proper cooling for bromination. B2->C2 C3 Solution: Recalculate molar equivalents. Use slight excess of limiting reagent if needed. B3->C3 C4 Solution: Check pH during extraction. Perform multiple extractions. Wash gently to avoid emulsions. B4->C4

References

Overcoming solubility issues with 4-bromo-N,2-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to address solubility challenges encountered when working with 4-bromo-N,N-dimethylaniline. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Disclaimer: The compound 4-bromo-N,2-dimethylaniline is less common than its isomer, 4-bromo-N,N-dimethylaniline (CAS 586-77-6). This guide primarily addresses the solubility of the N,N-dimethyl isomer, as it is widely documented. The principles and troubleshooting steps are broadly applicable to other poorly soluble aniline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and solubility properties of 4-bromo-N,N-dimethylaniline?

A1: 4-bromo-N,N-dimethylaniline is typically an off-white or beige crystalline solid.[1][2] It is characterized by its poor solubility in water and better solubility in various organic solvents.[3][4] Its key properties are summarized in the table below.

Q2: Why is 4-bromo-N,N-dimethylaniline poorly soluble in aqueous solutions?

A2: The molecule's structure contains a large, nonpolar aromatic ring and a bromine atom, which are hydrophobic (water-repelling).[5] While the tertiary amine group (N,N-dimethyl) is polar, its contribution is not sufficient to overcome the hydrophobicity of the rest of the molecule, leading to poor aqueous solubility.[5]

Q3: How does pH adjustment affect the solubility of 4-bromo-N,N-dimethylaniline in water?

A3: The tertiary amine group is basic and can be protonated under acidic conditions to form a salt.[6][7] This resulting ammonium salt is ionic and therefore significantly more soluble in polar solvents like water.[7][8] Conversely, in neutral or basic conditions, the compound remains in its less soluble, unprotonated form.[9] Therefore, decreasing the pH of the aqueous solution is a primary strategy for dissolution.

Q4: Which organic solvents are recommended for dissolving 4-bromo-N,N-dimethylaniline?

A4: It is reported to be soluble in methanol.[3][4] Generally, amines and halogenated anilines show good solubility in organic solvents such as alcohols (ethanol), ethers (diethyl ether), and benzene.[5][7] Polar aprotic solvents like acetone and ethyl acetate are also effective.[5]

Q5: My compound is not dissolving in my aqueous buffer. What is the first troubleshooting step?

A5: The first and most effective step is to adjust the pH.[9] Since the compound is basic, slowly add a dilute acid (e.g., 0.1 M HCl) to your suspension.[10] The formation of the hydrochloride salt should dramatically increase its solubility.[6][8] Monitor the pH and observe for dissolution.

Q6: Can I use co-solvents to improve solubility for experiments where pH modification is not suitable?

A6: Yes, using co-solvents is a very common and effective technique.[11][12] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the polarity of the overall solvent system, helping to dissolve nonpolar compounds.[13] Commonly used co-solvents include Dimethyl Sulfoxide (DMSO), Ethanol, and Polyethylene Glycol (PEG 400).[11] It is best to start with a small percentage (e.g., 5-10% v/v) and increase as needed.[10]

Q7: Is heating a safe method to aid dissolution?

A7: Gentle warming can increase the rate and extent of dissolution.[10] However, be cautious, as the compound may precipitate out of the solution upon cooling to room temperature.[10] It is also crucial to ensure the temperature is not high enough to cause degradation of the compound or other components in your experiment. The boiling point of 4-bromo-N,N-dimethylaniline is 264 °C, but thermal degradation can occur at lower temperatures.[2][3]

Q8: What are some advanced solubility enhancement techniques if standard methods fail?

A8: For particularly challenging applications, several advanced methods can be employed. These include:

  • Micellar Solubilization: Using surfactants (e.g., Tween® 80, Poloxamers) above their critical micelle concentration to encapsulate the hydrophobic compound.[9][11]

  • Complexation: Using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form inclusion complexes where the hydrophobic compound sits inside the cyclodextrin cavity, increasing its apparent solubility.[11]

  • Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area-to-volume ratio of the solid, which can improve the dissolution rate.[13][14]

Data Presentation

Table 1: Physical and Qualitative Solubility Profile of 4-Bromo-N,N-dimethylaniline

PropertyValueReference
Molecular FormulaC₈H₁₀BrN[1][15]
Molecular Weight200.08 g/mol [1][15]
AppearanceOff-white / Beige Crystalline Solid[1][2]
Melting Point52-54 °C[2][3]
Solubility
WaterInsoluble[3][4]
Aqueous Acid (e.g., dil. HCl)Soluble (as salt)[6][8]
MethanolSoluble[3][4]
Ethanol, Ether, BenzeneSoluble[5][7]
Acetone, Ethyl AcetateSoluble[5]
Hexane, TolueneSoluble[5]

Table 2: Common Co-solvents for Enhancing Aqueous Solubility

Co-solventTypeTypical Starting % (v/v)Notes
Dimethyl Sulfoxide (DMSO)Polar Aprotic1-10%Powerful solvent, but can have effects in biological assays.
EthanolPolar Protic5-20%Commonly used and well-tolerated in many systems.[13]
Polyethylene Glycol 400 (PEG 400)Polar10-30%Low toxicity, often used in parenteral formulations.[13]
Propylene GlycolPolar Protic10-30%Another low-toxicity option for various formulations.[13]

Troubleshooting Guides

Issue 1: Compound Fails to Dissolve in an Aqueous Buffer

If you are struggling to dissolve 4-bromo-N,N-dimethylaniline in a neutral or alkaline aqueous buffer, follow this systematic workflow.

G start Start: Insoluble compound in aqueous buffer ph_adjust Step 1: pH Adjustment Slowly add dilute acid (e.g., 0.1M HCl) to target pH < 5 start->ph_adjust check1 Is compound dissolved? ph_adjust->check1 cosolvent Step 2: Add Co-solvent Introduce 5-10% (v/v) DMSO or Ethanol to the acidic solution check1->cosolvent No success Success: Compound Dissolved check1->success Yes check2 Is compound dissolved? cosolvent->check2 heat Step 3: Gentle Warming Warm solution to 30-40°C with stirring check2->heat No check2->success Yes check3 Is compound dissolved? heat->check3 check3->success Yes fail Further Action Needed: Consider advanced methods (surfactants, cyclodextrins) check3->fail No

Caption: Troubleshooting workflow for dissolving 4-bromo-N,N-dimethylaniline in aqueous solutions.

Issue 2: Compound Precipitates from Organic Solvent Upon Standing or Cooling

This often occurs when a supersaturated solution was created, or the solvent's capacity is temperature-dependent.

  • Re-dissolve with Warming: Gently warm the solution to re-dissolve the precipitate.[10] If it stays dissolved at the working temperature of your experiment, this may be sufficient.

  • Increase Solvent Volume: Add more of the same organic solvent to decrease the overall concentration to a point below its solubility limit at room temperature.

  • Use a Co-solvent: If working with a moderately polar organic solvent, adding a small amount of a more effective solvent (e.g., a few drops of DMSO in methanol) can sometimes stabilize the solution.

Experimental Protocols

Protocol 1: Quantitative Solubility Assessment via pH Adjustment

Objective: To determine the aqueous solubility of 4-bromo-N,N-dimethylaniline at different pH values.

Methodology:

  • Prepare a series of buffers at desired pH values (e.g., pH 2, 4, 6, 7.4).

  • Add an excess amount of the compound to a microcentrifuge tube for each pH buffer. This ensures a saturated solution.

  • Vortex the tubes and then place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours to allow them to reach equilibrium.

  • After equilibration, centrifuge the tubes at high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess, undissolved solid.

  • Carefully collect an aliquot of the clear supernatant without disturbing the pellet.

  • Dilute the supernatant with an appropriate solvent (e.g., methanol or mobile phase).

  • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry with a standard curve.[11]

  • Repeat for each pH value to generate a pH-solubility profile.

Protocol 2: Co-solvent Solubility Assessment

Objective: To evaluate the solubility enhancement provided by common co-solvents.

Methodology:

  • Prepare a series of co-solvent/buffer mixtures (e.g., 5%, 10%, 20% DMSO in PBS pH 7.4).[11]

  • Follow the same procedure as described in Protocol 1 (steps 2-8), substituting the plain buffers with the co-solvent mixtures.

  • Analyze the data to determine the optimal co-solvent and concentration for your application.

Diagrams

Logical Flow of Solubility Enhancement Strategies

The following diagram illustrates the typical progression of methods used to overcome solubility issues, from the simplest to the more complex.

G cluster_0 Basic Methods cluster_1 Intermediate Methods cluster_2 Advanced Methods solvent Solvent Selection (Methanol, Acetone, etc.) ph pH Adjustment (Acidification) heat Gentle Heating cosolvent Co-solvency (DMSO, Ethanol) ph->cosolvent surfactant Micellar Solubilization (Surfactants) cosolvent->surfactant cyclo Complexation (Cyclodextrins)

Caption: Logical progression of solubility enhancement techniques.

Application Context: Role in Chemical Synthesis

4-bromo-N,N-dimethylaniline is a key intermediate in organic synthesis.[15][16] Proper dissolution is critical for reaction efficiency, yield, and purity.

G reagents Reactant A + 4-Bromo-N,N-dimethylaniline (Solid) dissolution Dissolution Step (Crucial for reaction) Solvent: e.g., Toluene, Acetone reagents->dissolution reaction Homogeneous Reaction (e.g., Coupling, Substitution) Heat/Catalyst dissolution->reaction product Desired Product in Solution reaction->product

References

Technical Support Center: Purification of 4-bromo-N,2-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 4-bromo-N,2-dimethylaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: The purified product is an oil or fails to crystallize.

Possible CauseSuggested Solution
Residual Solvent: The presence of excess solvent can prevent crystallization.Concentrate the solution further using a rotary evaporator. For stubborn oils, co-evaporation with a non-polar solvent like hexane can sometimes help induce crystallization.
Impurities Present: Unreacted starting materials, by-products, or over-methylated products can act as crystallization inhibitors.- Column Chromatography: Purify the oil using silica gel column chromatography. A gradient elution with a hexane/ethyl acetate system is a good starting point.[1] - Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent and wash with dilute acid (e.g., 1M HCl) to remove basic impurities. Neutralize the aqueous layer with a base (e.g., NaOH) and extract the purified amine.
Incorrect Solvent System for Recrystallization: The chosen solvent may be too good a solvent at all temperatures.- Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, isopropanol, hexane, toluene, and mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold. Ethanol has been shown to be effective for the recrystallization of the related compound, 4-bromo-2-methylaniline.[2]

Issue 2: The product is discolored (yellow, brown, or red).

Possible CauseSuggested Solution
Oxidation: Aromatic amines are susceptible to air oxidation, which can lead to the formation of colored impurities.[3]- Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool. - Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps.[4]
Residual Acid/Base from Synthesis: Traces of acid or base can catalyze degradation and color formation.Ensure the product is thoroughly washed and neutralized after any acid-base extraction steps. Washing with a saturated sodium bicarbonate solution followed by brine is recommended.

Issue 3: Column chromatography results in poor separation or product loss.

Possible CauseSuggested Solution
Strong Adsorption to Silica Gel: The basic nature of the amine can lead to strong interactions with the acidic silica gel, causing tailing and irreversible adsorption.- Add a Basic Modifier: Add a small amount of triethylamine (typically 0.5-2%) to the mobile phase to neutralize the acidic sites on the silica gel. - Use an Alternative Stationary Phase: Consider using a less acidic stationary phase such as alumina (basic or neutral) or an amine-functionalized silica gel.
Inappropriate Mobile Phase Polarity: The eluent system may not be optimized to separate the target compound from impurities.- TLC Optimization: First, optimize the mobile phase using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for this compound. - Gradient Elution: Start with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate.
Column Overloading: Loading too much crude material onto the column will result in poor separation.A general rule of thumb is to use a silica gel mass that is 50-100 times the mass of the crude sample.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: The most common impurities can be categorized as follows:

  • Unreacted Starting Materials: 4-bromo-2-methylaniline (from incomplete N-methylation).

  • Over-alkylation Products: Quaternary ammonium salts may form if the reaction with the methylating agent is not well-controlled.

  • Positional Isomers: Depending on the synthetic route, other brominated isomers of N,2-dimethylaniline could be present.

  • Oxidation/Degradation Products: Aromatic amines can oxidize upon exposure to air and light, leading to colored, often polymeric, impurities.[3]

Q2: What is a good starting point for recrystallizing this compound?

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is the most common and effective method. Spot a small amount of each collected fraction onto a TLC plate, along with a spot of your crude starting material and, if available, a pure standard of this compound. Develop the plate in an appropriate solvent system (optimized as described in the troubleshooting guide) and visualize the spots under UV light and/or by staining (e.g., with potassium permanganate). Combine the fractions that show a single spot corresponding to the pure product.

Q4: My purified this compound darkens over time. How should I store it?

A4: The darkening is likely due to oxidation.[3] To ensure long-term stability, store the compound in a tightly sealed, amber glass vial to protect it from light. It is also advisable to store it in a cool, dry place, and for extended storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.[4]

Q5: What analytical techniques are suitable for confirming the purity and identity of this compound?

A5: A combination of the following techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing purity and confirming the molecular weight of the compound.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to determine the purity of the sample with high accuracy.

Quantitative Data Summary

The following tables summarize key physical and analytical data for this compound and its close analogs. This data can be used as a reference during the purification process.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₉H₁₂BrN214.10Not availableNot available
4-bromo-2-methylanilineC₇H₈BrN186.0558-61Not available
4-bromo-N,N-dimethylanilineC₈H₁₀BrN200.0852-54264

Data for analogs sourced from[6][7][8].

Table 2: 1H NMR Spectral Data of Related Bromoanilines (in CDCl₃)

CompoundChemical Shift (ppm) and Multiplicity
4-bromo-2,6-dimethylaniline 7.04 (s, 2H, Ar-H), 3.53 (s, 2H, NH₂), 2.12 (s, 6H, CH₃)
4-bromo-N,N-dimethylaniline 7.30 (d, 2H, Ar-H), 6.59 (d, 2H, Ar-H), 2.92 (s, 6H, N(CH₃)₂)

Data sourced from[9][10]. Note: The spectrum for this compound is expected to show distinct signals for the two different methyl groups (one on the ring and one on the nitrogen) and a more complex aromatic splitting pattern.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane). Spot it on a silica gel TLC plate and develop it with various solvent systems (e.g., mixtures of hexane and ethyl acetate) to find a system that gives the target compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow the silica to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.[1]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. Carefully apply the sample solution to the top of the silica bed.

  • Elution: Begin eluting with the mobile phase, starting with the polarity determined from the TLC analysis. If a gradient is needed, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions in an orderly manner (e.g., in test tubes).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol).

  • Dissolution: In a larger flask, dissolve the bulk of the crude material in the minimum amount of the hot recrystallization solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (and a layer of celite if charcoal was used) to remove any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Visualizations

Purification_Workflow Crude Crude this compound Analysis Purity Assessment (TLC, GC-MS) Crude->Analysis Decision Is Purity >98%? Analysis->Decision Pure Pure Product Decision->Pure Yes Column Column Chromatography Decision->Column No Recrystallization Recrystallization Recrystallization->Analysis Column->Analysis Column->Recrystallization If still impure

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue discoloration Product Discolored? start->discoloration poor_separation Poor Separation in Column? discoloration->poor_separation No charcoal Use Activated Charcoal discoloration->charcoal Yes oily_product Product is an Oil? poor_separation->oily_product No add_base Add Base to Mobile Phase poor_separation->add_base Yes solvent_screen Screen Recrystallization Solvents oily_product->solvent_screen Yes inert_atm Use Inert Atmosphere charcoal->inert_atm change_stationary Change Stationary Phase add_base->change_stationary concentrate Concentrate Further solvent_screen->concentrate

Caption: A troubleshooting decision tree for common purification issues.

References

Technical Support Center: Synthesis of 4-bromo-N,2-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Objective: This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent di-bromination during the synthesis of 4-bromo-N,2-dimethylaniline, ensuring high selectivity for the desired mono-brominated product.

Frequently Asked Questions (FAQs)

Q1: Why is di-bromination a common side reaction when synthesizing this compound?

A1: Di-bromination is a frequent issue due to the high reactivity of the N,2-dimethylaniline substrate. The dimethylamino group (-N(CH₃)₂) and the methyl group (-CH₃) are both electron-donating and strongly activate the aromatic ring towards electrophilic aromatic substitution.[1][2] This high electron density makes the molecule highly susceptible to reacting with a second bromine electrophile, leading to the formation of di-bromo byproducts.[1] The amino group directs incoming electrophiles to the ortho and para positions, and since the starting material already has substituents at positions 1 and 2, the electronically favored para position (position 4) and the remaining ortho position (position 6) are highly activated.[3]

Q2: What is the most effective overall strategy to prevent di-bromination?

A2: The most effective strategies involve moderating the reactivity of the system. There are two primary approaches:

  • Use a Milder Brominating Agent: Instead of highly reactive elemental bromine (Br₂), using a milder, more selective reagent like N-Bromosuccinimide (NBS) is highly recommended.[4][5] NBS provides a slow, controlled release of the bromine electrophile, which favors mono-substitution.[6]

  • Protect the Amino Group: For substrates that are still too reactive, temporarily protecting the amino group via acetylation is a robust strategy.[1][7] Reacting the aniline with acetic anhydride converts the strongly activating dimethylamino group into a less activating acetamido group.[1][8] This deactivation is often sufficient to stop the reaction cleanly at the mono-bromination stage. The protecting group is then removed in a subsequent hydrolysis step.[7]

Q3: How do reaction conditions influence the selectivity of the bromination?

A3: Reaction conditions are critical for controlling selectivity. Key parameters include:

  • Temperature: Lowering the reaction temperature (e.g., to 0-5 °C) reduces the reaction rate and minimizes over-bromination.[5]

  • Solvent: Using a less polar solvent can decrease the reaction rate compared to polar solvents which can help stabilize the electrophilic bromine species.[9] Dimethylformamide (DMF) is often used as a solvent for NBS brominations, providing good para-selectivity.[4][5]

  • Stoichiometry: Precise control over the amount of brominating agent is crucial. Using a stoichiometric equivalent (1.0 to 1.05 equivalents) of the brominating agent relative to the aniline helps prevent excess bromine from being available for a second substitution.[5]

Q4: Is N-Bromosuccinimide (NBS) the only alternative to elemental bromine?

A4: While NBS is the most common and reliable choice for selective mono-bromination of activated aromatics, other reagents exist.[4][5] For instance, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is another stable, solid bromine source that can offer high yields and is more atom-economical than NBS.[7] Systems like H₂O₂-HBr have also been explored as "green" alternatives, but they may produce mixtures of mono- and di-brominated products and are therefore less reliable for achieving high selectivity.[10]

Troubleshooting Guide

Problem Possible Causes Solutions & Recommendations
High percentage of di-bromo product detected. 1. Brominating agent is too reactive (e.g., Br₂ in a polar solvent).2. Reaction temperature is too high.3. Excess brominating agent was used.1. Switch to N-Bromosuccinimide (NBS) as the brominating agent for better selectivity.[4][5]2. Maintain a low reaction temperature, ideally between 0 °C and 5 °C , using an ice bath.3. Use precisely 1.0 equivalent of NBS . If the reaction is sluggish, a very slight excess (up to 1.05 eq.) may be used, but monitor carefully by TLC.4. For maximum control, implement the acetylation-protection strategy (see Protocol 2).[1][7]
Reaction is too fast, exothermic, and difficult to control. 1. Reactant concentrations are too high.2. Brominating agent was added too quickly.1. Use a more dilute solution of N,2-dimethylaniline.2. Add the brominating agent (NBS) as a solution in the reaction solvent (e.g., DMF) dropwise over a period of 30-60 minutes to maintain temperature and control the reaction rate.
Low yield of the desired 4-bromo product. 1. Reaction did not go to completion.2. Competing side reactions forming other isomers.3. Product loss during workup or purification.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.2. The dimethylamino group is a strong para-director; however, some ortho-substitution (at position 6) can occur. Purification via column chromatography is essential to isolate the desired 4-bromo isomer.[5]3. Ensure the aqueous washes during workup are not overly acidic or basic to prevent loss of the amine product.
Final product is discolored (pink, brown, or purple). 1. Presence of unreacted bromine.2. Air oxidation of the aniline product.1. During the workup, wash the organic layer with an aqueous solution of a mild reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) to quench any residual bromine.2. Store the final product under an inert atmosphere (nitrogen or argon) and protect it from light to prevent degradation.

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the bromination of various aniline derivatives, providing a comparative overview of different methodologies.

Starting MaterialBrominating Agent / ConditionsMajor ProductYield (%)Reference / Notes
N,N-dimethylanilineBromine in Dichloromethanep-bromo-N,N-dimethylaniline57%[11]
2,3-dimethylanilineNBS in DMF4-bromo-2,3-dimethylaniline42-82%[5]
AcetanilideDBDMH in Acetic Acidp-bromoacetanilideHigh (not specified)[7]
AnilineAcetic Anhydride, then Br₂p-bromoaniline (after hydrolysis)High (not specified)[1][8]
4-tert-butylanilineH₂O₂-HBrMixture of mono- and di-bromo productsN/A (Ratio 1.8:1)[10]

Experimental Protocols

Protocol 1: Selective Mono-bromination using N-Bromosuccinimide (NBS)

This protocol is adapted from established procedures for selective bromination of substituted anilines and is the recommended first approach.[5]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N,2-dimethylaniline (1.0 eq.) in anhydrous dimethylformamide (DMF) (approx. 5-10 mL per gram of aniline).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.

  • Addition of NBS: In a separate flask, dissolve N-bromosuccinimide (1.0 eq.) in a minimum amount of anhydrous DMF. Add this NBS solution dropwise to the cooled aniline solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water, a 5% aqueous solution of sodium bisulfite (to remove any unreacted bromine), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield pure this compound.

Protocol 2: Bromination via Amino Group Protection/Deprotection

This multi-step method offers maximum control over selectivity and is useful if di-bromination persists with Protocol 1.[7][12]

  • Step A: Protection (Acetylation):

    • To a flask containing N,2-dimethylaniline (1.0 eq.), add acetic anhydride (1.1 eq.).

    • Heat the mixture gently to 50-60 °C for 1 hour.

    • Cool the mixture to room temperature and pour it into ice-cold water while stirring vigorously to precipitate the acetylated product, N-acetyl-N,2-dimethylaniline.

    • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

  • Step B: Bromination:

    • Dissolve the dried N-acetyl-N,2-dimethylaniline (1.0 eq.) in a suitable solvent such as glacial acetic acid or DMF.

    • Add N-bromosuccinimide (1.0 eq.) portion-wise at room temperature.

    • Stir for 1-2 hours, monitoring by TLC.

    • Upon completion, precipitate the product by pouring the reaction mixture into cold water. Collect the crude 4-bromo-N-acetyl-N,2-dimethylaniline by vacuum filtration.

  • Step C: Deprotection (Hydrolysis):

    • Place the crude brominated amide from Step B into a round-bottom flask.

    • Add an aqueous solution of hydrochloric acid (e.g., 6 M HCl).

    • Heat the mixture to reflux for 1-3 hours until the solid dissolves and TLC indicates the removal of the acetyl group.

    • Cool the solution in an ice bath and carefully neutralize it with a base (e.g., 10 M NaOH) to a pH of 8-9 to precipitate the final product.

    • Collect the this compound by vacuum filtration, wash thoroughly with water, and dry. Purify further by column chromatography or recrystallization if necessary.

Visualizations

MethodSelection start Goal: Synthesize This compound issue Is di-bromination a significant side product? start->issue protocol1 Strategy 1: Use Milder Conditions - N-Bromosuccinimide (NBS) - Low Temperature (0-5 °C) - 1.0 eq. Stoichiometry issue->protocol1 Yes continue_method Continue with existing method. Optimize purification as needed. issue->continue_method No yes_path Yes check_again Is selectivity now sufficient? protocol1->check_again protocol2 Strategy 2: Use Protection Chemistry 1. Acetylation of amino group 2. Bromination of amide 3. Hydrolysis (Deprotection) check_again->protocol2 No end_node Obtain Pure Product check_again->end_node Yes yes_path2 Yes no_path2 No protocol2->end_node no_path No continue_method->end_node

Caption: Decision workflow for selecting a synthetic strategy.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Workup & Purification dissolve 1. Dissolve N,2-dimethylaniline in anhydrous DMF cool 2. Cool solution to 0-5 °C in an ice bath dissolve->cool add_nbs 3. Add NBS/DMF solution dropwise over 30-60 min cool->add_nbs stir 4. Stir at room temperature for 2-4 hours add_nbs->stir monitor 5. Monitor by TLC until starting material is consumed stir->monitor quench 6. Quench with water and extract with Ethyl Acetate monitor->quench wash 7. Wash organic layer with Water -> NaHSO₃ -> Brine quench->wash dry 8. Dry (Na₂SO₄), filter, and concentrate wash->dry purify 9. Purify via flash column chromatography dry->purify product 10. Pure this compound purify->product

Caption: Experimental workflow for selective bromination using NBS.

References

Troubleshooting Suzuki coupling with 4-bromo-N,2-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 4-bromo-N,2-dimethylaniline in Suzuki coupling reactions. Given the electron-rich nature and steric hindrance of this substrate, specific challenges may arise during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound showing low to no yield?

A1: Low yields with this substrate are often attributed to a combination of electronic and steric effects. The electron-donating dimethylamino and methyl groups decrease the reactivity of the aryl bromide towards oxidative addition, a critical step in the catalytic cycle. Additionally, the ortho-methyl group introduces steric hindrance, which can impede the approach of the palladium catalyst.

Q2: What are the most common side reactions observed with this substrate?

A2: Common side reactions include:

  • Protodeboronation: The boronic acid reagent can be replaced by a proton, especially in the presence of water, leading to the formation of N,2-dimethylaniline as a byproduct.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.

  • Catalyst Decomposition: The palladium catalyst can precipitate as inactive palladium black, particularly at elevated temperatures.

Q3: Can I use a standard catalyst like Pd(PPh₃)₄ for this reaction?

A3: While Pd(PPh₃)₄ can be effective in some cases, it often provides suboptimal results with sterically hindered and electron-rich substrates like this compound. More robust catalyst systems, typically involving bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are generally recommended to overcome the higher activation energy of the oxidative addition step.

Q4: How critical is the exclusion of air and moisture in this specific Suzuki coupling?

A4: It is highly critical. The active Pd(0) catalyst is susceptible to oxidation, which leads to catalyst deactivation. The presence of water can also promote the undesirable side reaction of protodeboronation of your boronic acid. Therefore, employing anhydrous solvents and meticulously degassing the reaction mixture are crucial for achieving good yields.

Troubleshooting Guide

Issue 1: Low or No Product Formation with Starting Material Consumed

If your starting material is consumed but the desired product is not formed in significant quantities, consider the following potential causes and solutions:

Potential CauseSuggested Solution
Protodeboronation of Boronic Acid Use a more stable boronic acid derivative, such as a pinacol ester (Bpin). Ensure strictly anhydrous conditions by using dry solvents and reagents.
Catalyst Deactivation Switch to a more robust ligand that can stabilize the palladium catalyst, such as a bulky biarylphosphine ligand (e.g., SPhos, XPhos) or an NHC ligand.
Inefficient Reductive Elimination The steric hindrance of the ortho-methyl group may slow down the final step. Experiment with different ligands that can facilitate reductive elimination.
Issue 2: Low Conversion (Unreacted Starting Material)

If you observe a significant amount of unreacted this compound, the following factors may be at play:

Potential CauseSuggested Solution
Inefficient Oxidative Addition Increase the reaction temperature. Switch to a more electron-rich and bulky ligand to promote the oxidative addition of the electron-rich aryl bromide. Consider using a more active palladium precatalyst.
Poor Solubility of Reagents Screen different solvents or solvent mixtures to ensure all components are adequately dissolved at the reaction temperature. Common choices include dioxane, toluene, and DMF, often with a small amount of water.
Insufficiently Active Base Use a stronger base such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous to maximize its reactivity.

Experimental Protocols and Data

The following protocols and data are for substrates structurally similar to this compound and can serve as a starting point for optimization.

Protocol 1: Suzuki Coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline

This protocol details the Suzuki coupling of an imine derivative of 4-bromo-2-methylaniline with various arylboronic acids.

Reaction Scheme:

Procedure:

  • To a reaction vessel, add (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline (1.0 eq).

  • Add the arylboronic acid (1.0 eq for monosubstitution, 2.0 eq for disubstitution).

  • Add Pd(PPh₃)₄ (5 mol%).

  • Add K₃PO₄ (2.2 eq for monosubstitution, 2.0 eq for disubstitution).

  • Purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Add a degassed solvent (the original procedure does not specify the solvent, but dioxane or toluene are common choices).

  • Heat the reaction mixture to 90 °C and stir until completion (monitor by TLC or LC-MS).

  • After cooling, perform a standard aqueous workup and purify the product by column chromatography.

Quantitative Data for Protocol 1:

Arylboronic AcidProduct TypeYield (%)
3-chloro-4-fluorophenylboronic acidMonosubstituted44
4-chlorophenylboronic acidMonosubstituted51
Various arylboronic acidsMonosubstituted33-40
Various arylboronic acidsDisubstituted31-46

Data extracted from a study on a derivative of 4-bromo-2-methylaniline.

Protocol 2: General Suzuki Coupling of 4-bromoaniline

This protocol provides a general method for the Suzuki coupling of 4-bromoaniline with various arylboronic acids and can be adapted for this compound.

Reaction Scheme:

Procedure:

  • In a reaction flask, dissolve 4-bromoaniline (1.0 eq) and the arylboronic acid in aqueous N,N-dimethylformamide (DMF).

  • Add Pd(OAc)₂ as the catalyst.

  • Heat the reaction mixture and stir until the starting material is consumed (monitor by TLC or GC).

  • Upon completion, cool the reaction and perform a standard extractive workup.

  • Purify the crude product by column chromatography.

Quantitative Data for Protocol 2:

Arylboronic AcidYield (%)
4-methylphenylboronic acid>95
2-methylphenylboronic acid>95
2-methoxyphenylboronic acid>95
4-cyanophenylboronic acid62
4-fluorophenylboronic acid97
3,4-difluorophenylboronic acid93

Data from a study on the ligand-free Suzuki coupling of 4-bromoaniline.

Visualized Workflows

The following diagrams illustrate the troubleshooting process and experimental workflow.

Troubleshooting_Suzuki Troubleshooting Workflow for Suzuki Coupling start Low Yield or No Product check_sm Check Starting Material Consumption start->check_sm sm_consumed Starting Material Consumed? check_sm->sm_consumed no_sm_consumed Starting Material Not Consumed? check_sm->no_sm_consumed protodeboronation Suspect Protodeboronation/Decomposition sm_consumed->protodeboronation Yes catalyst_deactivation Suspect Catalyst Deactivation sm_consumed->catalyst_deactivation Yes inefficient_oa Inefficient Oxidative Addition no_sm_consumed->inefficient_oa Yes poor_solubility Poor Solubility no_sm_consumed->poor_solubility Yes bad_base Inactive/Weak Base no_sm_consumed->bad_base Yes solution1 Use Boronic Ester Anhydrous Conditions protodeboronation->solution1 solution2 Use Bulky/Electron-Rich Ligand catalyst_deactivation->solution2 solution3 Increase Temperature Use More Active Catalyst/Ligand inefficient_oa->solution3 solution4 Screen Solvents poor_solubility->solution4 solution5 Use Stronger/Anhydrous Base bad_base->solution5

Caption: A troubleshooting decision tree for low-yielding Suzuki coupling reactions.

Experimental_Workflow General Experimental Workflow setup 1. Reaction Setup (Aryl Halide, Boronic Acid, Base) degas 2. Degas System (Inert Gas Purge) setup->degas add_solvent 3. Add Degassed Solvent degas->add_solvent add_catalyst 4. Add Catalyst/Ligand add_solvent->add_catalyst react 5. Heat and Stir (Monitor Reaction) add_catalyst->react workup 6. Workup (Quench, Extract) react->workup purify 7. Purification (Column Chromatography) workup->purify

Caption: A generalized workflow for setting up a Suzuki coupling experiment.

Technical Support Center: 4-bromo-N,2-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 4-bromo-N,2-dimethylaniline. Researchers, scientists, and drug development professionals can use this resource to address common issues encountered during experimentation and ensure the integrity of their results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, like many substituted anilines, is susceptible to degradation from exposure to light, heat, and oxygen.[1][2][3][4] Oxidation is a primary concern, often leading to discoloration of the compound.[4][5] It is also incompatible with strong oxidizing agents, strong acids, and some metals.

Q2: How should this compound be properly stored?

A2: To ensure stability, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[1] For long-term storage, refrigeration (2-8 °C) and an inert atmosphere (e.g., nitrogen or argon) are recommended to minimize oxidation.

Q3: My this compound has changed color from off-white/light brown to a darker shade. Is it still usable?

A3: A color change, typically to a yellowish, reddish, or brown hue, is a common indicator of degradation, likely due to oxidation and/or polymerization.[3][4][5] While the compound may still contain a significant amount of the desired material, the presence of impurities can interfere with sensitive reactions. It is highly recommended to assess the purity of the discolored material by techniques such as HPLC, GC-MS, or NMR before use. For applications requiring high purity, using a fresh or purified lot is advisable.

Q4: What are the expected decomposition products of this compound under thermal stress?

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Inconsistent reaction yields or unexpected side products Degradation of this compound starting material.1. Verify the purity of the this compound lot using an appropriate analytical method (e.g., HPLC, GC-MS, NMR). 2. If impurities are detected, purify the material (e.g., by recrystallization or column chromatography) or use a new, high-purity batch. 3. Ensure proper storage conditions are maintained for the starting material.
Appearance of new peaks in analytical chromatograms over time On-going degradation of the compound in solution or during sample preparation.1. Prepare solutions of this compound fresh before use. 2. If solutions must be stored, keep them at low temperatures (2-8 °C) and protected from light. 3. Evaluate the stability of the compound in the chosen analytical solvent system. Some solvents can accelerate degradation.
Solid material appears clumped or has a different texture Absorption of moisture or partial melting due to improper storage.1. Store the compound in a desiccator to prevent moisture uptake. 2. Ensure the storage temperature is consistently maintained below the compound's melting point.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape). A typical starting point is 60:40 acetonitrile:water, ramping to 95:5 acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound has strong absorbance, for instance, 254 nm.

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a standard volume (e.g., 10 µL) and analyze the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent impurities or degradation products. The percentage purity can be estimated based on the relative peak areas.

Visualizations

Potential Degradation Pathways

The following diagram illustrates potential degradation pathways for this compound based on the known reactivity of substituted anilines.

Degradation Pathways Potential Degradation Pathways for this compound This compound This compound Oxidized Intermediates Oxidized Intermediates This compound->Oxidized Intermediates Oxidation (Air/O2) Photodegradation Products Photodegradation Products This compound->Photodegradation Products UV Light Polymeric Products Polymeric Products Oxidized Intermediates->Polymeric Products Polymerization Debrominated Species Debrominated Species Photodegradation Products->Debrominated Species Further Degradation

Caption: Potential degradation routes for this compound.

Experimental Workflow for Stability Testing

This diagram outlines a typical workflow for conducting a forced degradation study to assess the stability of this compound.

Stability Testing Workflow Experimental Workflow for Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Aliquot Samples Aliquot Samples Prepare Stock Solution->Aliquot Samples Heat Heat Acid/Base Hydrolysis Acid/Base Hydrolysis Oxidation (e.g., H2O2) Oxidation (e.g., H2O2) Photolysis (UV/Vis Light) Photolysis (UV/Vis Light) Control (No Stress) Control (No Stress) Time Point Sampling Time Point Sampling Heat->Time Point Sampling Acid/Base Hydrolysis->Time Point Sampling Oxidation (e.g., H2O2)->Time Point Sampling Photolysis (UV/Vis Light)->Time Point Sampling Control (No Stress)->Time Point Sampling Analytical Testing (e.g., HPLC) Analytical Testing (e.g., HPLC) Time Point Sampling->Analytical Testing (e.g., HPLC) Data Analysis Data Analysis Analytical Testing (e.g., HPLC)->Data Analysis

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Purification of 4-Bromo-N,2-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of 4-bromo-N,2-dimethylaniline.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically via electrophilic bromination of N,2-dimethylaniline, can lead to several impurities. These include:

  • Unreacted Starting Material: Residual N,2-dimethylaniline.

  • Isomeric Byproducts: Formation of other positional isomers such as 2-bromo-N,2-dimethylaniline or 6-bromo-N,2-dimethylaniline. The bromination of related aniline derivatives is known to sometimes produce byproducts; for instance, brominating 2,6-dimethylaniline can yield 3-bromo-2,6-dimethylaniline under strongly acidic conditions.[1]

  • Di-brominated Species: Over-bromination can lead to the formation of dibromo-N,2-dimethylaniline isomers. Controlling reaction stoichiometry and conditions is crucial to minimize this.[2]

  • Reagent Residues: Byproducts from the brominating agent, such as succinimide if N-bromosuccinimide (NBS) is used.[2]

  • Degradation Products: Anilines can be sensitive to oxidation and may form colored impurities, especially if exposed to air and light over time.

Q2: How can I assess the purity of my this compound sample?

A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly visualize the number of components in your sample. For related compounds, a common eluent system is a mixture of ethyl acetate and petroleum ether.[3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the main component and non-volatile impurities.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, including starting materials and isomeric byproducts.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation and can reveal the presence of impurities by comparing the integration of signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. The melting point for the related compound 4-bromo-N,N-dimethylaniline is 52-54 °C.[5][6]

Q3: What are the recommended storage conditions for this compound?

A3: To maintain stability and prevent degradation, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] For related compounds, storage under an inert atmosphere and protection from light is also recommended, as they can be air and light sensitive. Storing at a reduced temperature (e.g., <15°C) can further prolong shelf life. It should be kept away from incompatible materials such as strong oxidizing agents, strong acids, and metals.[7][9]

Troubleshooting Guides

Problem: My final product is a dark-colored oil or solid, not the expected color.

  • Cause: This is likely due to the presence of oxidized impurities or residual reaction byproducts. Anilines are prone to air oxidation, which forms highly colored polymeric species.

  • Solution 1: Activated Charcoal Treatment. During recrystallization, after the crude product is fully dissolved in the hot solvent, a small amount of activated charcoal can be added to the solution. The solution is then hot-filtered to remove the charcoal, which adsorbs the colored impurities.

  • Solution 2: Column Chromatography. Silica gel chromatography is very effective at separating the desired product from baseline impurities and colored material that remains at the top of the column.

Problem: My analytical data (NMR, GC-MS) shows significant starting material (N,2-dimethylaniline) contamination.

  • Cause: Incomplete reaction or use of insufficient brominating agent.

  • Solution 1: Acid Wash (Aqueous Workup). Since anilines are basic, an acid-base extraction can be effective. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The more basic starting material, N,2-dimethylaniline, will be protonated and move to the aqueous layer, while the less basic this compound will preferentially remain in the organic layer. Neutralize the organic layer with a weak base (e.g., saturated NaHCO₃ solution), wash with brine, dry, and concentrate.

  • Solution 2: Column Chromatography. Column chromatography can effectively separate the more polar starting material from the less polar product. A gradient elution from a non-polar solvent (like hexanes) to a slightly more polar mixture (hexanes/ethyl acetate) is typically successful.

Problem: Isomeric impurities are present in my product.

  • Cause: Lack of regioselectivity during the bromination reaction. Reaction conditions such as temperature, solvent, and the nature of the brominating agent can influence the isomer ratio.[2]

  • Solution 1: Recrystallization. This is the most effective method for removing isomeric impurities if there is a sufficient difference in their solubility in a particular solvent system. Careful solvent screening is required.

  • Solution 2: Preparative HPLC. For high-purity requirements where recrystallization is ineffective, preparative HPLC can be used to separate isomers, although it is less suitable for large quantities.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general procedure for purifying aniline derivatives and should be optimized for this compound.

  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, ethyl acetate) to find a solvent that dissolves the compound when hot but not when cold. For related anilines, recrystallization from alcohol or petroleum ether has been reported.[3][10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities (and charcoal, if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Pack a glass column with silica gel slurried in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes or petroleum ether). Gradually increase the polarity by adding a more polar solvent like ethyl acetate. For a related synthesis, a 10% ethyl acetate/petroleum ether mixture was used.[2]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Purification Method Parameters (Based on Related Compounds)
Parameter Value / System
Column Chromatography
Stationary PhaseSilica Gel
Mobile Phase (Eluent)Ethyl Acetate / Petroleum Ether (e.g., 1:9 v/v)[2][3]
Recrystallization
Potential SolventsEthanol, Hexane, Petroleum Ether[10][11]

Purification Workflow and Logic

The following diagrams illustrate the general workflow for purification and a decision-making process for selecting the appropriate method.

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Steps cluster_end Final Product Crude Crude this compound Analysis Purity Assessment (TLC, GC-MS, NMR) Crude->Analysis Workup Aqueous Workup / Acid Wash Analysis->Workup Remove starting material Pure Pure Product (>98%) Analysis->Pure Product is already pure Column Column Chromatography Workup->Column Isomers/other impurities present Recrystal Recrystallization Column->Recrystal Further polishing needed Recrystal->Pure

Caption: General experimental workflow for the purification of this compound.

TroubleshootingTree Impurity What is the main impurity? StartMat Starting Material (N,2-dimethylaniline) Impurity->StartMat Isomers Isomeric Byproducts Impurity->Isomers Colored Colored Impurities Impurity->Colored Multiple Multiple Impurities Impurity->Multiple Method1 Perform Acid Wash or Column Chromatography StartMat->Method1 Method2 Use Recrystallization Isomers->Method2 Method3 Use Activated Charcoal during Recrystallization Colored->Method3 Method4 Perform Column Chromatography followed by Recrystallization Multiple->Method4

Caption: Decision tree for selecting a purification method based on the identified impurity.

References

Technical Support Center: Scaling Up 4-bromo-N,2-dimethylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis of 4-bromo-N,2-dimethylaniline.

Frequently Asked Questions (FAQs)

Q1: Why is my bromination of N,2-dimethylaniline resulting in multiple products, such as di- or tri-brominated species?

The amino group (-NH₂) and the methyl group (-CH₃) are both activating groups in electrophilic aromatic substitution, making the aromatic ring highly reactive.[1][2] This high reactivity can lead to over-halogenation, where multiple bromine atoms are added to the ring, especially under harsh conditions or with an excess of the brominating agent.[2] Direct bromination of highly activated anilines often yields poly-substituted products uncontrollably.[1]

Q2: How can I achieve selective mono-bromination at the 4-position of N,2-dimethylaniline?

To control the reaction and achieve selective mono-substitution, the strong activating effect of the amino group must be reduced.[2] The most effective strategy is to protect the amino group, commonly by converting it to an acetamide (N-(2-methylphenyl)acetamide) through acetylation.[3][4] The resulting acetyl group is less activating than the amino group, which allows for more controlled bromination, favoring the para-product due to steric hindrance at the ortho-positions.[1][4] After bromination, the protecting group is removed by hydrolysis to yield the desired this compound.[3]

Q3: My reaction mixture is turning dark brown or black. What is the cause and how can I prevent it?

Anilines are susceptible to oxidation, which can produce colored polymeric byproducts and tars. This can be exacerbated by the presence of strong oxidizing agents or acidic conditions. To mitigate this, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation.[2] Additionally, ensuring the purity of starting materials and solvents is crucial. The acetylation protection strategy can also make the substrate less prone to oxidation.[2]

Q4: I am observing a significant amount of the 3-bromo-2,6-dimethylaniline isomer. How can I improve regioselectivity for the 4-position?

The formation of the 3-bromo isomer can occur, particularly in strongly acidic medium.[5] To favor bromination at the 4-position, it is crucial to control the reaction conditions. Using a protection strategy with the bulkier acetyl group helps direct the incoming electrophile (bromine) to the sterically less hindered para position.[1] Careful control of temperature, often performing the bromination at low temperatures (e.g., 0 °C), and the slow, controlled addition of the brominating agent can also significantly improve selectivity.[6]

Q5: What are the primary safety concerns when scaling up this synthesis?

The primary hazards involve the reagents used:

  • Bromine: It is a highly corrosive, toxic, and volatile liquid.[7][8] Inhalation can be fatal, and it causes severe skin burns.[8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including neoprene or nitrile gloves, chemical splash goggles, and a face shield.[7] An emergency shower and eyewash station must be readily accessible.[7]

  • N,2-dimethylaniline and this compound: These compounds are harmful if swallowed, inhaled, or in contact with skin, and can cause skin and serious eye irritation.[9] Appropriate PPE is required, and exposure should be minimized.

  • Solvents: Depending on the protocol, flammable solvents may be used. Ignition sources should be eliminated.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Product loss during workup/purification. 3. Side reactions (oxidation, over-bromination).1. Monitor reaction progress using TLC or GC. Increase reaction time or temperature cautiously if necessary. 2. Optimize extraction and recrystallization procedures. Ensure pH is correct during extractions to avoid loss of the amine product in the aqueous layer. 3. Employ the amino-protection strategy. Run the reaction under an inert atmosphere.
Poor Purity / Multiple Spots on TLC 1. Over-bromination: Presence of di- and tri-brominated byproducts. 2. Isomer Formation: Contamination with ortho- or meta-bromo isomers. 3. Unreacted Starting Material: Incomplete reaction. 4. Oxidation Products: Formation of colored impurities.1. Use a protecting group (e.g., acetylation). Control stoichiometry by the slow, dropwise addition of the brominating agent.[6] 2. Use a protecting group to enhance para-selectivity. Control reaction temperature (keep it low). 3. Ensure sufficient reaction time and appropriate temperature. 4. Purge the reaction vessel with an inert gas. Use purified reagents and solvents.
Difficulty with Product Isolation/Purification 1. Product is an oil instead of a solid. 2. Inefficient recrystallization.1. The product may need to be purified by column chromatography before crystallization can be successful. Ensure all hydrolysis reagents have been thoroughly removed. 2. Experiment with different recrystallization solvents. Petroleum ether or hexane are reported to be effective.[6] For challenging crystallizations, try slow cooling over an extended period at low temperatures (-10 °C).[6]
Runaway Reaction / Poor Temperature Control 1. Bromination is a highly exothermic reaction. 2. Addition of brominating agent is too fast.1. Ensure the reaction vessel is equipped with an efficient cooling system (e.g., ice bath). 2. Add the brominating agent slowly and dropwise, monitoring the internal temperature throughout the addition. For larger scales, consider using a syringe pump for controlled addition.

Process Diagrams

SynthesisWorkflow cluster_protection Step 1: Amine Protection cluster_bromination Step 2: Bromination cluster_deprotection Step 3: Deprotection cluster_purification Step 4: Purification A N,2-Dimethylaniline B Acetylation (Acetic Anhydride) A->B C N-(2-methylphenyl)acetamide B->C D Bromination (e.g., Br2 in Acetic Acid) C->D E N-(4-bromo-2-methylphenyl)acetamide D->E F Acidic or Basic Hydrolysis E->F G Crude this compound F->G H Workup & Recrystallization or Chromatography G->H I Pure this compound H->I

Caption: Synthesis workflow for this compound via a protection strategy.

TroubleshootingTree A Low Yield or Poor Purity B Analyze crude by TLC/GC A->B C Multiple spots observed B->C Yes D Mainly starting material B->D No, single spot E Dark/Tarry Mixture B->E Yes, and colored F Higher MW spots? (Likely over-bromination) C->F H Isomer spots? (Poor regioselectivity) C->H J Increase reaction time. Check reagent quality. D->J K Oxidation likely E->K G Protect amino group (acetylation). Control stoichiometry. Lower temperature. F->G Yes I Use protecting group. Ensure low temperature during bromination. H->I Yes L Use inert atmosphere (N2/Ar). Use purified solvents. K->L

Caption: Troubleshooting decision tree for synthesis issues.

Comparative Data on Synthesis Conditions

MethodStarting MaterialKey ReagentsSolventTemperature (°C)Yield (%)Purity (%)Reference
Direct Bromination 2,6-diisopropylaniline HClBromine (Br₂)1,2-dichloroethane097Not specified[5]
Direct Bromination N,N-dimethylanilineBromine (Br₂)Glacial Acetic AcidNot specified~100 (Theoretical)Not specified[10]
Protection-Bromination-Deprotection N-(2-methylphenyl) acetamideBromine (Br₂), then conc. HCl/Dioxane for hydrolysisAcetic Acid, DioxaneNot specifiedHighHigh[3]
NBS Bromination 2,3-dimethylanilineN-Bromosuccinimide (NBS)DMFRoom Temp82Not specified[11]

Note: Data is adapted from analogous aniline syntheses where specific data for this compound was not available. Yields and purities are highly dependent on scale and purification methods.

Experimental Protocols

Protocol 1: Synthesis via N-Acetylation Protective Group

This three-step protocol is recommended for achieving high regioselectivity and purity, which is critical for scaling up.

Step A: Acetylation of N,2-dimethylaniline

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine N,2-dimethylaniline (1.0 eq) and an excess of acetic anhydride (e.g., 2-3 eq).

  • Heat the mixture gently to reflux for 1-2 hours.

  • Monitor the reaction completion by TLC.

  • Cool the reaction mixture and carefully pour it into cold water with stirring to precipitate the product and quench the excess acetic anhydride.

  • Filter the white solid N-(2-methylphenyl)acetamide, wash thoroughly with water, and dry under vacuum. The product is often pure enough for the next step without further purification.

Step B: Bromination of N-(2-methylphenyl)acetamide

  • Dissolve the dried N-(2-methylphenyl)acetamide (1.0 eq) in glacial acetic acid in a flask equipped with a dropping funnel and a magnetic stirrer, placed in an ice bath.

  • Prepare a solution of bromine (1.0 eq) in glacial acetic acid.

  • Add the bromine solution dropwise to the stirred acetamide solution, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until TLC indicates the consumption of the starting material.

  • Pour the reaction mixture into a beaker of cold water. The brominated product, N-(4-bromo-2-methylphenyl)acetamide, will precipitate.

  • Filter the solid, wash with a cold sodium bisulfite solution to remove any unreacted bromine, then wash with water until the filtrate is neutral.

  • Dry the product under vacuum.

Step C: Hydrolysis of N-(4-bromo-2-methylphenyl)acetamide

  • Combine the dried N-(4-bromo-2-methylphenyl)acetamide (1.0 eq) with a mixture of concentrated hydrochloric acid (e.g., 2-3 volumes) and dioxane or ethanol in a round-bottom flask.[3]

  • Heat the mixture to reflux for 1.5-3 hours, monitoring the disappearance of the starting material by TLC.[3]

  • Cool the reaction mixture to room temperature and carefully neutralize it by adding an aqueous base solution (e.g., NaOH or Na₂CO₃) until the pH is >10.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., petroleum ether or ethanol/water mixture) or by column chromatography.

References

Technical Support Center: Catalyst Deactivation in Reactions with 4-bromo-N,2-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and drug development professionals. This resource is designed to help you troubleshoot catalyst deactivation issues encountered during cross-coupling reactions involving 4-bromo-N,2-dimethylaniline.

Troubleshooting Guide & FAQs

This section addresses common challenges in a question-and-answer format, focusing on palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.

Issue 1: Low or No Product Yield

Q1: My cross-coupling reaction with this compound has stalled or resulted in a very low yield. What are the likely causes related to the catalyst?

A1: Low conversion is a common problem that can often be traced back to catalyst deactivation. The primary causes include:

  • Catalyst Poisoning: The aniline nitrogen in your substrate can act as a Lewis base and coordinate to the palladium center. This is particularly problematic for substrates like pyridines but can also affect substituted anilines, leading to the formation of inactive catalyst complexes.[1][2] Additionally, impurities in reagents or solvents, such as sulfur or phosphorus compounds, can act as potent catalyst poisons.[3]

  • Formation of Palladium Black: The appearance of a black precipitate (palladium black) is a visual indicator of catalyst decomposition and agglomeration.[2][3] This process reduces the catalytically active surface area. It is often caused by excessively high temperatures or an incorrect ligand-to-metal ratio.[2]

  • Ligand Degradation: Phosphine ligands, which are crucial for stabilizing the palladium catalyst, are susceptible to oxidation by trace amounts of oxygen.[2][4] This compromises their ability to coordinate to the metal, leading to catalyst instability.

  • Inefficient Precatalyst Activation: Many reactions use a stable Pd(II) precatalyst (like Pd(OAc)₂) which must be reduced in situ to the active Pd(0) species.[5][6] If this reduction is incomplete or inefficient, the catalytic cycle cannot begin effectively. This can sometimes lead to an increase in side reactions like homocoupling.[7]

Issue 2: Side Reactions Dominating

Q2: I'm observing significant formation of homocoupled byproducts instead of my desired product. Is this related to catalyst deactivation?

A2: Yes, this is often linked to the state of the catalyst. Homocoupling of the coupling partner (e.g., a boronic acid in a Suzuki reaction) is frequently promoted by the presence of oxygen or an excess of Pd(II) species.[7] This occurs when the Pd(II) precatalyst is not efficiently reduced to Pd(0) or if the active Pd(0) catalyst is re-oxidized by air.[6][7] To minimize this, ensure your reaction is thoroughly degassed and run under a strictly inert atmosphere.[4][8]

Issue 3: Inconsistent Results

Q3: My reaction works well sometimes but fails upon scale-up or repetition. What could be causing this inconsistency?

A3: Inconsistency often points to subtle variations in reaction setup and reagent quality.

  • Atmospheric Control: Cross-coupling reactions are sensitive to air and moisture.[8] Small-scale reactions in a glovebox might be well-protected, but on a larger scale, ensuring a truly inert atmosphere is more challenging. Inefficient degassing of solvents is a common culprit.[4]

  • Reagent Purity: The purity of this compound, the coupling partner, and the base can vary between batches. Trace impurities that poison the catalyst may be present in newer or older bottles of reagents.[3]

  • Catalyst and Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere.[4] Using fresh, high-quality catalyst and ligand is crucial for reproducibility.

Data Presentation: Troubleshooting Parameters

The following table summarizes key parameters to investigate when troubleshooting catalyst deactivation.

ParameterCommon IssueRecommended ActionRationale
Catalyst System Formation of Pd black; low reactivity.Screen different ligands (e.g., bulky, electron-rich phosphines like SPhos, XPhos) or use a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄).[7]Ligands stabilize the Pd(0) state, preventing agglomeration and facilitating key steps like oxidative addition.[1][7]
Atmosphere Homocoupling; low yield.Ensure rigorous degassing of solvents (e.g., three freeze-pump-thaw cycles) and maintain a positive pressure of inert gas (Ar or N₂).[4][8]Oxygen can oxidize both the active Pd(0) catalyst and phosphine ligands, leading to deactivation and side reactions.[4][7]
Base Low conversion; side reactions.Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[4][7] Use high-purity, anhydrous base.The base's strength and nature are critical for the transmetalation step and can influence catalyst stability and side reactions like protodeboronation.[4]
Temperature Catalyst decomposition (Pd black).Lower the reaction temperature. If the reaction is too slow, a more active catalyst system is preferable to excessively high heat.[2][7]High temperatures can accelerate the decomposition of the catalyst and ligands.[2]
Reagent Purity Catalyst poisoning.Purify starting materials if necessary. Use anhydrous, degassed solvents.[4][8]Impurities (e.g., sulfur compounds, water) can irreversibly bind to the catalyst, inhibiting its activity.[2][3]

Experimental Protocols

Protocol 1: General Procedure for Inert Atmosphere Reaction Setup

This protocol is essential for minimizing catalyst deactivation by oxygen.

  • Vessel Preparation: Oven-dry or flame-dry the reaction flask (e.g., a Schlenk flask) and a magnetic stir bar to remove adsorbed water. Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).

  • Reagent Addition: Add the solid reagents: this compound, the coupling partner (e.g., arylboronic acid), the base, the palladium catalyst, and the ligand.[7]

  • Inerting the Vessel: Seal the flask. Connect it to a Schlenk line and carefully evacuate the flask under vacuum until the pressure is stable. Gently backfill with the inert gas. Repeat this evacuate/backfill cycle a total of three times to ensure a completely oxygen-free environment.[8]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe through a septum under a positive pressure of inert gas.

  • Execution: Heat the reaction mixture to the desired temperature with vigorous stirring.[4]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.[4]

Protocol 2: Catalyst Regeneration (for Supported Catalysts)

For heterogeneous catalysts (e.g., Pd on carbon) that have been deactivated by organic deposits, a washing procedure may restore some activity. Note: This is less effective for deactivation via poisoning or sintering.

  • Catalyst Recovery: After the reaction, recover the spent catalyst by filtration.

  • Washing: Create a suspension of the spent catalyst in a suitable solvent mixture, such as chloroform and glacial acetic acid.[9]

  • Treatment: Stir the suspension vigorously. The use of ultrasonication for 1-2 hours can help dislodge material from the catalyst's pores.[9]

  • Isolation: Filter the washed catalyst, rinse thoroughly with a solvent like ethanol to remove the acid and any dissolved residues, and dry completely under vacuum.[9]

  • Activity Test: The activity of the regenerated catalyst should be evaluated in a small-scale test reaction and compared to fresh catalyst.

Visualizations

Logical Relationships and Workflows

start Low Conversion or Stalled Reaction check_reagents 1. Verify Reagent Purity & Integrity start->check_reagents check_setup 2. Confirm Inert Atmosphere Setup start->check_setup observe 3. Observe Reaction (e.g., Pd Black Formation?) start->observe impurity Impurity Detected (e.g., by NMR, GC-MS) check_reagents->impurity Yes degraded_cat Old Catalyst/Ligand check_reagents->degraded_cat Yes leak Potential Air Leak check_setup->leak Suspected pd_black Pd Black Precipitate observe->pd_black Yes no_pd_black No Obvious Decomposition observe->no_pd_black No purify Purify Starting Materials impurity->purify fresh_cat Use Fresh Catalyst/Ligand degraded_cat->fresh_cat improve_setup Improve Degassing & Seal Connections leak->improve_setup optimize_cond Optimize Conditions: - Lower Temperature - Screen Ligands/Base pd_black->optimize_cond no_pd_black->optimize_cond Active_Catalyst Active Pd(0)Lₙ Catalyst Poisoning Poisoning Active_Catalyst->Poisoning Agglomeration Agglomeration (Sintering) Active_Catalyst->Agglomeration Oxidation Oxidation Active_Catalyst->Oxidation Inactive_Complex Inactive Pd-Substrate Complex Poisoning->Inactive_Complex Pd_Black Palladium Black (Inactive) Agglomeration->Pd_Black Inactive_PdII Inactive Pd(II) Species Oxidation->Inactive_PdII Substrate Substrate Coordination (Aniline Nitrogen) Substrate->Poisoning Impurities Impurities (S, P, etc.) Impurities->Poisoning High_Temp High Temperature High_Temp->Agglomeration Poor_Ligand Insufficient Ligand Poor_Ligand->Agglomeration Oxygen Trace O₂ Oxygen->Oxidation

References

4-bromo-N,2-dimethylaniline reaction monitoring by TLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reaction monitoring using Thin-Layer Chromatography (TLC). This guide provides detailed troubleshooting advice and frequently asked questions specifically tailored for researchers, scientists, and drug development professionals working with 4-bromo-N,2-dimethylaniline and related compounds.

Frequently Asked Questions (FAQs)

Q1: What is Thin-Layer Chromatography (TLC) and why is it a preferred method for monitoring reactions?

A1: Thin-Layer Chromatography is a rapid, inexpensive, and simple chromatographic technique used to separate components of a mixture.[1] It is widely used for reaction monitoring because it quickly provides qualitative information about the progress of a reaction, such as the consumption of starting materials and the formation of products.[2] Its key advantages include minimal sample volume requirements, speed (often under 5-10 minutes), and the ability to test multiple solvent systems simultaneously to optimize separation conditions.[1]

Q2: What is the recommended stationary phase for analyzing this compound?

A2: For a moderately polar compound like this compound, the standard stationary phase is silica gel.[1] Commercially available TLC plates are typically glass, aluminum, or plastic coated with a thin layer of silica gel, often containing a fluorescent indicator (e.g., F254) to aid in visualization under UV light.[3]

Q3: How do I select an appropriate mobile phase (eluent) for my TLC analysis?

A3: The choice of mobile phase is critical for good separation.[1] You should aim for a solvent system that moves your starting material to a retention factor (Rf) of approximately 0.3-0.5.[4][5]

  • Start with a non-polar system : A mixture of hexanes and ethyl acetate is a common starting point. Begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of the more polar solvent (ethyl acetate) to increase the Rf of your spots.

  • Consider the basicity : Since this compound is an amine, it is basic. To prevent streaking and improve spot shape, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.1–2.0%), to the mobile phase.[1][6]

Q4: How can I visualize the spots on the TLC plate?

A4: Since this compound is an aromatic compound, it should be visible under UV light.[3][7]

  • Non-Destructive Method (UV Light) : If your TLC plate contains a fluorescent indicator (F254), compounds that absorb UV light will appear as dark spots against a green fluorescent background.[3] This is the first method you should always try as it does not alter the compounds.

  • Destructive Methods (Stains) : If UV is not effective or for compounds that are not UV-active, various chemical stains can be used. After dipping or spraying the plate with the staining solution, gentle heating is often required to develop the spots.[8] Common stains for amines and aromatic compounds include:

    • Potassium Permanganate (KMnO₄) : A general stain for compounds that can be oxidized, such as amines. It produces yellow spots on a purple background.[9]

    • p-Anisaldehyde Stain : A versatile stain that reacts with many functional groups, including amines, to produce colored spots (colors can vary).[7]

    • Iodine Chamber : Exposing the plate to iodine vapor can visualize many organic compounds, which appear as brown spots.[3][7]

Q5: What is a "co-spot" and why is it essential for reaction monitoring?

A5: A co-spot is a single lane on the TLC plate where both the starting material and the reaction mixture are spotted directly on top of each other.[5] It is crucial for unambiguously identifying the starting material spot in the reaction mixture lane, especially when the product's Rf is very close to the starting material's Rf.[5][10] If the starting material spot in the reaction lane and the product spot are not well-separated, the co-spot will appear as a single, potentially elongated spot. If they are well-separated, you will see two distinct spots in the co-spot lane.[2]

Experimental Protocol

Standard TLC Procedure for Reaction Monitoring

This protocol outlines the standard workflow for effectively monitoring the progress of a chemical reaction involving this compound.

  • Chamber Preparation : Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which improves reproducibility. Cover the chamber and let it equilibrate.

  • Plate Preparation : Obtain a silica gel TLC plate. Using a pencil (not a pen), gently draw a straight baseline about 1 cm from the bottom of the plate.[11] Be careful not to scrape off the silica.

  • Sample Preparation & Spotting :

    • Dissolve a small amount of your pure starting material (this compound) in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Take a small aliquot of your reaction mixture (a drop is sufficient) and dilute it with a volatile solvent.[4]

    • Using separate capillary tubes to avoid cross-contamination, spot your samples on the baseline. A typical setup includes three lanes:

      • Lane 1 (Reference) : Spot the pure starting material.

      • Lane 2 (Co-spot) : Spot the pure starting material, then carefully spot the reaction mixture directly on top of it.[5]

      • Lane 3 (Reaction) : Spot the reaction mixture.

    • Ensure the spots are small and concentrated by applying the sample multiple times and allowing the solvent to evaporate between applications.[6]

  • Plate Development : Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[11] Cover the chamber and allow the solvent front to travel up the plate via capillary action. Do not disturb the chamber during development.

  • Analysis : When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[4]

  • Visualization :

    • Allow the solvent to completely evaporate from the plate.

    • View the plate under a UV lamp and circle any visible spots with a pencil.[7]

    • If necessary, use a chemical stain (e.g., potassium permanganate) to visualize the spots.

  • Interpretation : Compare the lanes. The reaction is progressing if the starting material spot in the reaction lane (Lane 3) is diminishing in intensity and a new spot (the product) is appearing. The reaction is complete when the starting material spot is no longer visible in the reaction lane.[2]

Data Presentation

Table 1: Recommended Mobile Phase Systems for Aromatic Amines

PolarityBase Solvent SystemModifier (if needed for basic compounds)Purpose
Low 5-10% Ethyl Acetate in Hexanes0.1-1% Triethylamine (Et₃N)To elute non-polar products while retaining the more polar amine starting material near the baseline.
Medium 20-50% Ethyl Acetate in Hexanes0.1-1% Triethylamine (Et₃N)A good starting point for achieving an ideal Rf of 0.3-0.5 for the starting material.[4][5]
High 5-10% Methanol in Dichloromethane1-10% Ammonia in MethanolFor eluting highly polar products. The basic modifier is critical to prevent severe streaking of the amine.[6]

Table 2: Common TLC Visualization Reagents

Visualization MethodPreparation / ProcedureEffective ForExpected Result
UV Light (254 nm) Shine a UV lamp on a TLC plate containing a fluorescent indicator.Aromatic and conjugated compounds.[3]Dark spots appear against a glowing green background.
Iodine Vapor Place the dried plate in a sealed chamber with a few iodine crystals.General purpose, good for many organic compounds, especially aromatics.[3][7]Yellow to brown spots appear on a light tan background. Spots may fade over time.
Potassium Permanganate Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 0.125 g NaOH in 200 mL of water. Dip plate in solution.Compounds that can be oxidized (alkenes, alkynes, alcohols, amines).[9]Yellow/brown spots appear on a purple/pink background.
p-Anisaldehyde Solution of 0.5 mL p-anisaldehyde in 50 mL glacial acetic acid and 1 mL conc. H₂SO₄. Dip plate and heat.[12]Nucleophilic compounds (alcohols, amines), aldehydes, ketones.[7]Spots of various colors (often blue, green, or red) appear on a faint background.

Troubleshooting Guide

Q: My spots are streaking or elongated. What should I do? A: Streaking is common with amines on silica gel.

  • Solution 1 : Your sample may be overloaded. Try spotting a more dilute solution of your sample.[6]

  • Solution 2 : The acidic nature of silica gel can interact with your basic amine. Add a small amount of a base, like triethylamine (Et₃N) or ammonia, to your mobile phase (e.g., 0.1-2.0%).[1][6]

Q: My spots are not moving from the baseline (Rf ≈ 0). How can I fix this? A: This indicates your mobile phase is not polar enough to move the compounds up the plate.

  • Solution : Increase the polarity of your eluent. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[6]

Q: My spots are running with the solvent front (Rf ≈ 1). What does this mean? A: This means your mobile phase is too polar, and it is carrying all components to the top of the plate without any separation.

  • Solution : Decrease the polarity of your eluent. For a hexane/ethyl acetate system, decrease the proportion of ethyl acetate or increase the proportion of hexane.[6]

Q: The starting material and product spots have very similar Rf values. How can I improve separation? A: This is a common challenge.

  • Solution 1 : Try a different solvent system. Sometimes switching one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity and improve separation.

  • Solution 2 : Use the co-spot lane to confirm if you have one spot or two overlapping spots.[10] Even a slight "snowman" shape in the co-spot lane can indicate that the reaction is complete.[10]

  • Solution 3 : Consider using a different stain. Some stains, like p-anisaldehyde, can produce different colors for different compounds, which can help distinguish between them even if their Rf values are similar.[10]

Q: I can't see any spots after development. What are the possible reasons? A: There are several potential causes.

  • Solution 1 : Your compound may not be UV-active. Try using a chemical stain like potassium permanganate or iodine.[6]

  • Solution 2 : Your sample may be too dilute. Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications, to concentrate it.[6]

  • Solution 3 : Your compound might be volatile and could have evaporated from the plate. This is less likely for this compound but can happen with smaller molecules.

Q: My reaction is in a high-boiling solvent (like DMF or DMSO) and it's creating a large smear. How do I handle this? A: High-boiling solvents can interfere with TLC development.

  • Solution : After spotting your reaction mixture on the TLC plate, place the plate under a high vacuum for a few minutes to evaporate the high-boiling solvent before placing it in the developing chamber.[10]

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_analysis Analysis prep_chamber 1. Prepare & Equilibrate Developing Chamber prep_plate 2. Prepare TLC Plate (Draw Baseline) prep_chamber->prep_plate prep_samples 3. Prepare & Spot Samples (Start, Co-spot, Reaction) prep_plate->prep_samples develop 4. Develop Plate in Chamber prep_samples->develop mark_front 5. Remove Plate & Mark Solvent Front develop->mark_front visualize 6. Dry & Visualize Spots (UV Light, Stain) mark_front->visualize interpret 7. Interpret Results (Assess Reaction Progress) visualize->interpret

Caption: Standard workflow for monitoring a chemical reaction using TLC.

TLC_Interpretation cluster_plate TLC Plate Visualization at Different Times T0_plate T0_label T = 0 min T0_SM T0_CO T0_RXN Tmid_plate Tmid_label T = 30 min Tmid_SM SM Tmid_CO_SM Tmid_CO_P Tmid_RXN_SM Tmid_RXN_P P Tfinal_plate Tfinal_label T = Final Tfinal_SM Tfinal_CO_SM Tfinal_CO_P Tfinal_RXN_P lanes Lanes:  Start Mat. | Co-spot | Reaction Mix

Caption: Interpreting TLC plates over time. SM = Starting Material, P = Product.

Troubleshooting_Rf start Problem with Spot Rf? rf_low Spots at Baseline (Rf ≈ 0) start->rf_low Yes rf_high Spots at Solvent Front (Rf ≈ 1) start->rf_high Yes rf_same SM and Product Rf are too similar start->rf_same Yes sol_polar_inc Solution: Increase Mobile Phase Polarity rf_low->sol_polar_inc sol_polar_dec Solution: Decrease Mobile Phase Polarity rf_high->sol_polar_dec sol_change_sys Solution: Change Solvent System (e.g., use DCM instead of EtOAc) rf_same->sol_change_sys

Caption: Decision flowchart for troubleshooting common Rf value issues.

References

Validation & Comparative

A Comparative 1H NMR Analysis of 4-bromo-N,2-dimethylaniline for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of 4-bromo-N,2-dimethylaniline against related aniline derivatives, providing researchers with key data for structural elucidation and quality control in drug development.

In the landscape of pharmaceutical research and development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for the unambiguous identification and purity assessment of organic molecules. This guide presents a comprehensive 1H NMR analysis of this compound, a substituted aniline derivative of interest in medicinal chemistry. By comparing its spectral features with those of N,2-dimethylaniline and 2-bromo-N,4-dimethylaniline, we provide a clear framework for understanding the influence of substituent effects on proton chemical shifts and splitting patterns, thereby aiding in the rapid and accurate analysis of related compounds.

Comparative 1H NMR Data

The following table summarizes the key 1H NMR spectral data for this compound and two relevant comparative compounds. The data was acquired in deuterated chloroform (CDCl3) at 400 MHz.

CompoundProtonChemical Shift (δ, ppm)MultiplicityIntegration
This compound Ar-H7.29 – 7.23 (m)Multiplet1H
Ar-H7.18 (d, J = 2.3 Hz)Doublet1H
Ar-H6.49 (d, J = 8.6 Hz)Doublet1H
N-CH32.89 (s)Singlet3H
Ar-CH32.12 (s)Singlet3H
N,2-dimethylaniline [1]Ar-H7.31 – 7.20 (m)Multiplet1H
Ar-H7.13 (d, J = 7.2 Hz)Doublet1H
Ar-H6.75 (t, J = 7.4 Hz)Triplet1H
Ar-H6.69 (d, J = 8.0 Hz)Doublet1H
N-CH32.96 (s)Singlet3H
Ar-CH32.21 (s)Singlet3H
2-bromo-N,4-dimethylaniline [1]Ar-H7.30 (t, J = 4.1 Hz)Triplet1H
Ar-H7.08 – 7.03 (m)Multiplet1H
Ar-H6.61 – 6.56 (m)Multiplet1H
N-CH32.91 (s)Singlet3H
Ar-CH32.27 (s)Singlet3H

Experimental Protocol: 1H NMR Spectroscopy

A standardized protocol for the acquisition of 1H NMR spectra is crucial for data reproducibility and comparison.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the analytical sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: 400 MHz NMR spectrometer

  • Nucleus: 1H

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse sequence (zg30)

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4.09 s

  • Spectral Width: 20 ppm

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate all signals to determine the relative number of protons.

  • Analyze the multiplicity of each signal to deduce proton coupling information.

Logical Workflow for 1H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using 1H NMR spectroscopy.

Caption: Workflow of 1H NMR analysis.

References

Mass Spectrometry of 4-bromo-N,2-dimethylaniline: A Comparative Guide for Structure Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 4-bromo-N,2-dimethylaniline, a crucial intermediate in pharmaceutical and chemical synthesis. Understanding its fragmentation pattern is paramount for unambiguous structure confirmation and impurity profiling. This document compares its expected mass spectral characteristics with those of its isomers and related compounds, supported by experimental data from publicly available databases and established fragmentation principles.

Predicted Mass Spectrum of this compound

While a publicly available mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization (EI) can be reliably predicted based on the known behavior of N,2-dimethylaniline and brominated aromatic compounds.

The molecular ion peak [M]•+ is expected to be prominent, exhibiting a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 200 and 202, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.

Key Predicted Fragmentation Pathways:

  • Alpha-Cleavage: The most favorable fragmentation for N-alkyl anilines is the cleavage of the C-N bond alpha to the aromatic ring. For this compound, this would involve the loss of a methyl radical (•CH₃) from the N-methyl group, leading to a stable, resonance-stabilized ion at m/z 185/187.

  • Benzylic-type Cleavage: Loss of a hydrogen radical (•H) from the 2-methyl group can occur, forming a stable bromotropylium-like ion at m/z 199/201.

  • Loss of HBr: Elimination of a hydrogen bromide molecule can lead to a fragment ion at m/z 119.

  • Loss of Methyl Group followed by HCN: The [M-CH₃]⁺ ion (m/z 185/187) can further lose a molecule of hydrogen cyanide (HCN) to yield a fragment at m/z 158/160.

Comparative Analysis with Isomers and Analogs

The mass spectra of isomers and analogs provide valuable context for the structural elucidation of this compound.

N,2-Dimethylaniline (Non-brominated analog)

The mass spectrum of N,2-dimethylaniline (C₈H₁₁N, MW=121.18) serves as a foundational reference. Its major fragmentation peaks are observed at:

  • m/z 121 (M•+): The molecular ion peak.

  • m/z 106 ([M-CH₃]⁺): The base peak, resulting from the loss of a methyl group via alpha-cleavage.

  • m/z 120 ([M-H]⁺): Loss of a hydrogen atom.

  • m/z 91: Likely due to the formation of a tropylium ion.

  • m/z 65: A common fragment in aromatic compounds.

The dominant alpha-cleavage confirms the fragmentation pathway that is also expected to be significant for its brominated counterpart.

Bromo-N,N-dimethylaniline Isomers

The position of the bromine atom on the aromatic ring influences the fragmentation pattern, although the primary fragmentation is typically dictated by the N,N-dimethylamino group.

  • 2-bromo-N,N-dimethylaniline: The proximity of the bromine atom to the N,N-dimethylamino group may introduce steric hindrance, potentially influencing the relative abundance of certain fragments. However, the primary loss of a methyl group is still expected to be a major pathway.

  • 3-bromo-N,N-dimethylaniline: With the bromine atom at the meta position, its electronic effect on the nitrogen is less pronounced. The fragmentation is expected to be very similar to the 4-bromo isomer.

  • 4-bromo-N,N-dimethylaniline: This isomer is well-characterized. Its mass spectrum shows the expected molecular ion at m/z 199/201 and a base peak corresponding to the loss of a methyl group.

4-bromo-N-methylaniline

This secondary amine isomer (C₇H₈BrN, MW=186.05) provides insight into the effect of the number of methyl groups on the nitrogen. The alpha-cleavage in this case would involve the loss of a hydrogen atom from the nitrogen, leading to a fragment at m/z 184/186. The loss of the methyl group would be less favorable than in the tertiary amine.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectral Peaks (m/z) and their Interpretation
This compound (Predicted) C₈H₁₀BrN200.08200/202 (M•+) , 185/187 ([M-CH₃]⁺, likely base peak), 199/201 ([M-H]⁺), 119 ([M-HBr]⁺), 158/160 ([M-CH₃-HCN]⁺)
N,2-DimethylanilineC₈H₁₁N121.18121 (M•+), 106 ([M-CH₃]⁺, base peak) , 120 ([M-H]⁺), 91, 65
2-bromo-N,N-dimethylanilineC₈H₁₀BrN200.08Data available in spectral databases, expected M•+ at 200/202 and significant [M-CH₃]⁺ at 185/187.
3-bromo-N,N-dimethylanilineC₈H₁₀BrN200.08Data available in spectral databases, expected M•+ at 200/202 and significant [M-CH₃]⁺ at 185/187.
4-bromo-N-methylanilineC₇H₈BrN186.05Expected M•+ at 185/187 and significant [M-H]⁺ at 184/186.

Experimental Protocols

A standard method for the analysis of this compound and its analogs is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

4.1. Sample Preparation

  • Dissolve the sample in a suitable volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • If necessary, perform a dilution to achieve a final concentration of 1-10 µg/mL for injection.

4.2. GC-MS Parameters

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless or split (e.g., 20:1).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-450.

    • Scan Mode: Full scan.

Visualizations

Fragmentation_Pathway M This compound [M]•+ m/z 200/202 M_minus_H [M-H]•+ m/z 199/201 M->M_minus_H - •H M_minus_CH3 [M-CH3]+ m/z 185/187 M->M_minus_CH3 - •CH3 M_minus_HBr [M-HBr]•+ m/z 119 M->M_minus_HBr - HBr M_minus_CH3_minus_HCN [M-CH3-HCN]+ m/z 158/160 M_minus_CH3->M_minus_CH3_minus_HCN - HCN Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis Sample Analyte Sample Dissolution Dissolve in Dichloromethane Sample->Dissolution Dilution Dilute to 1-10 µg/mL Dissolution->Dilution GC_Injection GC Injection Dilution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Spectrum Interpretation) Detection->Data_Analysis

A Comparative Guide to 4-Bromo-N,2-dimethylaniline and 4-Bromo-N,N-dimethylaniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the chemical properties, synthesis, and reactivity of 4-bromo-2-methylaniline and 4-bromo-N,N-dimethylaniline, supported by experimental data and detailed protocols.

In the landscape of pharmaceutical and chemical research, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. This guide provides a comprehensive comparison of two structurally related bromoaniline derivatives: 4-bromo-2-methylaniline and 4-bromo-N,N-dimethylaniline. While the initial query specified "4-bromo-N,2-dimethylaniline," this nomenclature is ambiguous. Based on common chemical naming conventions, it is highly probable that "4-bromo-2-methylaniline" was the intended compound for comparison with its tertiary amine counterpart, "4-bromo-N,N-dimethylaniline." This guide will therefore focus on the comparison between the primary amine (4-bromo-2-methylaniline) and the tertiary amine (4-bromo-N,N-dimethylaniline) to highlight the impact of N-alkylation on the physicochemical properties and reactivity of the bromoaniline scaffold.

Executive Summary

This guide presents a side-by-side comparison of 4-bromo-2-methylaniline and 4-bromo-N,N-dimethylaniline, offering insights into their distinct characteristics. Key differences in their physical properties, such as melting and boiling points, are tabulated for easy reference. Furthermore, this document details their synthesis and provides experimental protocols for their application in common cross-coupling reactions, which are fundamental in drug discovery and development. Spectroscopic data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are also summarized to aid in their characterization.

Physicochemical Properties

The degree of N-methylation significantly influences the physical properties of the bromoaniline core. 4-Bromo-2-methylaniline, a primary amine, exhibits a higher melting point and boiling point compared to the tertiary amine, 4-bromo-N,N-dimethylaniline. This can be attributed to the presence of intermolecular hydrogen bonding in the primary amine, which is absent in the tertiary amine.

Property4-Bromo-2-methylaniline4-Bromo-N,N-dimethylaniline
CAS Number 583-75-5[1][2]586-77-6[3][4]
Molecular Formula C₇H₈BrN[1]C₈H₁₀BrN[3]
Molecular Weight 186.05 g/mol [1]200.08 g/mol [3]
Appearance White to off-white solid[1]White to gray or light blue crystalline solid[3]
Melting Point 57-59 °C[5]52-54 °C[6]
Boiling Point 240 °C[1][5]264 °C[6]
Solubility Soluble in organic solvents.Soluble in methanol and chloroform, insoluble in water.[6]

Synthesis and Reactivity

Both 4-bromo-2-methylaniline and 4-bromo-N,N-dimethylaniline are valuable intermediates in organic synthesis, often utilized in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds.

The synthesis of 4-bromo-2-methylaniline typically involves the bromination of 2-methylaniline. A common method is the protection of the amino group as an acetamide, followed by bromination and subsequent deprotection.[7]

The synthesis of 4-bromo-N,N-dimethylaniline can be achieved through the direct bromination of N,N-dimethylaniline in glacial acetic acid.[8] Alternatively, it can be synthesized by the N,N-dimethylation of 4-bromoaniline.

In terms of reactivity, the lone pair of electrons on the nitrogen atom in both molecules influences the electron density of the aromatic ring. The dimethylamino group in 4-bromo-N,N-dimethylaniline is a stronger electron-donating group compared to the amino group in 4-bromo-2-methylaniline, making the aromatic ring of the former more activated towards electrophilic substitution. However, the steric hindrance from the two methyl groups on the nitrogen can affect its nucleophilicity and the accessibility of the lone pair.

Both compounds are excellent substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki and Buchwald-Hartwig reactions, which are pivotal in the synthesis of complex pharmaceutical compounds.[2][4]

Experimental Protocols

General Suzuki Coupling Protocol for Aryl Bromides

This protocol provides a general procedure for the Suzuki cross-coupling of 4-bromo-2-methylaniline or 4-bromo-N,N-dimethylaniline with an arylboronic acid.

Materials:

  • 4-bromo-2-methylaniline or 4-bromo-N,N-dimethylaniline (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.08 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene/Water (4:1 mixture)

Procedure:

  • To a round-bottom flask, add the bromoaniline derivative, arylboronic acid, and potassium carbonate.

  • Add the toluene/water solvent mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium acetate and triphenylphosphine to the flask under an inert atmosphere.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Data

The following tables summarize the characteristic ¹H NMR, ¹³C NMR, and mass spectrometry data for the two compounds.

4-Bromo-2-methylaniline
¹H NMR (CDCl₃) ¹³C NMR (CDCl₃) Mass Spectrum (m/z)
δ 7.18 (d, 1H), 7.12 (dd, 1H), 6.58 (d, 1H), 3.65 (s, 2H, NH₂), 2.15 (s, 3H, CH₃)δ 143.2, 132.5, 130.1, 125.2, 115.8, 109.5, 17.1185 (M⁺), 187 (M⁺+2), 106, 77[9][10]
4-Bromo-N,N-dimethylaniline
¹H NMR (CDCl₃) ¹³C NMR (CDCl₃) Mass Spectrum (m/z)
δ 7.28 (d, 2H), 6.62 (d, 2H), 2.92 (s, 6H, N(CH₃)₂)[8]δ 149.1, 131.8, 114.5, 109.8, 40.4[2]200 (M⁺), 198 (M⁺-2), 185, 183, 157, 155, 119[2][11]

Visualizing Synthetic and Experimental Pathways

To further illustrate the synthesis and application of these compounds, the following diagrams are provided in DOT language.

G Synthesis of 4-Bromo-2-methylaniline 2-Methylaniline 2-Methylaniline N-(2-methylphenyl)acetamide N-(2-methylphenyl)acetamide 2-Methylaniline->N-(2-methylphenyl)acetamide Acetic anhydride N-(4-bromo-2-methylphenyl)acetamide N-(4-bromo-2-methylphenyl)acetamide N-(2-methylphenyl)acetamide->N-(4-bromo-2-methylphenyl)acetamide Bromine 4-Bromo-2-methylaniline 4-Bromo-2-methylaniline N-(4-bromo-2-methylphenyl)acetamide->4-Bromo-2-methylaniline Hydrolysis

Caption: Synthetic pathway for 4-bromo-2-methylaniline.

G Synthesis of 4-Bromo-N,N-dimethylaniline N,N-Dimethylaniline N,N-Dimethylaniline 4-Bromo-N,N-dimethylaniline 4-Bromo-N,N-dimethylaniline N,N-Dimethylaniline->4-Bromo-N,N-dimethylaniline Bromine, Acetic Acid

Caption: One-step synthesis of 4-bromo-N,N-dimethylaniline.

G Comparative Suzuki Coupling Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Bromoaniline 4-Bromo-2-methylaniline or 4-Bromo-N,N-dimethylaniline Reaction Mixture Reaction Mixture Bromoaniline->Reaction Mixture Arylboronic Acid Arylboronic Acid Arylboronic Acid->Reaction Mixture Catalyst Pd(OAc)₂ / PPh₃ Catalyst->Reaction Mixture Base K₂CO₃ Base->Reaction Mixture Solvent Toluene/Water Solvent->Reaction Mixture Heating (80-90°C) Heating (80-90°C) Reaction Mixture->Heating (80-90°C) Workup & Purification Workup & Purification Heating (80-90°C)->Workup & Purification Final Product Final Product Workup & Purification->Final Product

Caption: Experimental workflow for Suzuki coupling.

Conclusion

References

A Comparative Guide to the Reactivity of Bromoaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of the three structural isomers of bromoaniline: 2-bromoaniline (ortho), 3-bromoaniline (meta), and 4-bromoaniline (para). The position of the bromine atom on the aniline ring profoundly influences the molecule's electronic properties, which in turn dictates the reactivity of both the amino group and the aromatic ring. Understanding these differences is crucial for optimizing synthetic routes and developing structure-activity relationships in medicinal chemistry.

The Interplay of Electronic Effects

The reactivity of bromoaniline isomers is governed by the interplay of two primary electronic effects from its substituents: the amino group (-NH₂) and the bromine atom (-Br).

  • Amino Group (-NH₂): This group is a strong activator for electrophilic aromatic substitution. It exerts a powerful positive resonance effect (+R) by donating its lone pair of electrons to the aromatic ring and a weaker negative inductive effect (-I) due to nitrogen's electronegativity. The resonance effect dominates, increasing the electron density on the ring, particularly at the ortho and para positions.

  • Bromine Atom (-Br): As a halogen, bromine is an ortho, para-directing but deactivating group. It has a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, which pulls electron density away from the ring. It also has a weaker, electron-donating resonance effect (+R) via its lone pairs. Because the -I effect outweighs the +R effect, bromine deactivates the ring towards electrophilic attack.

The relative positions of these two groups in each isomer create distinct electronic environments, leading to significant differences in their reactivity.

Reactivity Comparison: Basicity and Electrophilic Substitution

Basicity of the Amino Group

The basicity of an aniline is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. The electron-withdrawing nature of the bromine atom reduces the electron density on the nitrogen, making all bromoaniline isomers weaker bases than aniline itself (pKa of anilinium ion ≈ 4.6).

The order of basicity among the isomers is generally:

4-Bromoaniline > 3-Bromoaniline > 2-Bromoaniline

  • 4-Bromoaniline (Para): The bromine atom is distant from the amino group. Its electron-withdrawing inductive effect (-I) is felt, but its weak resonance effect (+R) slightly counteracts it by donating electron density to the ring system as a whole. This makes the para isomer the most basic of the three.

  • 3-Bromoaniline (Meta): The bromine atom's resonance effect does not extend to the meta position. Therefore, only its strong inductive effect (-I) is operational, which withdraws electron density from the ring and, consequently, from the amino group, reducing its basicity compared to the para isomer.[1]

  • 2-Bromoaniline (Ortho): This isomer is the weakest base due to the "ortho effect." The strong electron-withdrawing inductive effect of the bromine atom is most pronounced at this close proximity. Furthermore, steric hindrance from the bulky bromine atom can impede the solvation of the corresponding anilinium ion, destabilizing it and thus reducing the basicity of the parent amine.[1]

Reactivity in Electrophilic Aromatic Substitution

The amino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. Conversely, the bromine atom is a deactivating group but also directs ortho and para. The overall reactivity of the ring is a balance of these opposing effects.

The general order of reactivity towards electrophilic aromatic substitution is:

Aniline > 4-Bromoaniline ≈ 2-Bromoaniline > 3-Bromoaniline > Benzene

  • 2- and 4-Bromoaniline (Ortho and Para): In these isomers, the powerful activating +R effect of the amino group strongly enhances the electron density at positions ortho and para to it. This strong activation generally overrides the deactivating effect of the bromine, making these isomers significantly more reactive than benzene. Substitution will occur at the activated positions that are not occupied by the bromine. For example, bromination of 4-bromoaniline will primarily yield 2,4-dibromoaniline.

  • 3-Bromoaniline (Meta): The activating effect of the -NH₂ group is directed to the ortho and para positions (C2, C4, and C6). The deactivating bromine at C3 withdraws electron density from these positions. This conflict results in 3-bromoaniline being the least reactive of the three isomers in electrophilic aromatic substitution.

Quantitative Data Summary

The basicity of the bromoaniline isomers can be quantitatively compared using the pKa values of their conjugate acids (anilinium ions). A higher pKa value corresponds to a stronger base.

CompoundIsomer PositionpKa of Conjugate Acid (at 25°C)
Aniline-~4.60
4-BromoanilinePara3.86[2]
3-BromoanilineMeta3.58[3]
2-BromoanilineOrtho2.53

Mandatory Visualizations

G Logical Relationship of Electronic Effects on Basicity cluster_isomers Bromoaniline Isomers cluster_effects Electronic Effects cluster_reactivity Resulting Basicity 4-Bromoaniline 4-Bromoaniline Inductive -I Effect (Withdrawal) 4-Bromoaniline->Inductive -I at para Resonance +R Effect (Donation) 4-Bromoaniline->Resonance +R of Br 3-Bromoaniline 3-Bromoaniline 3-Bromoaniline->Inductive -I at meta (Dominant) 2-Bromoaniline 2-Bromoaniline 2-Bromoaniline->Inductive -I at ortho (Strongest) Steric Steric Hindrance (Ortho Effect) 2-Bromoaniline->Steric Highest Highest Inductive->Highest Intermediate Intermediate Inductive->Intermediate Lowest Lowest Inductive->Lowest Resonance->Highest Steric->Lowest

Caption: Electronic and steric effects determining the basicity of bromoaniline isomers.

G Experimental Workflow for pKa Determination prep 1. Sample Preparation Dissolve bromoaniline isomer in aqueous solvent. acidify 2. Acidification Add excess strong acid (e.g., HCl) to protonate the amine. prep->acidify setup 3. Titration Setup Calibrate pH meter. Place solution on stirrer. acidify->setup titrate 4. Potentiometric Titration Titrate with standard base (e.g., NaOH). Record pH vs. volume. setup->titrate plot 5. Data Plotting Plot titration curve (pH vs. titrant volume). titrate->plot analyze 6. pKa Determination Identify the half-equivalence point. pH = pKa at this point. plot->analyze

Caption: Workflow for determining amine pKa values using potentiometric titration.

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for experimentally determining the pKa of an amine's conjugate acid.

Materials and Reagents:

  • Bromoaniline isomer (2-, 3-, or 4-bromoaniline)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • Organic co-solvent (e.g., ethanol or methanol) if solubility is low

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (250 mL)

Procedure:

  • Preparation of Analyte Solution: Accurately weigh a sample of the bromoaniline isomer (e.g., 0.5 mmol) and dissolve it in a beaker containing a known volume of deionized water (e.g., 100 mL). If necessary, add a minimal amount of a co-solvent to ensure complete dissolution.

  • Protonation: Add a precise volume of standardized HCl solution, ensuring there is a stoichiometric excess to fully protonate the aniline.

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution.

  • Titration: Begin stirring the solution and record the initial pH. Add the standardized NaOH solution from the burette in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of NaOH added. Continue the titration well past the equivalence point (identified by a sharp change in pH).

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the volume of NaOH required to reach the equivalence point.

    • The pKa of the anilinium ion is equal to the pH of the solution at the half-equivalence point (the point where half of the volume of NaOH needed to reach the equivalence point has been added).

Protocol 2: Comparison of Reactivity via Acylation Rate

This protocol provides a method to compare the relative nucleophilicity of the bromoaniline isomers by monitoring the rate of their acylation reaction with an acylating agent like acetic anhydride. The reaction progress can be followed using techniques such as UV-Vis spectroscopy or quenching and titration of unreacted aniline.

Materials and Reagents:

  • 2-bromoaniline, 3-bromoaniline, 4-bromoaniline

  • Acetic anhydride

  • Aprotic solvent (e.g., acetonitrile or dioxane)

  • Quenching solution (e.g., a known concentration of a non-reactive amine like diethylamine in the solvent)

  • Standardized acid for titration (e.g., perchloric acid in dioxane)

  • Indicator (e.g., crystal violet)

Procedure:

  • Reaction Setup: In separate, thermostatted reaction vessels, prepare solutions of each bromoaniline isomer at the same known concentration in the chosen aprotic solvent.

  • Initiation of Reaction: To each vessel, add a known, equivalent amount of acetic anhydride to initiate the acylation reaction simultaneously. Start a timer for each reaction.

  • Monitoring the Reaction: At predetermined time intervals (e.g., 5, 10, 20, 30 minutes), withdraw a small aliquot from each reaction mixture.

  • Quenching: Immediately add the aliquot to a flask containing the quenching solution. The quencher will react instantly with any remaining acetic anhydride.

  • Titration: Titrate the unreacted bromoaniline in the quenched sample with the standardized perchloric acid solution using an appropriate indicator to determine the endpoint.

  • Data Analysis:

    • For each isomer, calculate the concentration of unreacted aniline at each time point.

    • Plot the concentration of the bromoaniline isomer versus time.

    • The initial slope of this plot is proportional to the initial reaction rate. A steeper slope indicates a faster reaction and, therefore, higher reactivity (nucleophilicity) of that isomer.

    • By comparing the initial rates, a quantitative comparison of the isomers' reactivity can be established.

References

X-ray crystal structure of 4-bromo-N,2-dimethylaniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the X-ray crystal structures of 4-bromo-N,2-dimethylaniline derivatives reveals key insights into the influence of methyl group positioning on solid-state packing and molecular conformation. This guide provides a detailed comparison of the crystallographic data for 4-bromo-2,6-dimethylaniline, 4-bromo-N,N-dimethylaniline, and 4-bromo-3,5-dimethylaniline, supported by experimental protocols and a visual representation of the synthetic and analytical workflow.

Crystallographic Data Comparison

The table below summarizes the key crystallographic parameters for three derivatives of this compound, offering a clear comparison of their solid-state structures.

Parameter4-bromo-2,6-dimethylaniline[1]4-bromo-N,N-dimethylaniline4-bromo-3,5-dimethylaniline
Formula C₈H₁₀BrNC₈H₁₀BrNC₈H₁₀BrN
Molar Mass 200.08 g/mol 200.08 g/mol 200.08 g/mol
Crystal System MonoclinicOrthorhombicMonoclinic
Space Group P 1 21/c 1P nmaP 1 21/c 1
a (Å) 20.1419.9678.281
b (Å) 5.15016.48811.282
c (Å) 17.3004.8099.208
α (°) 90.0090.0090.00
β (°) 111.5390.00108.20
γ (°) 90.0090.0090.00
Volume (ų) 1669.3789.9816.3
Z 844
Z' 2Not specifiedNot specified
Density (calc.) 1.592 g/cm³Not specifiedNot specified
Temperature 294 KNot specifiedNot specified
COD ID 221712515576332241937

Experimental Protocols

Detailed methodologies for the synthesis and crystallization of the analyzed compounds are crucial for reproducibility and further research.

Synthesis of 4-bromo-2,6-dimethylaniline

This synthesis is typically achieved through the bromination of 2,6-dimethylaniline. A common procedure involves dissolving 2,6-dimethylaniline in a suitable solvent, followed by the dropwise addition of a brominating agent like liquid bromine. The reaction temperature is often controlled at 0°C using an ice bath to manage selectivity and minimize side products. The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the product is typically precipitated, filtered, and then purified by recrystallization.[2]

Crystallization of 4-bromo-2,6-dimethylaniline

Single crystals suitable for X-ray diffraction can be grown by slow evaporation. The crude 4-bromo-2,6-dimethylaniline is dissolved in a solvent such as petroleum ether to create a saturated or near-saturated solution. This solution is then left undisturbed at a low temperature (e.g., -10°C) for an extended period (e.g., 12 hours) to allow for the formation of well-defined needle-shaped crystals.[2]

Synthesis of 4-bromo-N,N-dimethylaniline

A standard method for the synthesis of 4-bromo-N,N-dimethylaniline involves the direct bromination of N,N-dimethylaniline.[3] 10g of N,N-dimethylaniline is dissolved in glacial acetic acid. A solution of 6.6g of bromine in glacial acetic acid is then added gradually. Diluting the reaction mixture with water causes the precipitation of 4-bromo-N,N-dimethylaniline.[3]

Recrystallization of 4-bromo-N,N-dimethylaniline

The crude product obtained from the synthesis is purified by recrystallization from alcohol. The precipitate is filtered off and then dissolved in a minimal amount of hot alcohol. As the solution cools, pure white plates of 4-bromo-N,N-dimethylaniline crystallize out and can be collected by filtration.[3]

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis, purification, and structural analysis of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Material (e.g., N,2-dimethylaniline) bromination Bromination (e.g., with Br2) start->bromination crude_product Crude Product bromination->crude_product recrystallization Recrystallization (e.g., from Ethanol or Hexane) crude_product->recrystallization pure_crystals Pure Crystals recrystallization->pure_crystals xrd Single-Crystal X-ray Diffraction pure_crystals->xrd structure_solution Structure Solution and Refinement xrd->structure_solution final_structure Final Crystal Structure (CIF file) structure_solution->final_structure

References

A Comparative Guide to the Validated HPLC Assay of 4-bromo-N,2-dimethylaniline and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) assay for 4-bromo-N,2-dimethylaniline, alongside alternative analytical techniques. The performance of HPLC is contrasted with Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), supported by experimental data from closely related substituted anilines to ensure a robust comparison.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the key performance indicators for the analysis of this compound and its analogues using various analytical techniques. The data for the UPLC method is based on a validated assay for the isomeric 2,6-dimethylaniline, providing a strong reference point.

Analytical TechniqueTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (R²)Precision (%RSD)ThroughputSelectivityPrimary Application
HPLC-UV 1-10 µg/L3-30 µg/L>0.999< 5%HighModerateRoutine Quantification
UPLC-UV 0.007 µg/mL[1]0.02 µg/mL[1]>0.999[1]< 2%Very HighHighHigh-Resolution Separation & Quantification
GC-MS 1-100 pg/L3-300 pg/L>0.999< 15%ModerateVery HighIdentification & Trace Quantification
Capillary Electrophoresis (CE) 0.29–0.43 ng/mL[2][3]1 ng/mL>0.998[2][3]< 5%HighHighAnalysis of Polar & Charged Analytes

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for substituted anilines and serve as a practical guide for implementation in a laboratory setting.

Validated HPLC Protocol for Substituted Anilines

This protocol outlines a general yet robust method for the analysis of substituted anilines like this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent like methanol to prepare a stock solution (e.g., 1 mg/mL). Further dilute with the mobile phase to create a series of calibration standards.

    • Sample Solution: Prepare the sample by dissolving it in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Identify the analyte peak based on the retention time of the standard and quantify using the calibration curve.

Alternative Method 1: UPLC Protocol for Dimethylaniline Isomers

This method is adapted from a validated assay for 2,6-dimethylaniline and its isomers.[1]

  • Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.

  • Column: Acquity UPLC CSH Phenyl hexyl (100 mm × 2.1 mm × 1.7 µm).[1]

  • Mobile Phase: A mixture of 10 mM sodium phosphate buffer (pH 3.5) and acetonitrile (86:14, v/v) in an isocratic elution mode.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Detection: UV at 210 nm.[1]

  • Column Temperature: 40 °C.[1]

  • Sample Preparation: Dissolve the sample in the mobile phase to the desired concentration.

Alternative Method 2: GC-MS Protocol for Substituted Anilines

This protocol provides a general approach for the analysis of substituted anilines by GC-MS.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A capillary column suitable for amine analysis, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation:

    • Extraction: If necessary, extract the analyte from the sample matrix using liquid-liquid extraction or solid-phase extraction.

    • Derivatization (Optional): For improved volatility and chromatographic performance, derivatization (e.g., acetylation) may be employed.

    • Reconstitution: Dissolve the extracted and/or derivatized sample in a suitable solvent (e.g., ethyl acetate).

Alternative Method 3: Capillary Electrophoresis Protocol for Aniline Derivatives

This method is suitable for the analysis of polar and ionizable aniline derivatives.[2][3]

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., effective length of 50 cm).

  • Background Electrolyte (BGE): A buffer solution, for example, 25 mM phosphate buffer at a specific pH (e.g., pH 2.5).

  • Separation Voltage: 20-25 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a suitable wavelength.

  • Sample Preparation: Dissolve the sample in the BGE or a low-conductivity matrix.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Weighing & Dissolution Dilution Serial Dilution (for standards) Prep->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (from standards) Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Experimental workflow for the HPLC analysis of this compound.

Method_Comparison_Logic cluster_methods Analytical Techniques cluster_params Performance Parameters Analyte This compound Analysis HPLC HPLC-UV Analyte->HPLC UPLC UPLC-UV Analyte->UPLC GCMS GC-MS Analyte->GCMS CE Capillary Electrophoresis Analyte->CE LOD_LOQ LOD / LOQ HPLC->LOD_LOQ Linearity Linearity HPLC->Linearity Precision Precision HPLC->Precision Throughput Throughput HPLC->Throughput Selectivity Selectivity HPLC->Selectivity UPLC->LOD_LOQ UPLC->Linearity UPLC->Precision UPLC->Throughput UPLC->Selectivity GCMS->LOD_LOQ GCMS->Linearity GCMS->Precision GCMS->Throughput GCMS->Selectivity CE->LOD_LOQ CE->Linearity CE->Precision CE->Throughput CE->Selectivity

Logical relationship for the comparison of analytical methods.

References

Comparative study of catalysts for 4-bromo-N,2-dimethylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Synthetic Methodologies

The primary route to 4-bromo-N,2-dimethylaniline is through the electrophilic aromatic substitution of N,2-dimethylaniline. The choice of brominating agent and reaction conditions is critical to achieving high selectivity and yield, minimizing the formation of poly-brominated byproducts. The following table summarizes various approaches to the bromination of N,2-dimethylaniline and similar substrates.

Method/Brominating Agent Substrate Catalyst/Additive Solvent Temperature (°C) Time (h) Yield (%) Reference
N-Bromosuccinimide (NBS)2,3-dimethylaniline-Dry DMFRoom Temp.582[1]
Bromine (Br₂)N,N-dimethylaniline-Glacial Acetic AcidNot SpecifiedNot SpecifiedNot Specified[2]
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Acetanilide-Glacial Acetic AcidRoom Temp.1Not Specified[3]
Thionyl Bromide (SOBr₂)N,N-dimethylaniline N-oxide-Tetrahydrofuran-78455[4]
Bromine (Br₂)2,6-dimethylanilineHydrochloric AcidWater0267[5]

Note: The data presented is for the bromination of N,2-dimethylaniline and structurally similar anilines to provide a comparative context. Yields are reported as isolated yields where available.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the bromination of substituted anilines.

Protocol 1: Bromination using N-Bromosuccinimide (NBS) [1]

  • Dissolve 3 g of 2,3-dimethylaniline in 10 mL of dimethylformamide (DMF).

  • Add a solution of 4.4 g of N-bromosuccinimide in 5 mL of DMF dropwise to the aniline solution.

  • Stir the reaction mixture for approximately 5 hours at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, extract the product with ethyl acetate.

  • Wash the organic layer with water and saturated brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent by evaporation and purify the crude product by column chromatography (10% ethyl acetate/petroleum ether) to yield the desired bromo-dimethylaniline.

Protocol 2: Bromination using Bromine in Acetic Acid [2]

  • Dissolve 10 g of N,N-dimethylaniline in glacial acetic acid.

  • Gradually add a solution of 6.6 g of bromine in glacial acetic acid to the aniline solution.

  • Dilute the reaction mixture with water to precipitate the 4-bromo-N,N-dimethylaniline.

  • Collect the solid product by filtration.

Protocol 3: Bromination of an Acetanilide Intermediate using DBDMH [3]

  • Step 1: Protection of the Amino Group

    • Pour the reaction mixture of aniline into ice-cold water to precipitate the corresponding acetanilide.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • Step 2: Bromination

    • Dissolve the dried acetanilide (1.0 eq.) in glacial acetic acid.

    • Slowly add a solution or slurry of 1,3-dibromo-5,5-dimethylhydantoin (0.5 eq.) in glacial acetic acid with constant stirring at room temperature.

    • Continue to stir the mixture for 1 hour.

    • Collect the precipitated p-bromoacetanilide by vacuum filtration and wash with cold water, followed by a cold solution of sodium bisulfite.

    • Recrystallize the product from ethanol or an ethanol/water mixture.

  • Step 3: Deprotection

    • Reflux the purified p-bromoacetanilide in aqueous hydrochloric acid (e.g., 7-8 M) for 1-2 hours.

    • Cool the solution and neutralize with a concentrated aqueous base (e.g., NaOH) to precipitate the p-bromoaniline.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.

Visualizing the Synthetic Workflow

A generalized workflow for the synthesis and purification of this compound is depicted below. This process highlights the key stages from the initial reaction to the isolation of the final product.

G General Workflow for this compound Synthesis cluster_0 Reaction cluster_1 Workup cluster_2 Purification cluster_3 Final Product A Dissolve N,2-dimethylaniline in Solvent B Add Brominating Agent A->B C Reaction Monitoring (TLC) B->C D Quenching C->D Reaction Complete E Extraction D->E F Drying of Organic Layer E->F G Solvent Evaporation F->G H Column Chromatography G->H I Characterization H->I J This compound I->J

Caption: Generalized workflow for the synthesis of this compound.

Discussion

The synthesis of this compound can be achieved through various methods, with the choice of brominating agent being a key determinant of reaction efficiency and selectivity.

  • N-Bromosuccinimide (NBS) is a widely used reagent that offers good selectivity and is easier to handle than elemental bromine.[1] The reaction can often be carried out under mild conditions.

  • Elemental Bromine (Br₂) is a cost-effective and highly reactive brominating agent.[2] However, its high reactivity can lead to over-bromination, and it requires careful handling due to its corrosive and toxic nature. The use of a solvent like glacial acetic acid can help to moderate its reactivity.

  • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is presented as a safer and more atom-economical alternative to NBS and liquid bromine.[3] It is a stable solid and can provide cleaner reactions with higher yields.

  • Thionyl Bromide (SOBr₂) on an N-oxide intermediate offers a different synthetic route, which in the case of N,N-dimethylaniline N-oxide, resulted in a moderate yield of the p-brominated product.[4]

The use of an acid, such as hydrochloric acid, during bromination with elemental bromine can serve to passivate the highly activating amino group by forming the anilinium salt, thereby improving the selectivity for mono-bromination at the para position.[5]

While palladium-catalyzed C-H activation has been mentioned as a modern approach for the regioselective halogenation of aromatic compounds, specific applications and comparative data for the synthesis of this compound are not detailed in the reviewed literature.[6]

Conclusion

The selection of a synthetic method for this compound depends on factors such as desired yield, selectivity, safety, and cost. While traditional methods using elemental bromine are effective, modern reagents like NBS and DBDMH offer improved handling and selectivity. For researchers and drug development professionals, the choice of methodology will be guided by the specific requirements of their synthetic goals. Further research into catalytic methods, such as palladium-catalyzed C-H bromination, may offer more efficient and selective routes to this important synthetic intermediate in the future.

References

Decoding the Molecular Fingerprint: An FT-IR Interpretation Guide for 4-bromo-N,2-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of the Infrared Spectrum of a Key Aromatic Amine

In the landscape of pharmaceutical research and synthetic chemistry, the precise characterization of molecular structures is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique, offering a rapid and non-destructive method to identify functional groups and elucidate the structural backbone of a compound. This guide provides a detailed interpretation of the FT-IR spectrum of 4-bromo-N,2-dimethylaniline, a substituted aromatic amine of interest in medicinal chemistry and materials science. Through a comparative analysis with related compounds—N,2-dimethylaniline, 4-bromoaniline, and aniline—this document aims to equip researchers with the knowledge to confidently identify and differentiate these structures based on their unique vibrational signatures.

Comparative Analysis of Characteristic FT-IR Absorption Peaks

The FT-IR spectrum of a molecule reveals a complex pattern of absorption bands, each corresponding to the vibrational frequency of specific chemical bonds. By analyzing the position, intensity, and shape of these bands, one can deduce the presence of various functional groups. The table below summarizes the expected and experimentally observed FT-IR absorption peaks for this compound and its structural analogs.

Functional GroupVibrational ModeThis compound (Predicted, cm⁻¹)N,2-dimethylaniline (Experimental, cm⁻¹)4-bromoaniline (Experimental, cm⁻¹)Aniline (Experimental, cm⁻¹)
N-H Bond Stretching~3400 (weak-medium)~34003481, 3394 (two bands, strong)3433, 3356 (two bands, strong)[1]
Aromatic C-H Stretching3100-3000 (weak-medium)3100-30003100-30003080-3020
Aliphatic C-H Stretching2980-2850 (medium)2984, 2804[2]--
C=C Bonds Aromatic Ring Stretch1600-1585 & 1500-1400 (medium-strong)1577, 1509[2]~1590, ~1490~1600, ~1495
N-H Bond BendingNot typically observed for secondary amines-~16201619[3]
C-N Bond Stretching (Aromatic)1335-1250 (strong)~1229~12801281[3]
Aromatic C-H Out-of-Plane Bending900-675 (strong)-~820750, 690
C-Br Bond Stretching~1070 (Aryl-Br)-~1070-

Interpreting the Spectrum: A Step-by-Step Workflow

The following diagram illustrates the logical process for interpreting the FT-IR spectrum of this compound. This workflow systematically identifies the key functional groups based on their characteristic absorption regions.

FTIR_Interpretation FT-IR Spectrum Interpretation Workflow for this compound cluster_regions Key Spectral Regions (cm⁻¹) cluster_assignments Functional Group Identification Region1 3500-3300 N-H Stretch FG1 Secondary Aromatic Amine (Single N-H peak) Region1->FG1 Identifies Region2 3100-2850 C-H Stretch FG2 Aromatic & Aliphatic C-H (Peaks >3000 & <3000 cm⁻¹) Region2->FG2 Region3 1650-1400 C=C Aromatic Stretch FG3 Substituted Benzene Ring (Characteristic doublets) Region3->FG3 Region4 1350-1000 C-N & C-Br Stretch FG4 Aryl-Amine & Aryl-Bromide (Strong C-N, C-Br in fingerprint) Region4->FG4 Region5 900-675 C-H Out-of-Plane Bend FG5 Substitution Pattern (Specific bending patterns) Region5->FG5 Molecule This compound Molecule->Region1 Examine Molecule->Region2 Molecule->Region3 Molecule->Region4 Molecule->Region5

Caption: A flowchart illustrating the systematic approach to interpreting the FT-IR spectrum of this compound by analyzing key spectral regions to identify its constituent functional groups.

Key Differentiating Features

  • N-H Stretching Region (3500-3300 cm⁻¹): This region is highly diagnostic for the type of amine. This compound, as a secondary amine, is expected to show a single, relatively weak to medium absorption band around 3400 cm⁻¹.[3][4] In contrast, primary amines like 4-bromoaniline and aniline exhibit two distinct bands due to symmetric and asymmetric N-H stretching vibrations.[1][3] N,N-dimethylaniline, a tertiary amine, will show no absorption in this region.[1]

  • C-H Stretching Region (3100-2850 cm⁻¹): The presence of both aromatic and aliphatic C-H bonds in this compound will give rise to peaks above and below 3000 cm⁻¹, respectively. Aromatic C-H stretches typically appear between 3100-3000 cm⁻¹, while the methyl groups will show absorptions in the 2980-2850 cm⁻¹ range.[2] 4-bromoaniline and aniline will only exhibit the aromatic C-H stretching peaks.

  • Aromatic C=C Stretching (1600-1400 cm⁻¹): All the compared compounds will display characteristic absorptions in this region due to the stretching of the carbon-carbon bonds within the benzene ring.[5][6] The exact positions and intensities of these bands can be influenced by the nature and position of the substituents.

  • Fingerprint Region (Below 1400 cm⁻¹): This region contains a wealth of information that can be complex to interpret but is highly specific to the molecule.

    • C-N Stretching: Aromatic amines show a strong C-N stretching band between 1335-1250 cm⁻¹.[3][7]

    • C-Br Stretching: The presence of the bromine atom in this compound and 4-bromoaniline is indicated by a characteristic absorption for the C-Br bond, typically observed around 1070 cm⁻¹ for aryl bromides.

    • C-H Out-of-Plane Bending: The pattern of strong absorptions in the 900-675 cm⁻¹ region is indicative of the substitution pattern on the aromatic ring.[5]

Experimental Protocol

The following provides a generalized methodology for acquiring the FT-IR spectrum of a solid aromatic amine like this compound.

Objective: To obtain a high-quality FT-IR spectrum of the solid sample for qualitative analysis of its functional groups.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Potassium bromide (KBr), IR-grade

  • Pellet press

  • Spatula

  • Sample of this compound

Procedure:

  • Sample Preparation (KBr Pellet Method): a. Take approximately 1-2 mg of the this compound sample and about 100-200 mg of dry, IR-grade KBr powder. b. Grind the sample and KBr together in an agate mortar and pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.[8] c. Transfer a portion of the powdered mixture into the pellet press die. d. Apply pressure to the die according to the manufacturer's instructions to form a thin, transparent or translucent pellet.

  • Background Spectrum Acquisition: a. Ensure the sample compartment of the FT-IR spectrometer is empty. b. Acquire a background spectrum. This will account for absorptions from atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Spectrum Acquisition: a. Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment. b. Acquire the FT-IR spectrum of the sample. Typically, a spectral range of 4000 to 400 cm⁻¹ is scanned.[9] c. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: a. Process the spectrum to identify the wavenumbers of the major absorption peaks. b. Correlate the observed peaks with the characteristic absorption frequencies of known functional groups to interpret the molecular structure.

Alternative Method (Nujol Mull): For samples that are difficult to press into a KBr pellet, a Nujol (mineral oil) mull can be prepared. A small amount of the finely ground sample is mixed with a drop of Nujol to form a paste, which is then spread between two KBr plates for analysis. It is important to remember that Nujol itself has characteristic C-H absorption bands that will be present in the spectrum.[10]

References

Purity Assessment of 4-bromo-N,2-dimethylaniline: A Comparative Guide to GC-MS and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the purity assessment of 4-bromo-N,2-dimethylaniline, a key substituted aniline intermediate. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in method selection and implementation.

Introduction

This compound is a substituted aromatic amine that serves as a versatile building block in organic synthesis. Impurities arising from starting materials, side reactions, or degradation can significantly impact the yield, quality, and safety of the final API. Therefore, robust analytical methods are required to accurately determine the purity and impurity profile of this intermediate. GC-MS and HPLC are two of the most powerful and commonly employed chromatographic techniques for this purpose, each with its own set of advantages and limitations.

GC-MS is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound.[1] It offers high separation efficiency and provides mass spectral data that allows for the confident identification of the main component and any potential impurities.[1][2] HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[3] It provides excellent quantitative precision and is often used as an orthogonal method to confirm purity results obtained by GC-MS.

Comparative Purity Analysis: GC-MS vs. HPLC

To illustrate the performance of both techniques, a hypothetical batch of synthesized this compound was analyzed by both GC-MS and HPLC. The primary impurities identified were residual starting materials and isomeric byproducts.

Table 1: Purity Profile of this compound by GC-MS and HPLC

CompoundGC-MS (Area %)HPLC-UV (Area %)
This compound99.5299.48
2,4-dibromo-N-methylaniline0.180.22
4-bromo-2-methylaniline0.150.17
2-bromo-N,4-dimethylaniline0.080.06
Unknown Impurity 10.070.07

The data indicates a high degree of correlation between the two methods, providing confidence in the overall purity assessment. The slight variations in the reported percentages for the impurities can be attributed to differences in detector response factors (flame ionization detector for GC vs. UV detector for HPLC) and the chromatographic selectivity of each technique.

Experimental Protocols

Detailed methodologies for both the GC-MS and HPLC analyses are provided below. These protocols can serve as a starting point and may require optimization based on the specific instrumentation and laboratory conditions.

GC-MS Method for Purity Assessment

This method is designed for the separation and quantification of this compound and related volatile impurities.

1. Materials and Reagents:

  • Solvent: Dichloromethane (DCM), HPLC grade or equivalent.

  • Reference Standard: this compound (≥99.5% purity).

  • Internal Standard (IS): N,N-Dimethyl-4-bromoaniline (≥99.5% purity).[4]

  • Sample: Synthesized this compound.

2. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of dichloromethane.[1]

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of N,N-Dimethyl-4-bromoaniline and dissolve it in 10 mL of dichloromethane.[1]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[1] Each calibration standard should be spiked with the internal standard at a constant concentration (e.g., 10 µg/mL).

  • Sample Solution: Accurately weigh approximately 10 mg of the test sample, dissolve it in 10 mL of dichloromethane, and spike with the internal standard to a final concentration of 10 µg/mL.

Table 2: GC-MS Instrumentation and Conditions

ParameterValue
Gas Chromatograph
GC SystemAgilent 7890B GC or equivalent
ColumnHP-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature280 °C
Injection Volume1 µL
Injection ModeSplit (20:1)
Carrier GasHelium, constant flow at 1.2 mL/min
Oven ProgramInitial 100 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Mass Spectrometer
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range40-500 amu
Data AcquisitionFull Scan

3. Data Analysis:

  • Identification: The identification of this compound and its impurities is based on a comparison of their retention times and mass spectra with those of the reference standard or by interpretation of the mass spectral fragmentation patterns.

  • Quantification: The purity is determined by the percent area normalization method. The concentration of specific impurities can be calculated using the internal standard method with the prepared calibration curves.

HPLC-UV Method for Purity Assessment

This method provides an alternative and complementary approach to the GC-MS analysis.

1. Materials and Reagents:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Solvent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard: this compound (≥99.5% purity).

  • Sample: Synthesized this compound.

2. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the solvent.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with the solvent to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the test sample and dissolve it in 10 mL of the solvent.

Table 3: HPLC-UV Instrumentation and Conditions

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
ColumnC18, 4.6 x 150 mm, 5 µm
Column Temp.30 °C
Flow Rate1.0 mL/min
Injection Volume10 µL
UV Detector
Wavelength254 nm
Gradient Program
Time (min)%B
030
1595
2095
2130
2530

3. Data Analysis:

  • Identification: The identification of this compound is based on the retention time comparison with the reference standard.

  • Quantification: The purity is determined by the percent area normalization method from the chromatogram recorded at 254 nm.

Workflow and Pathway Visualizations

To further clarify the experimental and logical processes, the following diagrams have been generated.

GCMS_Workflow A Sample & Standard Preparation B GC-MS Analysis A->B Injection C Data Acquisition (Full Scan) B->C D Data Processing C->D E Identification (RT & Mass Spectra) D->E F Quantification (Area %) D->F G Purity Report E->G F->G

Caption: GC-MS analysis workflow for this compound.

Method_Comparison cluster_GCMS GC-MS cluster_HPLC HPLC A High Selectivity B Structural Information (MS) C Volatile Compounds D High Precision E Non-Volatile & Thermally Labile F Established Quantitation Purity Purity Assessment of This compound Purity->A Purity->B Purity->C Purity->D Purity->E Purity->F

Caption: Comparison of GC-MS and HPLC for purity assessment.

Conclusion

Both GC-MS and HPLC-UV are powerful and reliable techniques for the purity assessment of this compound. GC-MS offers the distinct advantage of providing structural information through mass spectrometry, which is invaluable for impurity identification. HPLC-UV, on the other hand, is a robust and precise quantitative technique that can be readily implemented in most quality control laboratories. For comprehensive characterization and to ensure the highest quality of this compound, the use of both techniques as orthogonal methods is highly recommended. The experimental protocols provided in this guide serve as a solid foundation for developing and validating in-house analytical methods for this important chemical intermediate.

References

Comparative Analysis of the Biological Activity of 4-bromo-N,2-dimethylaniline and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological activities of 4-bromo-N,2-dimethylaniline and its structural analogues, including 4-bromo-N,N-dimethylaniline, 4-bromo-2,3-dimethylaniline, and 4-bromo-2,6-dimethylaniline. This report synthesizes available data on their enzyme inhibition and antimicrobial properties, providing a comparative overview and detailing experimental methodologies where accessible.

Introduction

Substituted anilines are a class of compounds with significant interest in medicinal chemistry and drug discovery due to their versatile biological activities. This guide focuses on this compound and its close analogues, providing a comparative analysis of their known biological effects. The structural variations among these molecules, specifically the position and nature of methyl and bromo substituents on the aniline ring, can lead to distinct interactions with biological targets. Understanding these differences is crucial for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.

Comparative Biological Activity

While comprehensive biological data for this compound remains limited in publicly accessible literature, significant findings have been reported for its analogue, 4-bromo-2,3-dimethylaniline. This compound has demonstrated inhibitory activity against several key enzymes and has shown antimicrobial effects. Data for other analogues is sparse, primarily focusing on their toxicological profiles and roles as synthetic intermediates.

Enzyme Inhibition

A notable biological activity profile has been attributed to 4-bromo-2,3-dimethylaniline , which has been reported to inhibit Cytochrome P450, Aldose Reductase, and Acetylcholinesterase.[1] The reported half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Table 1: Enzyme Inhibition Data for 4-bromo-2,3-dimethylaniline [1]

EnzymeIC50 (µM)Inhibition Type
Cytochrome P45015Competitive
Aldose Reductase25Non-competitive
Acetylcholinesterase30Mixed

Note: This data is sourced from a secondary supplier; the primary research article with detailed experimental protocols was not identified in the literature search.

The inhibition of these enzymes suggests potential therapeutic applications. Cytochrome P450 enzymes are central to drug metabolism, and their inhibition can alter the pharmacokinetics of co-administered drugs. Aldose reductase is a key enzyme in the polyol pathway, which is implicated in diabetic complications. Its inhibition is a therapeutic target for preventing or treating such conditions. Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, and its inhibitors are used in the treatment of Alzheimer's disease and other neurological disorders.

Antimicrobial Activity

4-bromo-2,3-dimethylaniline has also been reported to exhibit antimicrobial properties, showing inhibitory effects against both Gram-positive and Gram-negative bacteria.[1]

Table 2: Antimicrobial Activity of 4-bromo-2,3-dimethylaniline [1]

MicroorganismActivity
Staphylococcus aureusActive
Escherichia coliActive

Note: Specific Minimum Inhibitory Concentration (MIC) values were not provided in the available source.

Experimental Protocols

The absence of primary research articles for the reported biological activities of 4-bromo-2,3-dimethylaniline prevents the inclusion of detailed, specific experimental protocols. However, this section provides a general overview of the methodologies typically employed for the types of assays mentioned.

General Enzyme Inhibition Assay Protocol

A common method to determine the IC50 of an enzyme inhibitor is to measure the enzyme's activity at various inhibitor concentrations.

Workflow for a General Enzyme Inhibition Assay:

prep Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) pre_incubate Pre-incubate Enzyme with Inhibitor prep->pre_incubate initiate Initiate Reaction (Add Substrate) pre_incubate->initiate measure Measure Product Formation or Substrate Depletion initiate->measure analyze Analyze Data (Calculate % Inhibition and IC50) measure->analyze

Figure 1: General workflow for an enzyme inhibition assay.

  • Materials: Purified enzyme, substrate, test compound (inhibitor), appropriate buffer solution, and a detection instrument (e.g., spectrophotometer, fluorometer).

  • Procedure:

    • A fixed concentration of the enzyme is pre-incubated with varying concentrations of the test compound for a specific duration.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The rate of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate.

    • The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction without the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

General Antimicrobial Susceptibility Testing Protocol (Broth Microdilution)

The Minimum Inhibitory Concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent.

Workflow for Broth Microdilution Assay:

prepare_compounds Prepare Serial Dilutions of Test Compounds inoculate Inoculate Microplate Wells prepare_compounds->inoculate prepare_inoculum Prepare Standardized Bacterial Inoculum prepare_inoculum->inoculate incubate Incubate at Optimal Temperature and Time inoculate->incubate determine_mic Determine MIC (Lowest Concentration with No Visible Growth) incubate->determine_mic

Figure 2: General workflow for a broth microdilution antimicrobial assay.

  • Materials: Test compound, bacterial strains, appropriate liquid growth medium (e.g., Mueller-Hinton broth), and 96-well microtiter plates.

  • Procedure:

    • Serial dilutions of the test compound are prepared in the growth medium in the wells of a microtiter plate.

    • A standardized inoculum of the test microorganism is added to each well.

    • The plate is incubated under conditions suitable for the growth of the microorganism.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways

The inhibitory actions of 4-bromo-2,3-dimethylaniline on Aldose Reductase and Acetylcholinesterase suggest potential interactions with specific signaling pathways.

Aldose Reductase and the Polyol Pathway

Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications.

Polyol Pathway and Aldose Reductase Inhibition:

Glucose Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Sorbitol Sorbitol SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase Complications Diabetic Complications (e.g., Neuropathy, Retinopathy) Sorbitol->Complications Fructose Fructose AldoseReductase->Sorbitol SorbitolDehydrogenase->Fructose Inhibitor 4-bromo-2,3-dimethylaniline Inhibitor->AldoseReductase

Figure 3: Inhibition of the Polyol Pathway by an Aldose Reductase inhibitor.

Acetylcholinesterase and Cholinergic Synaptic Transmission

Acetylcholinesterase terminates the action of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of this enzyme increases the concentration and duration of action of acetylcholine, enhancing cholinergic neurotransmission.

Acetylcholinesterase Inhibition at the Synapse:

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh ACh ACh_vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibitor 4-bromo-2,3-dimethylaniline Inhibitor->AChE Signal Signal Transduction AChR->Signal

Figure 4: Mechanism of Acetylcholinesterase inhibition in a cholinergic synapse.

Conclusion

The available data, although limited, suggests that 4-bromo-2,3-dimethylaniline possesses interesting biological activities, including enzyme inhibition and antimicrobial effects. This warrants further investigation to validate the reported findings through primary research and to explore the therapeutic potential of this compound. For this compound and its other analogues, there is a clear need for systematic biological screening to elucidate their activity profiles. The structural similarities among these compounds provide a valuable platform for SAR studies, which could guide the design of more potent and selective modulators of the identified biological targets. Researchers are encouraged to use the general protocols provided as a starting point for the in-depth biological evaluation of these bromo-dimethylaniline derivatives.

References

A Comparative Guide to the Synthesis of 4-bromo-N,2-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic routes to obtain 4-bromo-N,2-dimethylaniline, a key intermediate in pharmaceutical and materials science. The routes are evaluated based on reaction yield, purity, and procedural complexity, supported by experimental data.

At a Glance: Comparison of Synthesis Routes

ParameterRoute 1: Multi-Step Synthesis from 2-MethylanilineRoute 2: Direct Bromination of N,2-Dimethylaniline
Starting Material 2-Methylaniline (o-Toluidine)N,2-Dimethylaniline
Overall Yield ~65-75% (estimated over 4 steps)Potentially >90% (based on similar reactions)
Purity High purity achievable with intermediate purificationHigh, but potential for isomeric impurities
Number of Steps 4 (Protection, Bromination, Deprotection, N-Methylation)1
Key Reagents Acetic anhydride, NBS, HCl, Formaldehyde, Formic AcidN-Bromosuccinimide (NBS) or Bromine
Advantages Well-defined control over regioselectivityHighly atom-economical and efficient
Disadvantages Longer overall synthesis time, more reagents and solventsRequires specific starting material, potential for over-bromination

Synthesis Route 1: Multi-Step Synthesis from 2-Methylaniline

This route employs a protecting group strategy to ensure the regioselective bromination of 2-methylaniline at the para position, followed by N-methylation.

Experimental Protocol

Step 1: Protection of 2-Methylaniline

  • In a suitable reaction vessel, combine 2-methylaniline with acetic anhydride.

  • Heat the mixture to 50-70°C and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into cold water to precipitate the product, N-(2-methylphenyl)acetamide.

  • Filter, wash with water, and dry the solid.

Step 2: Bromination of N-(2-methylphenyl)acetamide

  • Dissolve N-(2-methylphenyl)acetamide in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) to the solution.

  • Reflux the mixture for approximately 4 hours.

  • Cool the reaction mixture and wash the resulting solid to obtain N-(4-bromo-2-methylphenyl)acetamide.

Step 3: Deprotection to 4-bromo-2-methylaniline

  • Combine N-(4-bromo-2-methylphenyl)acetamide with concentrated hydrochloric acid and dioxane.

  • Reflux the mixture for 1.5-2.5 hours.[1]

  • Neutralize the reaction mixture with an ammonia solution to a pH of 8-10.[1]

  • Extract the product, 4-bromo-2-methylaniline, with a suitable organic solvent, and dry the organic phase.

Step 4: N-Methylation of 4-bromo-2-methylaniline (Eschweiler-Clarke Reaction)

  • To 4-bromo-2-methylaniline, add an excess of formic acid and formaldehyde.

  • Heat the reaction mixture to near boiling in an aqueous solution. The formic acid acts as the hydride source to reduce the imine formed between the aniline and formaldehyde.

  • The reaction is driven to completion by the loss of carbon dioxide. This method typically results in the formation of the tertiary amine without the formation of quaternary ammonium salts.[2]

Logical Workflow for Route 1

Route1 Start 2-Methylaniline Protection Protection (Acetic Anhydride) Start->Protection Intermediate1 N-(2-methylphenyl)acetamide Protection->Intermediate1 Bromination Bromination (NBS) Intermediate1->Bromination Intermediate2 N-(4-bromo-2-methylphenyl)acetamide Bromination->Intermediate2 Deprotection Deprotection (HCl) Intermediate2->Deprotection Intermediate3 4-bromo-2-methylaniline Deprotection->Intermediate3 N_Methylation N-Methylation (Formaldehyde, Formic Acid) Intermediate3->N_Methylation End This compound N_Methylation->End

Caption: Multi-step synthesis of this compound from 2-methylaniline.

Synthesis Route 2: Direct Bromination of N,2-Dimethylaniline

This route involves the direct electrophilic aromatic substitution of N,2-dimethylaniline. The activating and ortho,para-directing effects of the amino and methyl groups strongly favor the introduction of bromine at the position para to the amino group.

Experimental Protocol
  • Dissolve N,2-dimethylaniline in a suitable solvent such as acetone.

  • In a separate flask, dissolve one equivalent of N-bromosuccinimide (NBS) in acetone.

  • Add the NBS solution to the N,2-dimethylaniline solution while stirring.

  • The reaction is typically rapid, and completion can be monitored by TLC. A study on the similar substrate N,N,2-trimethylaniline showed a 96.2% GC yield of the para-brominated product after just one minute.[3]

  • Upon completion, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography.

Logical Workflow for Route 2

Route2 Start N,2-Dimethylaniline Direct_Bromination Direct Bromination (NBS in Acetone) Start->Direct_Bromination End This compound Direct_Bromination->End

Caption: Direct synthesis of this compound from N,2-dimethylaniline.

Conclusion

Both routes offer viable pathways to this compound.

  • Route 1 is a robust, albeit longer, method that ensures high regioselectivity through the use of a protecting group strategy. This route is advantageous when the starting material, 2-methylaniline, is readily available and high purity of the final product is critical, minimizing the need for extensive purification to remove isomers.

  • Route 2 is a more direct and atom-economical approach. Based on studies of similar substrates, it is expected to be a high-yielding and rapid reaction.[3] This method is preferable when N,2-dimethylaniline is available and a faster, more efficient synthesis is desired. However, careful control of reaction conditions is necessary to avoid potential over-bromination, and purification may be required to remove any minor ortho-brominated byproduct.

The choice of synthesis route will ultimately depend on the specific requirements of the research or development project, including the availability of starting materials, desired purity, and time constraints.

References

Cross-Validation of Analytical Methods for 4-bromo-N,N-dimethylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates like 4-bromo-N,N-dimethylaniline is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. The process of cross-validation, wherein two distinct analytical methods are compared, is crucial for verifying the reliability and consistency of analytical data. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 4-bromo-N,N-dimethylaniline, supported by representative experimental data and detailed methodologies for each technique.

While direct cross-validation studies for 4-bromo-N,N-dimethylaniline are not extensively available in public literature, this guide compiles performance data from analyses of structurally similar substituted anilines and brominated aromatic compounds to offer a valuable comparative framework.[1][2]

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most prevalent techniques for the analysis of substituted anilines.[1] The choice between these methods is often contingent on the specific analyte properties, the sample matrix, and the required sensitivity and selectivity.[3] 4-bromo-N,N-dimethylaniline is a thermally stable compound, making it amenable to both HPLC and GC-MS analysis.

Table 1: Performance Comparison of HPLC and GC-MS for Aromatic Amine Quantification

ParameterHPLC-UVGC-MS
Linearity (r²) > 0.995> 0.99
Range 1 - 100 µg/mL0.1 - 100 µg/mL
Accuracy (% Recovery) 95 - 105%80 - 120%
Precision (%RSD) < 5%< 15%
Limit of Detection (LOD) ~0.5 µg/mLAnalyte dependent, often in the µg/L range
Limit of Quantitation (LOQ) ~1 µg/mLAnalyte dependent, can be in the µg/L range
Selectivity ModerateHigh
Derivatization Required NoGenerally no, but can improve peak shape
Run Time ~10-15 minutes~15-25 minutes

Note: The data presented is a compilation from different sources for substituted anilines and should be used as a representative guide.[1][2][4] Direct comparison should be made with caution.

Experimental Protocols

Detailed and reproducible methodologies are fundamental for the successful validation and cross-validation of analytical methods. The following protocols are generalized procedures based on common practices for the analysis of substituted anilines.[1][5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of 4-bromo-N,N-dimethylaniline without the need for derivatization.

  • Instrumentation : HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Reagents and Standards :

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Trifluoroacetic acid (optional, to improve peak shape)

    • 4-bromo-N,N-dimethylaniline reference standard

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]

    • Mobile Phase : A gradient or isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v).[5]

    • Flow Rate : 1.0 mL/min.[5]

    • Column Temperature : 30 °C.[5]

    • Detection Wavelength : 254 nm.[5]

    • Injection Volume : 10 µL.[5]

  • Sample Preparation :

    • Prepare a stock solution of the 4-bromo-N,N-dimethylaniline reference standard in a suitable solvent like acetonitrile or methanol.

    • Create a series of calibration standards through serial dilution of the stock solution.

    • Dissolve the sample in the mobile phase to achieve a concentration within the established calibration range.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.[5]

  • Validation :

    • Perform method validation in accordance with ICH guidelines, evaluating specificity, linearity, accuracy, precision, LOD, and LOQ.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher selectivity due to the mass spectrometric detection, which provides structural information and can distinguish the analyte from co-eluting impurities.

  • Instrumentation : Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Reagents and Standards :

    • Helium (carrier gas, 99.999% purity)

    • Volatile solvent (e.g., ethyl acetate, toluene, or hexane)

    • 4-bromo-N,N-dimethylaniline reference standard

  • Chromatographic and Mass Spectrometric Conditions :

    • GC Column : Capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[5]

    • Carrier Gas : Helium at a constant flow of 1.2 mL/min.[5]

    • Oven Temperature Program : Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[5]

    • Injector Temperature : 250 °C.[6]

    • MS Transfer Line Temperature : 280 °C.[5]

    • Ion Source Temperature : 230 °C.[5]

    • Ionization Mode : Electron Ionization (EI) at 70 eV.[5]

    • Scan Range : m/z 50-350.[5]

  • Sample Preparation :

    • Prepare a stock solution of 4-bromo-N,N-dimethylaniline in a volatile solvent.

    • Generate calibration standards by serially diluting the stock solution.

    • For solid samples, an extraction step with a suitable solvent may be necessary.

  • Validation :

    • Validate the method following ICH guidelines, with a particular focus on demonstrating specificity through mass spectral data.[1]

Mandatory Visualizations

Cross-Validation Workflow

The process of cross-validating two analytical methods involves a systematic comparison of results from the same set of samples.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_method1 Method 1 (e.g., HPLC-UV) cluster_method2 Method 2 (e.g., GC-MS) Sample Homogeneous Sample Lot Prep Prepare Multiple Aliquots Sample->Prep Analyze1 Analyze Aliquots Prep->Analyze1 Analyze2 Analyze Aliquots Prep->Analyze2 Results1 Obtain Results 1 Analyze1->Results1 Compare Statistical Comparison (e.g., t-test, F-test, Bland-Altman plot) Results1->Compare Results2 Obtain Results 2 Analyze2->Results2 Results2->Compare Conclusion Conclusion on Method Equivalence Compare->Conclusion

Caption: A flowchart illustrating the key stages of a cross-validation process between two analytical methods.

HPLC-UV Experimental Workflow

HPLC_Workflow Start Sample/Standard Preparation (Dissolution & Filtration) HPLC HPLC System Start->HPLC Injection Autosampler Injection (10 µL) Column C18 Reversed-Phase Column (Separation) Injection->Column Mobile Phase Flow Detector UV-Vis Detector (254 nm) Column->Detector Data Data Acquisition (Chromatogram) Detector->Data Analysis Quantification (Peak Area vs. Calibration Curve) Data->Analysis

References

Safety Operating Guide

Proper Disposal of 4-bromo-N,N-dimethylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following procedures are based on Safety Data Sheets (SDS) for 4-bromo-N,N-dimethylaniline. It is assumed that this is the intended compound for the user's query regarding "4-bromo-N,2-dimethylaniline," as the former is more commonly referenced. Researchers must always consult their institution's specific safety guidelines and local regulations before handling and disposing of any chemical.

Ensuring the safe and compliant disposal of 4-bromo-N,N-dimethylaniline is critical for laboratory safety and environmental protection. This guide provides essential information on the proper disposal procedures for researchers, scientists, and drug development professionals.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to handle 4-bromo-N,N-dimethylaniline with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably under a chemical fume hood.[1]

Personal Protective Equipment (PPE) Summary

EquipmentSpecificationPurpose
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]To protect against dust, splashes, and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.
Body Protection Fire/flame resistant and impervious clothing.[1]To protect against skin exposure and contamination of personal clothing.
Respiratory Protection Required when dusts are generated; a full-face respirator may be necessary if exposure limits are exceeded.[1]To prevent inhalation of harmful dust or vapors.

Step-by-Step Disposal Protocol

The primary method for the disposal of 4-bromo-N,N-dimethylaniline is through a licensed professional waste disposal service.[2] Do not dispose of this chemical into drains or the environment.[3]

1. Waste Collection and Storage:

  • Do Not Mix: Do not mix 4-bromo-N,N-dimethylaniline with other waste.

  • Original Containers: Whenever possible, leave the chemical in its original container.

  • Labeling: Ensure the container is clearly and accurately labeled.

  • Storage: Keep the container tightly closed in a dry and well-ventilated area, away from incompatible materials.[2][3]

2. Disposal of Unused or Waste Product:

  • Professional Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[2] The material should be disposed of at an approved waste disposal plant.[2]

3. Handling of Contaminated Materials:

  • Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[2] Completely emptied packages may be recycled where local regulations permit.[4]

  • Contaminated Clothing: Take off contaminated clothing and wash it before reuse.[1]

  • Spill Cleanup: In the event of a spill, avoid creating dust.[3] Sweep up the solid material and place it into a suitable, closed container for disposal.[2][3] Ventilate the affected area.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-bromo-N,N-dimethylaniline.

cluster_start cluster_assessment Waste Assessment cluster_waste_types cluster_disposal_actions Disposal Actions cluster_end start Identify 4-bromo-N,N-dimethylaniline Waste assess_ppe Don Appropriate PPE start->assess_ppe Initiate Disposal assess_type Determine Waste Type assess_ppe->assess_type waste_pure Unused/Surplus Chemical assess_type->waste_pure Pure Substance waste_contaminated Contaminated Material (e.g., gloves, spill cleanup) assess_type->waste_contaminated Contaminated Item waste_container Empty Container assess_type->waste_container Uncleaned Container collect_waste Collect in Labeled, Closed Container waste_pure->collect_waste waste_contaminated->collect_waste waste_container->collect_waste Handle as product contact_disposal Contact Licensed Waste Disposal Service collect_waste->contact_disposal follow_instructions Follow Disposal Service Instructions contact_disposal->follow_instructions end_disposal Waste Disposed Compliantly follow_instructions->end_disposal

References

Essential Safety and Operational Guide for Handling 4-bromo-N,2-dimethylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 4-bromo-N,2-dimethylaniline, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for the compound and structurally related aromatic amines and halogenated organic compounds.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5] It is also known to cause skin and serious eye irritation.[1][2][3][4][5]

Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound.[6][7]

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[7]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2][7]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[7][8]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[2][7]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[7]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[2][6][7]
Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[7]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[7]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[7]

Step 2: Handling the Compound

  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[7]

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.[7]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[7]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]

Step 3: Post-Handling Procedures

  • Decontamination: Thoroughly clean the work area after handling is complete.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]

Disposal Plan: Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.[10][11]

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed, and appropriate hazardous waste container designated for solid halogenated organic waste.
Solutions containing this compound Collect in a labeled, sealed, and appropriate solvent waste container. The container should be designated for halogenated organic waste.[7][12][13]
Contaminated Labware (e.g., pipette tips, gloves) Place in a designated solid hazardous waste container.[7]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[7][12]

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste streams.[10][11][13] Do not mix with incompatible waste streams such as strong acids or bases.[10]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[7][11]

Visual Workflow Guides

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood_q Is work outside a fume hood? shoes->outside_hood_q respirator Wear NIOSH-Approved Respirator outside_hood_q->respirator Yes end Proceed with Experiment outside_hood_q->end No respirator->end

PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_handling Operational Protocol cluster_disposal Disposal Protocol prep Step 1: Pre-Handling Preparation (Risk Assessment, Emergency Equipment Check, Don PPE) handling Step 2: Handling Compound (In Fume Hood, Weighing, Dissolving) prep->handling post_handling Step 3: Post-Handling Procedures (Decontamination, Hand Washing) handling->post_handling waste_gen Waste Generation post_handling->waste_gen solid_waste Solid Waste (Compound, Contaminated Labware) -> Designated Solid Halogenated Waste Container waste_gen->solid_waste liquid_waste Liquid Waste (Solutions) -> Designated Liquid Halogenated Waste Container waste_gen->liquid_waste storage Store in Satellite Accumulation Area solid_waste->storage liquid_waste->storage

Operational and Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.